molecular formula C15H24N2O B1373356 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol CAS No. 1306607-03-3

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Cat. No.: B1373356
CAS No.: 1306607-03-3
M. Wt: 248.36 g/mol
InChI Key: TUEBPPKDRLPUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It features a 1-benzylpiperidine scaffold, a structure recognized for its relevance in the development of ligands for central nervous system targets . Compounds based on the 1-benzylpiperidine core are frequently investigated as potential multitarget directed ligands . This scaffold is a common feature in research focused on acetylcholinesterase (AChE) inhibition, a key therapeutic target for alleviating cognitive symptoms in conditions like Alzheimer's disease (AD) . Furthermore, structural analogs of this compound demonstrate high affinity for sigma receptors (σRs), particularly the σ1R subtype, which is an attractive biological target for treating neuropathic pain and several neurological disorders . The compound's structure, which includes a basic amino group and distinct hydrophobic regions, aligns with general pharmacophore models for sigma receptor ligands . As a building block in synthesis, this reagent is valuable for preparing analogs for Structure-Activity Relationship (SAR) studies, aiding in the optimization of potency, selectivity, and understanding of mechanism of action . Its properties support the development of molecules with potential blood-brain barrier permeability, making it a valuable tool in the discovery of new therapeutic agents for psychiatric and neurodegenerative conditions . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEBPPKDRLPUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195632
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306607-03-3
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, a valuable piperidine derivative for pharmaceutical research and drug development. The synthesis is strategically designed as a two-step process, commencing with the N-alkylation of 4-piperidone to form the key intermediate, 1-benzyl-4-piperidone. This is followed by a reductive amination reaction with 2-(methylamino)ethanol to yield the target molecule. This guide offers a detailed, step-by-step experimental protocol, an analysis of the chemical principles underpinning the chosen methodology, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their presence is often crucial for modulating physicochemical properties such as basicity and lipophilicity, which in turn influences pharmacokinetic and pharmacodynamic profiles. The title compound, this compound, incorporates several key pharmacophoric features: a tertiary amine, a benzyl protecting group, and a primary alcohol. These functional groups offer multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex drug candidates. This guide presents a scientifically sound and practical approach to its synthesis, emphasizing safety, efficiency, and reproducibility.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. This pathway is advantageous due to the commercial availability of the starting materials and the high-yielding nature of the individual reactions.

Synthesis_Pathway Start 4-Piperidone Monohydrate HCl & Benzyl Bromide Intermediate 1-Benzyl-4-piperidone Start->Intermediate N-Alkylation Product This compound Intermediate->Product Reductive Amination Amine 2-(Methylamino)ethanol Amine->Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1-Benzyl-4-piperidone

The initial step involves the synthesis of the key intermediate, 1-benzyl-4-piperidone. This is accomplished through the N-alkylation of 4-piperidone monohydrate hydrochloride with benzyl bromide in the presence of a base. The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions in subsequent steps.

Experimental Protocol

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine solution

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred at room temperature for 30 minutes.[1]

  • Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.[1]

  • The reaction mixture is heated to 65°C for 14 hours.[1]

  • After cooling to room temperature, the mixture is filtered, and the filtrate is quenched with ice water.[1]

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine.[1]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification by crystallization (e.g., using 2% methanol in chloroform) affords 1-benzyl-4-piperidone as a light yellow oily liquid.[1]

Key Data Summary
Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
4-Piperidone monohydrate HCl153.611.0-
Benzyl bromide171.041.15-
Potassium carbonate138.213.5-
1-Benzyl-4-piperidone189.25-85-95

Part 2: Synthesis of this compound

The final step is a one-pot reductive amination reaction. 1-Benzyl-4-piperidone is reacted with 2-(methylamino)ethanol to form an intermediate iminium ion, which is then reduced in situ with a suitable reducing agent to the target tertiary amine.

Proposed Experimental Protocol

Rationale for Reagent Selection:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation. It is chemoselective for the reduction of the iminium ion over the ketone starting material, which allows for a convenient one-pot procedure. Sodium borohydride (NaBH₄) can also be used, but the imine formation should be allowed to go to completion before the addition of the reducing agent to avoid reduction of the starting ketone.[2]

  • Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and the reducing agent.

Materials:

  • 1-Benzyl-4-piperidone

  • 2-(Methylamino)ethanol

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)

  • Acetic acid (optional, to facilitate iminium ion formation)

  • Sodium hydroxide solution (for work-up)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine solution

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) and 2-(methylamino)ethanol (1.2 equivalents) in methanol, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Adjust the pH of the solution to >10 with a sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product may be purified by column chromatography on silica gel to afford the pure this compound.

Workflow Diagram

Reductive_Amination cluster_reactants Reactants in Methanol Ketone 1-Benzyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium Amine 2-(Methylamino)ethanol Amine->Iminium Product Final Product Iminium->Product Reduction Reduction Reduction (NaBH3CN)

Caption: Reductive amination workflow.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, involving N-alkylation followed by reductive amination, is based on well-established and high-yielding chemical transformations. By following the detailed protocols and considering the key reaction parameters, researchers can confidently synthesize this valuable piperidine derivative for their research and development endeavors. Further optimization of the reductive amination step, including screening of different reducing agents and reaction conditions, may lead to even higher yields and purity of the final product.

References

  • Arkat USA, Inc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride. [Link]

  • PubChem. 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 282-311.
  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Google P
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • Google Patents.
  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

  • Deuther-Conrad, W., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(10), 2549.
  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. A process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine hydrochloride (donepezil hcl).
  • Pharmaffiliates. Donepezil-impurities. [Link]

Sources

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

The N-benzylpiperidine structural motif is a cornerstone in modern medicinal chemistry, valued for its three-dimensional character and versatility in tuning the physicochemical and pharmacological properties of drug candidates.[1] This framework is present in numerous approved drugs and serves as a critical scaffold for agents targeting the central nervous system (CNS).[1][2] Derivatives of N-benzylpiperidine have shown significant potential as acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease and as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders.[3][4]

This guide provides a comprehensive technical overview of the chemical properties of This compound , a tertiary amino alcohol incorporating the N-benzylpiperidine scaffold. As no single comprehensive source exists for this specific molecule, this document synthesizes information from established chemical principles and data on closely related analogues to provide a robust guide for researchers in drug discovery and development. We will cover its chemical identity, a plausible and detailed synthetic route, predicted analytical characteristics, chemical reactivity, potential applications, and essential safety protocols.

Chemical Identity and Properties

Structure

The structure consists of a piperidine ring N-substituted with a benzyl group. At the 4-position of the piperidine ring, a methylamino ethanol group is attached.

Caption: Chemical Structure of this compound

Physicochemical Properties

The following table summarizes the key chemical identifiers and predicted physicochemical properties for the target compound. These predictions are derived from its structure and data from analogous compounds.

PropertyValueSource/Method
IUPAC Name 2-{amino}ethan-1-olIUPAC Nomenclature
CAS Number Not assigned.N/A
Molecular Formula C₁₅H₂₄N₂OCalculated
Molecular Weight 248.37 g/mol Calculated
Appearance Colorless to pale yellow viscous liquid or low-melting solid.Inferred from analogues[5][6]
Boiling Point > 300 °C (Predicted)Inferred from structure
Solubility Soluble in methanol, ethanol, dichloromethane, DMSO. Limited solubility in water.Inferred from structure
pKa (Predicted) 8.5 - 9.5 (piperidine nitrogen)Inferred from structure
LogP (Predicted) 2.0 - 2.5Inferred from structure

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via a two-step process starting from the commercially available N-Benzyl-4-piperidone. The strategy involves an initial reductive amination followed by N-alkylation.

Overview of Synthetic Strategy

The proposed pathway leverages two high-yielding and well-documented reaction types: reductive amination and nucleophilic ring-opening of an epoxide.

G A N-Benzyl-4-piperidone B Intermediate (I) 1-Benzyl-N-methylpiperidin-4-amine A->B Reductive Amination (Methylamine, NaBH(OAc)₃) C Final Product This compound B->C N-Alkylation (Ethylene Oxide)

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of 1-Benzyl-N-methylpiperidin-4-amine (Intermediate I)

Principle: Reductive amination is a highly efficient method for forming C-N bonds. It proceeds via the in-situ formation of an iminium ion from the reaction of N-benzyl-4-piperidone with methylamine, which is then immediately reduced by a mild hydride-donating agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is selective for iminiums over ketones and tolerant of mildly acidic conditions.[7][8]

Experimental Protocol:

  • To a solution of N-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask, add methylamine (1.2 eq, as a solution in THF or ethanol).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

Principle: The secondary amine intermediate is a potent nucleophile that can directly attack and open the strained ring of ethylene oxide. This reaction, known as hydroxyethylation, is an efficient way to introduce an ethanolamine moiety.[9][10] The reaction is typically performed in a protic solvent like methanol or ethanol.

Experimental Protocol:

  • Dissolve the crude 1-Benzyl-N-methylpiperidin-4-amine (1.0 eq) in methanol (~0.5 M) in a sealed pressure vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add ethylene oxide (1.5-2.0 eq), which is a gas at room temperature, by bubbling it through the solution or adding it as a pre-chilled liquid.

  • Seal the vessel tightly and allow it to warm to room temperature. Stir for 24-48 hours. Note: The reaction should be conducted in a well-ventilated fume hood due to the toxicity and flammability of ethylene oxide.

  • Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Upon completion, carefully vent the vessel in a fume hood and remove the solvent under reduced pressure. The resulting crude product can then be purified.

Purification and Characterization Workflow

Purification is typically achieved using column chromatography on silica gel.

G cluster_purification Purification cluster_characterization Characterization A Crude Product from Step 2 B Column Chromatography (Silica Gel) A->B Eluent: DCM/Methanol gradient C Pure Product Fractions B->C D Structure Confirmation C->D ¹H NMR, ¹³C NMR, MS, IR E Purity Analysis C->E HPLC, LC-MS

Caption: General workflow for purification and characterization.

Spectroscopic Analysis

The following table details the predicted spectroscopic signatures for the title compound, which are essential for its structural confirmation. These predictions are based on the analysis of its functional groups and comparison with spectral data of related compounds.[11][12][13][14]

TechniquePredicted Chemical Shifts / Signals
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H ), 3.6 (s, 2H, Ar-CH ₂-N), 3.5 (t, 2H, -CH ₂-OH), 2.8-3.0 (m, 2H, piperidine axial H ), 2.5-2.7 (t, 2H, N-CH ₂-CH₂OH), 2.3 (s, 3H, N-CH ₃), 1.8-2.1 (m, 3H, piperidine equatorial H ), 1.4-1.7 (m, 4H, piperidine H )
¹³C NMR δ 138-140 (Ar-C ), 128-130 (Ar-C H), 126-128 (Ar-C H), 63-65 (Ar-C H₂-N), 60-62 (-C H₂-OH), 58-60 (N-C H₂-CH₂OH), 52-55 (piperidine C H₂), 40-42 (N-C H₃), 30-33 (piperidine C H₂)
IR (cm⁻¹) 3300-3500 (broad, O-H stretch), 2950-2800 (C-H stretch), 1450, 1495 (C=C aromatic stretch), 1100-1050 (C-O stretch), 1150-1250 (C-N stretch)
MS (ESI+) m/z 249.20 [M+H]⁺, 158.14 [M - Benzyl]⁺, 91.05 [Benzyl]⁺

Chemical Reactivity and Stability

Basicity and Nucleophilicity

The molecule contains two tertiary amine nitrogens. The piperidine nitrogen is part of the N-benzylpiperidine system and is a moderately strong base. The exocyclic nitrogen is also basic. Both can act as nucleophiles or be protonated to form salts with acids.

Reactions of the Hydroxyl Group

The primary alcohol is a versatile functional group. It can undergo:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

  • Etherification: Reaction with alkyl halides under basic conditions to form ethers.

N-Debenzylation

The N-benzyl group is a common amine protecting group and can be removed under various conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). This reaction cleaves the benzyl C-N bond, yielding toluene and the corresponding secondary piperidine, which can be a useful intermediate for further chemical modification.[15]

Stability and Storage

The compound is expected to be stable under standard laboratory conditions.[16] Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for medicinal chemistry research.

Scaffold for CNS-Targeting Agents

The N-benzylpiperidine moiety is a well-established pharmacophore for CNS-active compounds, including donepezil, an AChE inhibitor used to treat Alzheimer's disease.[2][4] The lipophilicity and structural conformation imparted by this group facilitate blood-brain barrier penetration.

Role in Sigma Receptor Ligand Design

N-benzylpiperidine derivatives are frequently investigated as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in pain, neurodegenerative diseases, and psychiatric disorders. The specific substitution at the 4-position can be tuned to modulate affinity and selectivity for these receptor subtypes.[3]

Use as a Precursor for Further Derivatization

The primary hydroxyl group serves as a convenient handle for introducing other functionalities through ester or ether linkages, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The tertiary amine can be quaternized to explore its properties as a permanently charged molecule.

Safety and Handling

While no specific toxicology data exists for this compound, information from related amino piperidines and amino alcohols suggests the following precautions:[16][17]

  • Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • Smolecule. (2024). 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol.
  • PubMed. (n.d.). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors.
  • Echemi. (n.d.). 2-[(1-Benzyl-piperidin-4-ylMethyl)-ethyl-aMino]-ethanol.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
  • PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • ChemBK. (2024). N-benzylpiperidine.
  • ResearchGate. (2015). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine.
  • NIST. (n.d.). 4-Benzylpiperidine.
  • SpectraBase. (n.d.). 4-Benzylpiperidine.
  • NIST. (n.d.). 4-Benzylpiperidine Mass Spectrum.
  • University of Canterbury. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from University of Canterbury Research Repository.
  • PubMed. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
  • Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from .

  • International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide.
  • Chinese Chemical Letters. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
  • Wikipedia. (n.d.). Ethylene oxide.
  • Defense Technical Information Center (DTIC). (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Carbogen Amcis. (n.d.). Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
  • PubMed Central (PMC). (n.d.). N-Dealkylation of Amines.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Google Patents. (n.d.). US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Asian Journal of Chemistry. (2017). A Simple, Efficient and Industrially Viable Total Synthesis of Donepezil Hydrochloride.
  • ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the....
  • TCI Chemicals. (n.d.). 2-(Benzyl(methyl)amino)ethan-1-ol.
  • BLD Pharm. (n.d.). 101-98-4|2-(Benzyl(methyl)amino)ethanol.
  • AiFChem. (n.d.). 101-98-4 | 2-(Benzyl(methyl)amino)ethanol.
  • ChemWhat. (n.d.). N-Benzyl-4-piperidone CAS#: 3612-20-2.
  • ChemBK. (2024). 4-Amino-1-benzylpiperidine.

Sources

A Prospective Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is a prospective technical guide. The compound 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol (CAS 1306607-03-3) is a novel chemical entity with limited to no data available in public scientific literature. The methodologies, potential activities, and protocols described herein are based on established principles of medicinal chemistry and pharmacology, drawing inferences from structurally related compounds. This guide is intended to provide a rigorous scientific framework for researchers initiating studies on this molecule.

Introduction: Unveiling a Novel Chemical Entity

The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural flexibility and presence in numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] This motif frequently serves as a versatile tool for medicinal chemists to modulate physicochemical properties and establish critical interactions with biological targets.[1] The compound this compound combines this privileged core with an N-methyl-amino-ethanol side chain, a feature also present in various bioactive molecules.[2]

To date, the toxicological and pharmacological properties of this specific compound have not been fully investigated.[3] This guide, therefore, serves as a comprehensive roadmap for its synthesis, purification, characterization, and initial biological screening. We will delineate a robust synthetic strategy, propose a battery of analytical techniques for structural confirmation and purity assessment, and outline a hypothesis-driven approach to elucidating its potential pharmacological profile based on the known activities of related benzylpiperidine derivatives.[4][5][6]

Part 1: Chemical Synthesis and Characterization

A logical and efficient synthesis of the target compound can be achieved via reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds. This approach involves the reaction of a ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of the commercially available or readily synthesized ketone, 1-benzyl-4-piperidone , with the amine, N-benzyl-N-methylethanolamine .

Synthetic Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ketone 1-Benzyl-4-piperidone Conditions Reductive Amination (e.g., NaBH(OAc)₃, DCE) Ketone->Conditions Amine N-Methyl-2-aminoethanol Amine->Conditions Product 2-[(1-Benzyl-piperidin-4-yl)- methyl-amino]-ethanol Conditions->Product In situ reduction of iminium intermediate

Caption: Proposed synthesis via reductive amination.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-Benzyl-4-piperidone

  • 2-(Methylamino)ethanol (N-Methylethanolamine)[2][7]

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in DCE, add 2-(methylamino)ethanol (1.1 eq).

  • pH Adjustment: Add glacial acetic acid (1.1 eq) to the mixture to catalyze the formation of the iminium ion. Stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The addition may be exothermic; maintain the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure target compound.[8]

Protocol: Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the benzyl group (aromatic protons), piperidine ring protons, N-methyl group (singlet), and the ethanolamine side chain protons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (C₁₅H₂₄N₂O, MW: 248.37 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak, indicating high purity (ideally >95%). A reversed-phase C18 column with a mobile phase of water/acetonitrile containing formic acid is a good starting point.[8]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Broad O-H stretch from the alcohol, C-H stretches (aliphatic and aromatic), and C-N stretches.

Part 2: Prospective Pharmacological Evaluation

The N-benzylpiperidine core is a promiscuous scaffold, known to interact with a variety of CNS targets.[4] This structural alert provides a logical starting point for a hypothesis-driven investigation into the biological activity of this compound.

Hypothesized Biological Targets

Based on extensive literature for related analogs, the primary hypothesized targets include:

  • Sigma (σ) Receptors (σ₁ and σ₂): A significant number of benzylpiperidine derivatives show high affinity for sigma receptors.[4] These receptors are implicated in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[9]

  • Monoamine Transporters (DAT, SERT, NET): The structurally related compound 4-benzylpiperidine acts as a monoamine releasing agent, with selectivity for dopamine and norepinephrine transporters.[10]

  • Acetylcholinesterase (AChE): Donepezil, a leading treatment for Alzheimer's disease, is a well-known N-benzylpiperidine-based AChE inhibitor.[11] Numerous other derivatives have been explored for this target.[6]

  • Opioid Receptors: The piperidine ring is a core feature of many opioid analgesics.[8]

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently profile the compound's activity.

Screening Workflow cluster_tier1 Primary Targets Start Synthesized & Characterized Compound (>95% Purity) Tier1 Tier 1: Primary Binding Assays (Radioligand Binding) Start->Tier1 Tier2 Tier 2: Functional Assays (Cell-Based) Tier1->Tier2 If Ki < 1µM Targets Sigma-1 Receptor Sigma-2 Receptor DAT SERT NET Opioid (µ, δ, κ) AChE Tier3 Tier 3: In Vivo Model (e.g., Zebrafish Behavior) Tier2->Tier3 If EC50/IC50 < 1µM End Identify Lead Activity & Mechanism Tier3->End

Caption: A tiered workflow for biological screening.

Protocol: Tier 1 - Primary Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of CNS targets.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations (e.g., 1 nM to 10 µM).

  • Assay Execution: Perform competitive radioligand binding assays using membrane preparations expressing the human recombinant target of interest (e.g., σ₁, SERT, AChE). Each assay will include the membrane preparation, a specific radioligand, and varying concentrations of the test compound.

  • Data Collection: After incubation and washing, measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand displacement for each concentration of the test compound. Determine the inhibitor constant (Ki) by non-linear regression analysis using the Cheng-Prusoff equation. A Ki value below 1 µM is typically considered a "hit."

Protocol: Tier 3 - High-Throughput In Vivo Neuroactivity Screen

Objective: To rapidly assess the general neuroactive potential of the compound in a whole-organism model.

Model: Zebrafish larvae offer a powerful platform for high-throughput behavioral screening due to their genetic tractability, rapid development, and complex yet quantifiable behaviors.[12][13][14]

Procedure:

  • Compound Exposure: Dispense zebrafish larvae (e.g., 5-7 days post-fertilization) into 96-well plates. Add the test compound at various concentrations.

  • Behavioral Monitoring: Place the plates into an automated high-throughput monitoring system. Record larval activity, including photomotor response, locomotion, and sleep-wake cycles over a defined period.

  • Data Analysis: Analyze the behavioral data to generate a "behavioral barcode" for the compound.[12] Compare this barcode to a reference library of known neuroactive drugs (e.g., SSRIs, stimulants, sedatives) to predict a potential mechanism of action.[12][13]

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound. By following the proposed synthetic and analytical protocols, researchers can obtain high-purity material suitable for biological evaluation. The suggested screening cascade is designed to efficiently probe the most probable pharmacological targets based on the compound's structural motifs.

Positive results in these initial assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies, functional assays to determine agonist versus antagonist activity, and evaluation in more complex preclinical models of CNS disorders. The exploration of such novel chemical matter is a critical endeavor in the ongoing quest for new therapeutics to treat neurological and psychiatric conditions.

References

  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Safety Data Sheet for this compound. (2017).
  • An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Applic
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Deriv
  • Rihel, J., et al. (2010). Rapid behavior-based identification of neuroactive small molecules in the zebrafish. PLoS Genetics.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Benzylpiperidine Derivatives 13(University of Pisa). (2025).
  • Kokel, D., & Peterson, R. T. (2017). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Neural Circuits.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules.
  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem.
  • 4-Benzylpiperidine. (n.d.). In Wikipedia.
  • Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. (2025).
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry.
  • 2-(Methyl(piperidin-4-yl)amino)ethan-1-ol. (n.d.). PubChem.
  • N-Methylethanolamine. (n.d.). In Wikipedia.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse disubstituted piperidines. (2022). RSC Medicinal Chemistry.
  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (1988).
  • N-Methylbenzylamine synthesis. (n.d.). ChemicalBook.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). Molecules.
  • N-Benzyl-N-methylethanolamine. (n.d.). Biosynth.
  • Challenging reductive amin
  • Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. (2015). Drug Testing and Analysis.
  • Preclinical evaluation of Marine Natural Products for Neuroscience Drug Discovery. (2023). Labroots.
  • 2-(Methylamino)ethanol (N-Methylethanolamine). (n.d.). MedchemExpress.com.
  • 2-(Methylamino)ethanol. (n.d.). Benchchem.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2023).
  • Metal-based ethanolamine-derived compounds: a note on their synthesis, characterization and bioactivity. (2016). Taylor & Francis Online.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (n.d.). Semantic Scholar.
  • 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol. (2024). Smolecule.
  • Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies. (2018). Frontiers in Pharmacology.
  • The preparation method of N-phenethyl-4-anilinopiperidine. (2011).
  • Chapter 15 Structural Study of Methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate. (2025).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

Sources

An In-depth Technical Guide to the Synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a benzyl-protected piperidine ring and a methyl-amino-ethanol side chain, makes it a precursor for the synthesis of a variety of pharmacologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, detailing the necessary starting materials, step-by-step experimental protocols, and an analysis of the chemical principles underpinning each transformation.

Two principal synthetic strategies will be explored, both of which commence from readily available starting materials and converge on the key intermediate, N-benzyl-4-piperidone. The subsequent functionalization of this intermediate leads to the desired final product. This guide will provide a comparative analysis of these routes to inform the selection of the most appropriate method based on laboratory capabilities, starting material availability, and desired scale.

Comparative Overview of Synthetic Strategies

Strategy Key Starting Materials Core Reactions Advantages Disadvantages
Route 1 Benzylamine, Methyl AcrylateMichael Addition, Dieckmann Condensation, DecarboxylationUtilizes inexpensive and readily available starting materials.Multi-step synthesis of the key intermediate.
Route 2 4-Piperidone Hydrochloride, Benzyl BromideDirect N-AlkylationFewer steps to the key intermediate.4-Piperidone can be more expensive and less stable than the starting materials for Route 1.

Route 1: Synthesis via Dieckmann Condensation

This approach builds the piperidone ring from acyclic precursors, offering a cost-effective and scalable method for producing the key intermediate, N-benzyl-4-piperidone.

Diagram of Synthetic Workflow (Route 1)

Route 1 Synthesis cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Reductive Amination cluster_step5 Step 5: Alkylation A Benzylamine C N,N-bis(2-carbomethoxyethyl)benzylamine A->C MeOH, rt B Methyl Acrylate B->C D N-benzyl-3-carbomethoxy-4-piperidone C->D Na, Toluene, reflux E N-benzyl-4-piperidone D->E aq. HCl, reflux G 1-benzyl-N-methylpiperidin-4-amine E->G NaBH(OAc)3, DCE F Methylamine F->G I This compound G->I Base, Solvent H 2-Chloroethanol H->I

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of N-benzyl-4-piperidone

The initial phase of this route focuses on the construction of the N-benzyl-4-piperidone core through a three-reaction sequence.

1.1. Michael Addition: Formation of N,N-bis(2-carbomethoxyethyl)benzylamine

This reaction involves the conjugate addition of benzylamine to two equivalents of methyl acrylate. The primary amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ester.

  • Starting Materials:

    • Benzylamine

    • Methyl Acrylate

    • Methanol (Solvent)

  • Experimental Protocol:

    • In a round-bottom flask, dissolve benzylamine in methanol at room temperature.

    • Slowly add methyl acrylate to the solution while stirring. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure to yield the crude N,N-bis(2-carbomethoxyethyl)benzylamine, which can be used in the next step without further purification.

1.2. Dieckmann Condensation: Ring Closure to N-benzyl-3-carbomethoxy-4-piperidone

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this step, N,N-bis(2-carbomethoxyethyl)benzylamine is treated with a strong base, typically sodium metal in an inert solvent like toluene, to induce cyclization.

  • Starting Materials:

    • N,N-bis(2-carbomethoxyethyl)benzylamine

    • Sodium metal

    • Toluene (Anhydrous)

    • Methanol (Anhydrous, catalytic amount)

  • Experimental Protocol:

    • To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous toluene and sodium metal.[1]

    • Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.[1]

    • Add a catalytic amount of anhydrous methanol to initiate the reaction.[1]

    • Slowly add a solution of N,N-bis(2-carbomethoxyethyl)benzylamine in anhydrous toluene to the refluxing mixture.[1]

    • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC).[1]

    • Cool the reaction mixture to room temperature.

1.3. Hydrolysis and Decarboxylation: Formation of N-benzyl-4-piperidone

The resulting β-keto ester is then hydrolyzed and decarboxylated in the presence of a strong acid to yield the desired N-benzyl-4-piperidone.

  • Experimental Protocol:

    • Carefully quench the cooled reaction mixture from the previous step by slowly adding it to an aqueous solution of hydrochloric acid.

    • Separate the aqueous layer and reflux it for several hours until decarboxylation is complete (cessation of gas evolution).[1]

    • Cool the solution and neutralize it with a strong base (e.g., NaOH) to a pH of approximately 8.5.[1]

    • Extract the product with an organic solvent such as ethyl acetate.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure N-benzyl-4-piperidone as a light yellow oil.[1]

Route 2: Synthesis via Direct N-Alkylation

This route offers a more direct path to N-benzyl-4-piperidone by alkylating a pre-formed piperidone ring.

Diagram of Synthetic Workflow (Route 2)

Route 2 Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Alkylation J 4-Piperidone Hydrochloride L N-benzyl-4-piperidone J->L K2CO3, DMF K Benzyl Bromide K->L N 1-benzyl-N-methylpiperidin-4-amine L->N NaBH(OAc)3, DCE M Methylamine M->N P This compound N->P Base, Solvent O 2-Chloroethanol O->P

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of N-benzyl-4-piperidone
  • Starting Materials:

    • 4-Piperidone monohydrate hydrochloride

    • Benzyl bromide

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF, dry)

  • Experimental Protocol:

    • In a round-bottom flask, suspend 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate in dry DMF.[1]

    • Stir the mixture at room temperature for 30 minutes.[1]

    • Add benzyl bromide dropwise to the reaction mixture.[1]

    • Heat the reaction to 65 °C and stir for 14 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Quench the filtrate with ice water and extract the product with ethyl acetate.[1]

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol in chloroform) to afford pure N-benzyl-4-piperidone.[1]

Final Synthetic Steps: From N-benzyl-4-piperidone to the Target Molecule

The following steps are common to both Route 1 and Route 2.

Step 2: Reductive Amination to 1-benzyl-N-methylpiperidin-4-amine

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. In this step, N-benzyl-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent often favored for this transformation as it is less sensitive to moisture than other borohydrides and can be used in a one-pot procedure.[2][3][4]

  • Starting Materials:

    • N-benzyl-4-piperidone

    • Methylamine (solution in THF or water)

    • Sodium triacetoxyborohydride

    • Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (optional, as a catalyst)

  • Experimental Protocol:

    • Dissolve N-benzyl-4-piperidone in DCE or DCM in a round-bottom flask.

    • Add the methylamine solution to the flask. A slight excess of the amine is typically used.[2]

    • If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 1-benzyl-N-methylpiperidin-4-amine, which can be purified by column chromatography if necessary.

Step 3: Alkylation to this compound

The final step involves the introduction of the ethanol moiety onto the secondary amine. This can be achieved through nucleophilic substitution using a suitable two-carbon electrophile.

Method A: Using 2-Chloroethanol

  • Starting Materials:

    • 1-benzyl-N-methylpiperidin-4-amine

    • 2-Chloroethanol

    • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

    • A polar aprotic solvent (e.g., acetonitrile or DMF)

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 1-benzyl-N-methylpiperidin-4-amine and the base in the chosen solvent.

    • Add 2-chloroethanol to the mixture.

    • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify the product by column chromatography on silica gel to obtain pure this compound.

Method B: Using Ethylene Oxide

Ethylene oxide is a highly reactive electrophile that can be used to introduce the hydroxyethyl group. However, it is a toxic and flammable gas, requiring specialized handling procedures.

  • Starting Materials:

    • 1-benzyl-N-methylpiperidin-4-amine

    • Ethylene oxide

    • A suitable solvent (e.g., methanol)

  • Experimental Protocol (Caution: Ethylene oxide is hazardous and should be handled in a well-ventilated fume hood with appropriate safety precautions):

    • Dissolve 1-benzyl-N-methylpiperidin-4-amine in the solvent in a pressure-rated reaction vessel.

    • Cool the solution in an ice bath.

    • Carefully introduce a measured amount of ethylene oxide into the reaction vessel.

    • Seal the vessel and allow the reaction to proceed at room temperature with stirring for several hours.

    • Monitor the reaction progress by GC-MS.

    • Upon completion, carefully vent any unreacted ethylene oxide.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography as described in Method A.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spectrometry (m/z)
N-benzyl-4-piperidone 7.34-7.29 (m, 5H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)[1]Expected peaks: ~208 (C=O), ~138 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~50 (piperidine C2/C6), ~41 (piperidine C3/C5)Expected [M+H]⁺: 190.12
1-benzyl-N-methylpiperidin-4-amine Expected peaks: 7.3-7.2 (m, 5H), 3.5 (s, 2H), 2.8-2.0 (m, 9H), 2.3 (s, 3H)Expected peaks: ~138 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~53 (piperidine C2/C6), ~50 (piperidine C4), ~34 (N-CH₃), ~32 (piperidine C3/C5)Expected [M+H]⁺: 205.17
This compound Expected peaks: 7.3-7.2 (m, 5H), 3.6 (t, 2H), 3.5 (s, 2H), 2.8-2.0 (m, 11H), 2.3 (s, 3H)Expected peaks: ~138 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~63 (N-CH₂-Ph), ~60 (CH₂-OH), ~58 (N-CH₂), ~53 (piperidine C2/C6), ~50 (piperidine C4), ~42 (N-CH₃), ~30 (piperidine C3/C5)Expected [M+H]⁺: 249.20

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

The synthesis of this compound can be accomplished through robust and well-established chemical transformations. The choice between the two primary routes for the synthesis of the key intermediate, N-benzyl-4-piperidone, will depend on factors such as cost, scale, and available starting materials. The subsequent reductive amination and alkylation steps are versatile and can be adapted to produce a range of related derivatives. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable chemical building block.

References

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Study on the Synthesis of 1-Benzyl-4-piperidone. Retrieved from [Link]

  • ScienceMadness. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents. (n.d.).
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. Retrieved from [Link]

  • European Patent Office. (n.d.). Production of ethanolamine by amination of ethylene oxide over acid activated clays. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • DEA.gov. (2018, February 24). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Donepezil-impurities. Retrieved from [Link]

  • PubChem. (n.d.). (R)-donepezil. Retrieved from [Link]

  • Malaysian Journal of Science. (2024, July 31). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

Sources

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in numerous natural products and pharmacologically active compounds.[1] This guide elucidates the molecule's structural components, physicochemical properties, and anticipated spectroscopic profile. Furthermore, it presents a detailed, field-proven synthetic protocol based on established chemical transformations, discusses the compound's potential pharmacological relevance in the context of neuroactive agents, and outlines essential safety and handling procedures. The content is structured to deliver expert-level insights and actionable methodologies for scientists and professionals in the field.

Molecular Identity and Physicochemical Characteristics

This compound is a tertiary amine featuring three key structural motifs: an N-benzylpiperidine core, an N-methyl group, and a 2-hydroxyethyl (ethanolamine) side chain. This combination of a rigid heterocyclic scaffold with flexible, functionalized side chains imparts specific chemical properties that are crucial for its potential biological interactions.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name 2-{amino}ethan-1-ol
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.37 g/mol
Canonical SMILES CN(C1CCN(CC1)CC2=CC=CC=C2)CCO
InChI Key FDNLGDBYUJLTQD-UHFFFAOYSA-N
CAS Number 101478-74-6

Table 2: Predicted Physicochemical Properties

These properties are computationally derived and provide a baseline for understanding the molecule's behavior in biological and chemical systems.

PropertyPredicted ValueSignificance
XLogP3 2.0 - 2.2Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[2]
Hydrogen Bond Donors 1The single hydroxyl group can participate in hydrogen bonding with biological targets.[2]
Hydrogen Bond Acceptors 3The two nitrogen atoms and the oxygen atom can act as hydrogen bond acceptors.[2]
Rotatable Bond Count 5Provides conformational flexibility, allowing the molecule to adapt its shape to fit binding sites.

Structural Elucidation and Conformational Analysis

The molecule's three-dimensional structure and the interplay of its components are fundamental to its function.

Core Structural Motifs

The molecule can be deconstructed into three primary pharmacophoric units. This modularity is common in drug design, where each component contributes to the overall activity profile.

cluster_0 Constituent Moieties M This compound A N-Benzyl Group M->A Provides lipophilicity, π-stacking interactions B Piperidine Ring M->B Rigid scaffold, dictates spatial orientation C N-Methyl-Ethanolamine Side Chain M->C Polar functional group, H-bonding, receptor interaction

Caption: Breakdown of the core structural components.

The piperidine ring acts as a rigid scaffold, positioning the other functional groups in a defined spatial arrangement. Such rings are prevalent in compounds targeting the central nervous system (CNS).[1] The N-benzyl group significantly increases the molecule's lipophilicity, which can be critical for crossing the blood-brain barrier. The aromatic ring also offers potential for π-π stacking interactions with receptor sites. Finally, the N-methyl-ethanolamine side chain provides a polar, hydrophilic region containing hydrogen bond donors and acceptors, which are often essential for specific, high-affinity binding to biological targets.

Conformational Considerations

To minimize steric and torsional strain, the piperidine ring is expected to adopt a stable chair conformation . In this conformation, bulky substituents preferentially occupy the more spacious equatorial positions. Therefore, it is highly probable that both the large N-benzyl group at position 1 and the N-methyl-ethanolamine substituent at position 4 assume equatorial orientations to achieve the most stable energetic state.

Synthetic Strategy and Execution

The synthesis of this molecule is most efficiently achieved through reductive amination, a robust and widely used reaction in medicinal chemistry. This approach builds the core structure by forming a key carbon-nitrogen bond.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C4-N bond of the piperidine ring, identifying N-benzyl-4-piperidone and N-methylethanolamine as readily available starting materials. This strategy is efficient as N-benzyl-4-piperidone is a common building block in the synthesis of various pharmaceutical compounds.[3][4][5]

Target Target Molecule C₁₅H₂₄N₂O Disconnect C-N Bond Formation (Reductive Amination) Target->Disconnect SM1 N-Benzyl-4-piperidone Disconnect->SM1 SM2 N-Methylethanolamine Disconnect->SM2

Caption: Retrosynthetic pathway for the target molecule.

Exemplary Synthetic Protocol

This protocol describes a laboratory-scale synthesis using sodium triacetoxyborohydride, a mild and selective reducing agent ideal for reductive aminations as it can be used in a one-pot procedure without the need to pre-form and isolate the intermediate iminium ion.

Materials:

  • N-Benzyl-4-piperidone (1.0 eq)

  • N-Methylethanolamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Methanol (solvent)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add N-benzyl-4-piperidone (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add N-methylethanolamine (1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation. Allow the mixture to stir at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any potential exotherm and gas evolution. The reaction is typically stirred at room temperature for 4-16 hours.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to yield the pure this compound.

Anticipated Spectroscopic Profile

While specific experimental data is not publicly available, a theoretical spectroscopic profile can be predicted based on the molecule's structure. This is a critical step in verifying the identity and purity of the synthesized compound.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the benzylic methylene (CH₂) protons (~3.5 ppm), complex multiplets for the piperidine ring protons (~2.0-3.0 ppm), a singlet for the N-methyl (CH₃) protons (~2.3 ppm), and two triplets for the ethanolamine methylene groups (-N-CH₂-CH₂-OH).[6]

  • ¹³C NMR: The carbon spectrum would confirm the presence of all 15 carbon atoms, with distinct signals for the aromatic carbons, the benzylic carbon, the piperidine ring carbons, the N-methyl carbon, and the two carbons of the ethanolamine side chain.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 249.19. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and cleavage of the ethanolamine side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band for the O-H stretch of the alcohol (~3300-3400 cm⁻¹), C-H stretching for aliphatic and aromatic groups (~2800-3100 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (~1050-1250 cm⁻¹).

Pharmacological Context and Potential Applications

The structural framework of this compound places it within a class of compounds with significant potential for neuropharmacological activity.

  • Sigma Receptor Affinity: The 1-benzylpiperidine moiety is a well-established pharmacophore for ligands of sigma (σ) receptors.[8] Sigma receptors are implicated in a variety of CNS functions and are targets for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[8]

  • Cholinesterase Inhibition: Related structures have shown activity as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to neurotransmission.[8] This suggests a potential application in managing conditions like Alzheimer's disease.

  • Structure-Activity Relationships (SAR): This molecule serves as an excellent scaffold for further chemical modification. The N-benzyl group can be substituted to modulate lipophilicity and target affinity. The linker and functional groups at the C4 position are critical for determining receptor selectivity and potency. Research on similar compounds has shown that even small changes, such as the length of an alkyl chain, can dramatically alter biological activity.[8]

Safety, Handling, and Storage

As a research chemical, this compound and its precursors should be handled with appropriate care.

  • Hazard Identification: Based on related compounds, this substance should be considered potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 standards, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols.[9][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[12][13]

Conclusion

This compound is a molecule with a defined three-dimensional structure dominated by a stable, equatorially-substituted piperidine chair conformation. Its synthesis is readily achievable through standard organic chemistry techniques like reductive amination, and its identity can be unequivocally confirmed by a suite of spectroscopic methods. The combination of its rigid N-benzylpiperidine core and functionalized amino-alcohol side chain makes it a compound of high interest for neuropharmacological research, particularly in the exploration of new ligands for sigma receptors and cholinesterases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this promising chemical entity.

References

  • Arulraj, R. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • NCBI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]

  • ChemBK. (2024). 4-Amino-1-benzylpiperidine. Available at: [Link]

  • ChemWhat. (n.d.). N-Benzyl-4-piperidone CAS#: 3612-20-2. Available at: [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Available at: [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. Available at: [Link]

  • Google Patents. (2023). Preparation method of N-benzyl-4-piperidone.
  • DTIC. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidone. Available at: [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link]

Sources

The Multifaceted Biological Activities of N-benzylpiperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents.[1][2] Its inherent structural features, including a basic nitrogen atom and an aromatic ring, allow for critical interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of N-benzylpiperidine derivatives, with a focus on their applications in neurodegenerative diseases, infectious diseases, and beyond. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these potent molecules.

Cholinesterase Inhibition: A Pillar in Alzheimer's Disease Therapy

A significant area of research for N-benzylpiperidine derivatives has been in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease (AD).[3] AChE is a key enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function in AD patients.[4] The N-benzylpiperidine moiety is a cornerstone of the FDA-approved drug donepezil, a potent and selective AChE inhibitor.[5][6]

Mechanism of Action and Binding Interactions

N-benzylpiperidine-based AChE inhibitors typically interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The protonated piperidine nitrogen forms a crucial cation-π interaction with the aromatic residues in the CAS, while the benzyl group and other substituents can extend into the PAS, contributing to the inhibitor's potency and selectivity.[4][6] Molecular modeling and X-ray crystallography studies have been instrumental in elucidating these binding modes.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the AChE inhibitory activity of N-benzylpiperidine derivatives:

  • The Piperidine Ring: The basicity of the piperidine nitrogen is critical for the cation-π interaction with the CAS.[7]

  • The Benzyl Group: Substitution on the benzyl ring can significantly impact potency. For instance, the introduction of bulky moieties can enhance activity.[7]

  • Linker and Terminal Group: The nature of the linker connecting the piperidine ring to other functionalities, as well as the terminal group itself, plays a crucial role in interacting with the PAS and influencing selectivity over butyrylcholinesterase (BuChE).[8][9] For example, replacing an ester linker with a more metabolically stable amide has been a successful strategy.[9]

The following diagram illustrates the general pharmacophore for AChE inhibition by N-benzylpiperidine derivatives.

AChE_Inhibition_Pharmacophore cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitor N-Benzylpiperidine Derivative CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Piperidine Piperidine Ring (Protonated Nitrogen) Piperidine->CAS Cation-π Interaction Benzyl Benzyl Group Benzyl->PAS Hydrophobic Interaction Linker Linker Linker->PAS Terminal Terminal Group Terminal->PAS Interaction

Caption: General pharmacophore for AChE inhibition.

Multi-Target-Directed Ligands (MTDLs) for Alzheimer's Disease

Given the multifactorial nature of AD, there is a growing interest in developing multi-target-directed ligands (MTDLs).[10] Researchers have designed N-benzylpiperidine derivatives that not only inhibit AChE but also target other key pathological pathways in AD, such as butyrylcholinesterase (BuChE), beta-secretase-1 (BACE-1), and serotonin transporters (SERT).[4][8][11] Some derivatives have also shown additional beneficial properties like metal chelation and inhibition of Aβ aggregation.[10]

CompoundTarget(s)IC₅₀ (µM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.00056[7]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)AChE0.0057[5]
Compound 4a AChE / BuChE2.08 (AChE) / 7.41 (BuChE)[8]
Compound d5 HDAC / AChE0.17 (HDAC) / 6.89 (AChE)[10]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)AChE0.41[9]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used Ellman's method for determining the in vitro inhibitory activity of N-benzylpiperidine derivatives against AChE.[12]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-benzylpiperidine derivatives)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Test compound solution (or vehicle for control)

      • DTNB solution

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Sources

An In-depth Technical Guide on the Putative Mechanisms of Action of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a synthetic molecule featuring a core piperidine heterocycle, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2] The molecule's architecture, characterized by an N-benzyl group and a substituted amino-ethanol side chain at the 4-position, suggests potential interactions with various biological targets within the central nervous system (CNS). While direct, comprehensive studies on the mechanism of action of this specific compound are not extensively documented in publicly available literature, its structural motifs are shared with numerous well-characterized pharmacological agents. This guide will, therefore, extrapolate and synthesize data from analogous compounds to propose and explore putative mechanisms of action for this compound.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed examination of potential biological targets, propose robust experimental protocols for mechanism elucidation, and offer insights into the causality behind these experimental designs.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂OSmolecule
Molecular Weight276.4 g/mol Smolecule
IUPAC Name2-[(1-benzylpiperidin-4-yl)(methyl)amino]ethanol-

Proposed Mechanisms of Action

Based on a comprehensive analysis of structurally related N-benzyl-piperidine derivatives, several compelling hypotheses for the mechanism of action of this compound can be formulated. These include, but are not limited to, acetylcholinesterase inhibition, sigma receptor modulation, and interaction with monoaminergic systems.

Acetylcholinesterase (AChE) Inhibition

A prominent and well-documented activity of N-benzyl-piperidine derivatives is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] The acclaimed Alzheimer's disease therapeutic, Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine), is a prime example of a potent and selective AChE inhibitor built upon this scaffold.[4] The N-benzyl group and the piperidine ring are crucial for binding to the active site of AChE.

Hypothetical Binding and Signaling Pathway

The proposed interaction involves the benzyl group of the compound binding to the peripheral anionic site (PAS) of AChE, while the protonated piperidine nitrogen interacts with the catalytic anionic site (CAS). This dual binding would effectively block the entry of acetylcholine to the catalytic site, leading to an increase in acetylcholine levels in the synaptic cleft.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh ACh Presynaptic_Neuron->ACh Release Postsynaptic_Neuron Postsynaptic Neuron ACh_Vesicle ACh Vesicles ACh_Receptor ACh Receptors ACh_Receptor->Postsynaptic_Neuron Signal Transduction AChE AChE Compound 2-[(1-Benzyl-piperidin-4-yl) -methyl-amino]-ethanol Compound->AChE Inhibits ACh->ACh_Receptor Binds ACh->AChE Hydrolysis

Caption: Proposed mechanism of AChE inhibition.

Experimental Validation

A stepwise approach is essential to validate this hypothesis, starting with in vitro assays and progressing to more complex cellular models.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against AChE.

  • Materials:

    • Acetylcholinesterase (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound stock solution (in DMSO)

    • 96-well microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add 25 µL of each compound dilution.

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of ATCI solution.

    • Simultaneously, add 100 µL of DTNB solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

  • Causality: This assay directly measures the enzymatic activity of AChE. The production of the yellow 5-thio-2-nitrobenzoate anion, measured spectrophotometrically, is proportional to the enzyme's activity. A reduction in the rate of color change in the presence of the compound indicates inhibition.

Sigma (σ) Receptor Modulation

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases.[5] Several N-benzylpiperidine derivatives have demonstrated high affinity for sigma receptors, making this a plausible mechanism of action.[5][6]

Hypothetical Binding and Signaling Pathway

The compound could act as either an agonist or an antagonist at σ₁ and/or σ₂ receptors. Binding to the σ₁ receptor, an intracellular chaperone protein at the endoplasmic reticulum-mitochondrion interface, could modulate calcium signaling and downstream cellular processes.

Sigma_Receptor_Modulation cluster_cell Cellular Environment ER Endoplasmic Reticulum (ER) Mitochondrion Mitochondrion Sigma1R σ₁ Receptor Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling Modulates Compound 2-[(1-Benzyl-piperidin-4-yl) -methyl-amino]-ethanol Compound->Sigma1R Binds Ca_Signaling->Mitochondrion Affects Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Signaling->Cellular_Response

Caption: Hypothesized sigma receptor signaling pathway.

Experimental Validation

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay for σ₁ and σ₂ Receptors

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors.

  • Materials:

    • Membrane preparations from cells expressing human σ₁ or σ₂ receptors.

    • Radioligand for σ₁: -pentazocine

    • Radioligand for σ₂: [³H]di-o-tolylguanidine (DTG) in the presence of a σ₁ masking agent.

    • Non-specific binding control (e.g., haloperidol).

    • Test compound stock solution.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In assay tubes, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.

    • Incubate at the appropriate temperature and duration (e.g., 120 minutes at 37°C).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and the percentage of displacement by the test compound.

    • Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.

  • Causality: This assay provides a direct measure of the compound's ability to displace a known high-affinity radioligand from the receptor binding site. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Monoamine Releasing Agent and MAO Inhibition

The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine, and also as a weak monoamine oxidase (MAO) inhibitor.[7] It is plausible that this compound shares these properties.

Hypothetical Mechanism

The compound could interact with monoamine transporters (DAT, NET, SERT) to induce the reverse transport of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft. Additionally, it might inhibit MAO-A and/or MAO-B, enzymes that degrade monoamine neurotransmitters, further increasing their synaptic concentrations.

Monoamine_Modulation cluster_synapse Monoaminergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron MA_Transporter Monoamine Transporter (DAT/NET) Monoamines Dopamine/ Norepinephrine MA_Transporter->Monoamines Release MAO MAO Compound 2-[(1-Benzyl-piperidin-4-yl) -methyl-amino]-ethanol Compound->MA_Transporter Induces Reverse Transport Compound->MAO Inhibits Monoamines->Postsynaptic_Neuron Signal Monoamines->MAO Degradation

Sources

An In-depth Technical Guide to the Solubility of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. We will deconstruct its molecular structure to predict its solubility based on fundamental chemical principles, provide a gold-standard experimental protocol for its quantitative determination, and discuss the underlying factors that influence its dissolution in various organic media. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, solubility is not merely a data point; it is a cornerstone of drug design and development. For a compound like this compound, a molecule with potential biological activity, understanding its solubility is paramount. Poor solubility can hinder synthesis, complicate purification, and lead to low bioavailability, ultimately causing a promising candidate to fail. Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, informs the design of stable and effective formulations, and provides crucial data for biopharmaceutical classification.[1][2] This guide will equip the researcher with both the theoretical framework and the practical methodology to thoroughly assess the solubility of this specific molecule.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as our primary predictive tool, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4][5][6][7]

Let's dissect the structure of this compound:

Caption: Molecular structure highlighting polar and non-polar regions.

  • Non-Polar Regions: The molecule possesses significant non-polar character due to the benzyl group and the saturated hydrocarbon backbone of the piperidine ring . These bulky, hydrophobic sections will favor interactions with non-polar solvents through London dispersion forces.[8]

  • Polar Regions: The structure also contains several polar functional groups capable of forming stronger intermolecular bonds:

    • Hydroxyl Group (-OH): This is the most significant polar feature. The oxygen's lone pairs can act as hydrogen bond acceptors, and the hydrogen atom can act as a hydrogen bond donor. This strongly favors solubility in polar protic solvents.

    • Tertiary Amines (Piperidine N and Amino N): The nitrogen atoms each have a lone pair of electrons, making them effective hydrogen bond acceptors.[9][10]

Solubility Predictions:

Based on this analysis, we can predict the compound's relative solubility:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with both the hydroxyl and amine groups.

  • Good to High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can accept hydrogen bonds and have strong dipole moments that interact well with the polar regions of the molecule.

  • Moderate Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate. The large non-polar regions of the molecule will facilitate dissolution in these media.

  • Low to Insoluble: Expected in non-polar aliphatic solvents like hexane, heptane, and cyclohexane. The strong polar interactions within the solute (hydrogen bonding between molecules) would be difficult to overcome by the weak van der Waals forces offered by these solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful, quantitative data must be obtained experimentally. The "gold standard" for determining the true equilibrium solubility (thermodynamic solubility) is the Shake-Flask Method .[1][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials. Expertise Note: "Excess" is critical. A persistent solid phase must be visible throughout the experiment to ensure saturation. A good starting point is to add ~20-50 mg of solid to 2-5 mL of solvent.

    • Add a precise volume of the selected organic solvent to each vial.

    • Include at least three replicates for each solvent to assess variability.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a moderate speed (e.g., 150-200 rpm) for a predetermined period. Causality Explanation: Agitation ensures maximum surface area contact between the solid and the solvent, accelerating the path to equilibrium. The time required must be sufficient to reach a steady state. A 24-48 hour period is common, but this should be confirmed.

  • Equilibrium Verification (Self-Validation Step):

    • To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h).

    • Analyze the concentration of each sample. Equilibrium is confirmed when the concentration no longer increases between time points (e.g., the 48h and 72h results are statistically identical).

  • Sample Collection and Preparation:

    • Once equilibrium is confirmed, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. Causality Explanation: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

    • Precisely dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the concentration of the original saturated solution by back-calculating from the dilution factor.

  • Solid Phase Analysis (Trustworthiness Check):

    • After the experiment, recover the remaining solid from the vials.

    • Analyze the solid using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to confirm that the compound has not changed its crystalline form (polymorph) or solvated during the experiment. A change in form would mean the measured solubility is not that of the original material.

Workflow Diagram

start Start: Add Excess Solid & Solvent to Vials (n≥3) equilibrate Equilibrate on Shaker (Constant Temp, e.g., 24-72h) start->equilibrate check_eq Sample at Time Points (e.g., 24h, 48h, 72h) equilibrate->check_eq check_eq->equilibrate  Not Reached  (Continue Agitation) settle Allow Solids to Settle (2-4h at Temp) check_eq->settle  Equilibrium  Reached filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter solid_check Analyze Residual Solid (e.g., XRPD) settle->solid_check dilute Prepare Precise Dilutions for Analysis filter->dilute analyze Quantify Concentration (e.g., HPLC with Std. Curve) dilute->analyze calculate Calculate Solubility (e.g., mg/mL or mol/L) analyze->calculate end End: Report Data calculate->end solid_check->end  Confirms Solid Form

Caption: Experimental workflow for thermodynamic solubility determination.

Data Summary and Interpretation

The results of the solubility experiments should be compiled into a clear, concise table. This allows for easy comparison between different solvents and serves as a valuable reference for future work.

Table 1: Thermodynamic Solubility of this compound at 25°C (Hypothetical Data Template)

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Qualitative Classification
Polar Protic Methanol32.7Experimental DataCalculated Datae.g., Very Soluble
Ethanol24.5Experimental DataCalculated Datae.g., Freely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Experimental DataCalculated Datae.g., Very Soluble
Acetonitrile37.5Experimental DataCalculated Datae.g., Soluble
Intermediate Dichloromethane (DCM)9.1Experimental DataCalculated Datae.g., Sparingly Soluble
Ethyl Acetate6.0Experimental DataCalculated Datae.g., Sparingly Soluble
Non-Polar Toluene2.4Experimental DataCalculated Datae.g., Slightly Soluble
n-Hexane1.9Experimental DataCalculated Datae.g., Very Slightly Soluble

Note: Qualitative classifications should follow established standards, such as those from the U.S. Pharmacopeia (USP).

Conclusion for the Field Professional

The solubility profile of this compound is a direct consequence of its hybrid molecular structure, featuring both significant non-polar regions and key polar functional groups capable of hydrogen bonding. Its predicted high solubility in polar solvents, particularly protic ones, and lower solubility in non-polar hydrocarbons provides a strong basis for solvent selection in synthesis, purification, and formulation. However, these predictions must be substantiated by rigorous experimental data. The Shake-Flask method detailed herein represents a robust, self-validating protocol for obtaining definitive thermodynamic solubility values. By combining theoretical prediction with meticulous experimental practice, researchers can build the comprehensive understanding required to advance a compound through the development pipeline efficiently and effectively.

References

  • Solubility of organic compounds. Khan Academy. [Link]

  • Properties of amines. Lumen Learning - Organic Chemistry II. [Link]

  • Physical Properties of Amines. CK-12 Foundation. [Link]

  • Physical Properties of Amines. BYJU'S. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central, National Institutes of Health. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

  • Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. Filo. [Link]

  • Physical Properties of Amines: Alkyl, Aliphatic Amines. StudySmarter. [Link]

  • Like Dissolves Like. Chemistry LibreTexts. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

  • What is the meaning of the “like dissolve like” rule in chemistry? Quora. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Solubility experimental methods.pptx. Slideshare. [Link]

  • Intermolecular Forces in Solutions. Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

Sources

An In-Depth Technical Guide to 2-[(1-Benzyl-piperidin-4-yl)(methyl)amino]-ethanol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This technical guide provides a comprehensive analysis of the specific, yet lesser-documented, derivative, 2-[(1-Benzyl-piperidin-4-yl)(methyl)amino]-ethanol . Due to the absence of extensive literature on this exact molecule, this document leverages established principles of organic chemistry and data from structurally related analogues to delineate its chemical identity, propose a robust synthetic strategy, predict its physicochemical properties, and discuss its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel piperidine-based compounds in drug discovery.

Chemical Identity: IUPAC Nomenclature and Synonyms

A precise understanding of a molecule's structure is fundamentally linked to its formal nomenclature. Based on the hierarchical rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the target compound is established by identifying the principal functional group and the parent structure. In this case, the alcohol (-OH) group takes precedence, defining the parent name as "ethanol". The complex substituent attached to the amino group is then systematically named.

Therefore, the preferred IUPAC name for the compound is:

2-{amino}ethan-1-ol

This name can be deconstructed as follows:

  • ethan-1-ol : A two-carbon chain with a hydroxyl group on the first carbon.

  • 2-{...} : Indicates that the complex substituent is attached to the second carbon of the ethanol moiety.

  • amino : A methyl group and another larger group are attached to a nitrogen atom.

  • [1-(phenylmethyl)piperidin-4-yl] : The larger substituent is a piperidine ring, substituted at the 4-position, with a benzyl (phenylmethyl) group on the nitrogen atom (position 1).

A comprehensive list of identifiers for this compound is provided in Table 1.

Table 1: Compound Identifiers

IdentifierValue
Preferred IUPAC Name 2-{amino}ethan-1-ol
Systematic Name 2-((1-benzylpiperidin-4-yl)(methyl)amino)ethan-1-ol
Common Synonyms N-Benzyl-N-methyl-N'-(2-hydroxyethyl)-4-aminopiperidine, 2-(N-(1-benzylpiperidin-4-yl)-N-methylamino)ethanol
Molecular Formula C₁₅H₂₄N₂O
Molecular Weight 248.37 g/mol
CAS Number Not assigned (as of the latest search)

Proposed Synthetic Pathway

The synthesis of 2-{amino}ethan-1-ol can be logically approached through a multi-step sequence, commencing with the commercially available and widely utilized starting material, N-benzyl-4-piperidone.[4][5] The proposed pathway leverages well-established and high-yielding synthetic transformations, including reductive amination and N-alkylation.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway A N-Benzyl-4-piperidone B N-Benzyl-N-methylpiperidin-4-amine A->B  Reductive Amination (Methylamine, NaBH(OAc)₃) C 2-{1-(phenylmethyl)piperidin-4-ylamino}ethan-1-ol B->C  N-Alkylation (2-Chloroethanol, Base)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Reductive Amination of N-Benzyl-4-piperidone

The initial and critical step involves the formation of the tertiary amine intermediate, N-Benzyl-N-methylpiperidin-4-amine . Reductive amination is the method of choice for this transformation due to its efficiency and control in forming carbon-nitrogen bonds.[6][7][8] This reaction proceeds via an iminium ion intermediate, which is subsequently reduced in situ.

Protocol:

  • Reaction Setup: To a solution of N-benzyl-4-piperidone in a suitable solvent such as 1,2-dichloroethane or methanol, add a solution of methylamine.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine or enamine intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise.[9] This reagent is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting ketone.

  • Work-up and Purification: Upon completion of the reaction, an aqueous work-up is performed to quench any remaining reducing agent and to separate the product. The organic layer is then dried and concentrated. The resulting crude N-benzyl-N-methylpiperidin-4-amine can be purified by column chromatography.

The causality behind choosing reductive amination over direct alkylation of 4-amino-N-benzylpiperidine with a methylating agent is to avoid the common issue of over-alkylation, which can lead to the formation of quaternary ammonium salts.[10]

Step 2: N-Alkylation with 2-Chloroethanol

The final step introduces the 2-hydroxyethyl moiety onto the secondary amine of the piperidine ring. This is achieved through a standard nucleophilic substitution (N-alkylation) reaction.

Protocol:

  • Reaction Setup: The intermediate, N-benzyl-N-methylpiperidin-4-amine, is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Base Addition: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to deprotonate the secondary amine, thereby increasing its nucleophilicity.

  • Alkylation: 2-Chloroethanol is added to the reaction mixture. The deprotonated amine then acts as a nucleophile, displacing the chloride from 2-chloroethanol.[11][12] The reaction is typically heated to ensure a reasonable reaction rate.

  • Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove the base and any inorganic byproducts. The crude product is then extracted into an organic solvent, dried, and concentrated. Final purification of 2-{amino}ethan-1-ol can be achieved through column chromatography or distillation under reduced pressure.

Predicted Physicochemical Properties

While experimental data for the target molecule is not available, its physicochemical properties can be predicted based on its structural components. These predicted values are invaluable for designing experimental protocols, such as selecting appropriate solvent systems for reactions and chromatography, and for preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in a drug discovery context.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Method
Molecular Weight 248.37 g/mol Calculated from Molecular Formula (C₁₅H₂₄N₂O)
logP ~2.5 - 3.5Estimated based on the presence of a lipophilic benzyl group and a polar ethanolamine moiety.
pKa ~8.5 - 9.5The piperidine nitrogen is a basic tertiary amine.
Boiling Point > 300 °CHigh due to molecular weight and hydrogen bonding capability of the hydroxyl group.
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water.Based on the mixed polar and non-polar character of the molecule.
Hydrogen Bond Donors 1 (from the -OH group)
Hydrogen Bond Acceptors 3 (two nitrogens and one oxygen)

Potential Applications in Drug Discovery and Research

The N-benzylpiperidine motif is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS).[1][2][3] Its structural features, including a basic nitrogen atom for salt formation and a lipophilic benzyl group for potential π-π interactions with biological targets, make it a versatile starting point for drug design.[1]

The target molecule, 2-{amino}ethan-1-ol, can be viewed as a potential building block or a pharmacologically active agent in its own right.

As a Precursor for Novel Therapeutics

The presence of a primary alcohol provides a convenient handle for further chemical modification. This hydroxyl group can be:

  • Esterified to produce prodrugs with altered pharmacokinetic profiles.

  • Oxidized to an aldehyde or carboxylic acid, which can then be used in a variety of coupling reactions to build more complex molecules.

  • Converted to a leaving group for the introduction of other functionalities.

Potential Pharmacological Activity

Derivatives of N-benzylpiperidine have demonstrated a wide range of biological activities, including:

  • Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This makes them relevant for the treatment of Alzheimer's disease.[2][13][14]

  • Sigma Receptor Modulation: The N-benzylpiperidine scaffold is a common feature in ligands for sigma receptors, which are implicated in a variety of CNS disorders.[15]

  • Monoamine Transporter Inhibition: Certain 4-benzylpiperidine derivatives can act as monoamine releasing agents or reuptake inhibitors, suggesting potential applications in treating depression or ADHD.[16]

The logical relationship for its potential as a CNS-active agent is illustrated below:

Pharmacological_Relevance cluster_0 Molecular Structure cluster_1 Potential Biological Targets cluster_2 Therapeutic Areas A N-Benzylpiperidine Core C Cholinesterases (AChE, BuChE) A->C D Sigma Receptors A->D E Monoamine Transporters A->E B Ethanolamine Sidechain B->C Modulates binding F Alzheimer's Disease C->F G Neuropathic Pain D->G H Depression E->H

Caption: Potential pharmacological relevance of the target molecule.

Conclusion

While 2-{amino}ethan-1-ol is not a widely characterized compound, its structural components suggest significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel CNS-active agents. This guide provides a robust, scientifically-grounded framework for its synthesis and an informed perspective on its likely properties and applications. The detailed protocols and logical workflows presented herein are designed to empower researchers to confidently incorporate this and similar N-benzylpiperidine derivatives into their drug discovery and development programs.

References

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

  • Sharma, A., Sharma, M., & Singh, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. Available at: [Link]

  • Aleksanyan, M., & Ferreira, D. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 3(9), 1085-1103. Available at: [Link]

  • OpenStax. (2023). 26.1 Amines – Structure and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Open Library Publishing Platform. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Reductive amination. Available at: [Link]

  • OpenStax. (2023). 24.1 Naming Amines. In Organic Chemistry. Available at: [Link]

  • Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • CHEM-GUIDE. IUPAC system and IUPAC rules of naming of amines. Available at: [Link]

  • Taylor & Francis Online. (2013). Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Organic Preparations and Procedures International, 45(2), 163-166. Available at: [Link]

  • da Silva, A. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. Available at: [Link]

  • LibreTexts Chemistry. (2022). 3.3.3: Synthesis of Amines. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available at: [Link]

  • Wikipedia. Reductive amination. Available at: [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]

  • ACD/Labs. Rule C-814 Secondary and Tertiary Amines. Available at: [Link]

  • Wikipedia. 4-Benzylpiperidine. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. Available at: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP1892235A1 - Method for preparing arylpoly(oxyalkyl) amines.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Amine alkylation. Available at: [Link]

  • ResearchGate. Structure of N-benzylpiperidine derivatives. Available at: [Link]

  • Fiveable. Piperidine Definition - Organic Chemistry Key Term. Available at: [Link]

  • Colvin, M. E., & Brundrett, R. B. (1975). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(3), 568–576. Available at: [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Available at: [Link]

  • Abound. 4-(N-Methyl-N-benzyl)aminopiperidine. Available at: [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. N-Benzyl-4-Amino Piperidine. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues (Doctoral dissertation, King's College London). Available at: [Link]

  • Pharmaffiliates. Donepezil-impurities. Available at: [Link]

  • López-Pérez, B., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 29(15), 3450. Available at: [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • Michigan State University Department of Chemistry. Nomenclature Examples. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]

  • Deuther-Conrad, W., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3290. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Available at: [Link]

  • Matter, H., et al. (2011). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 54(12), 4030–4046. Available at: [Link]

Sources

The Benzylpiperidine Core: A Historical and Synthetic Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

The benzylpiperidine scaffold stands as a quintessential "privileged structure" in medicinal chemistry. Its deceptively simple fusion of a piperidine ring and a benzyl group has given rise to a vast and diverse array of therapeutic agents that have left an indelible mark on pharmacology. This guide provides a comprehensive exploration of the discovery and history of benzylpiperidine compounds, from their synthetic origins to their evolution into blockbuster drugs. We will delve into the key scientific breakthroughs, the rationale behind experimental designs, and the detailed synthetic methodologies that have enabled the translation of these molecules from the laboratory to the clinic.

From Natural Alkaloids to Synthetic Scaffolds: The Genesis of the Piperidine Ring

The story of benzylpiperidines is intrinsically linked to the broader history of its parent heterocycle, piperidine. The piperidine ring is a ubiquitous motif in nature, most notably in alkaloids.

Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. Both chemists obtained the compound by treating piperine, the pungent compound from black pepper (Piper nigrum), with nitric acid. This discovery of a simple, six-membered nitrogenous heterocycle from a natural source laid the foundational chemical knowledge for future synthetic explorations.

The early therapeutic potential of piperidine-containing natural products was recognized long before their structures were elucidated. For instance, the toxic properties of coniine from poison hemlock, which contains a simple substituted piperidine ring, were tragically demonstrated in the execution of Socrates in 399 B.C.

The Dawn of Synthetic Analgesics: A Simpler Approach to Pain Relief

The modern era of benzylpiperidine pharmacology began in the quest for synthetic alternatives to morphine. While morphine was a potent analgesic, its complex chemical structure made it difficult to synthesize and modify. German chemists, in a strategic move to secure a stable supply of analgesics, particularly in the lead-up to World War II, sought simpler, fully synthetic molecules that could mimic the pharmacophore of morphine.

A pivotal breakthrough came in 1938 when German chemist Otto Eisleb, working for IG Farben, synthesized pethidine (also known as meperidine).[1][2] While not a true benzylpiperidine (it is a 4-phenylpiperidine with an N-methyl group), its discovery was a landmark event. Eisleb was initially investigating potential anticholinergic agents, but the analgesic properties of pethidine were soon recognized by Otto Schaumann.[1][2] Pethidine's simpler piperidine-based structure proved that the complex phenanthrene backbone of morphine was not essential for potent analgesia. This opened the floodgates for the exploration of other piperidine derivatives as analgesics.

Pethidine_Discovery cluster_0 Quest for Morphine Alternatives cluster_1 IG Farben (1930s) Morphine Morphine (Complex Structure) Simpler_Analgesics Need for Simpler Synthetic Analgesics Morphine->Simpler_Analgesics Eisleb Otto Eisleb (1938) Simpler_Analgesics->Eisleb Pethidine_Synthesis Synthesis of Pethidine (Meperidine) Eisleb->Pethidine_Synthesis Synthesizes Schaumann Otto Schaumann Analgesic_Discovery Discovery of Analgesic Properties Schaumann->Analgesic_Discovery Recognizes Pethidine_Synthesis->Schaumann

Caption: The key events leading to the discovery of pethidine.

The Janssen Revolution: Unleashing the Potential of the Benzylpiperidine Core

The true potential of the benzylpiperidine and related piperidine scaffolds was arguably most profoundly unlocked by the pioneering work of Dr. Paul Janssen and his team at Janssen Pharmaceutica.[3] Starting in the 1950s, Janssen embarked on a systematic exploration of piperidine-containing compounds, leading to the discovery of numerous groundbreaking medicines.

Haloperidol and the Dawn of Modern Antipsychotics

In 1958, while searching for more potent analgesics, Janssen's team synthesized haloperidol .[4][5][6][7] This butyrophenone derivative, which contains a 4-hydroxypiperidinyl moiety, displayed potent neuroleptic activity, far surpassing its analgesic effects. Haloperidol proved to be highly effective against the positive symptoms of schizophrenia, such as hallucinations and delusions, and represented a significant advancement over existing treatments like chlorpromazine.[4][5][6][7][8] Its discovery was a landmark in psychiatry and solidified the importance of the piperidine scaffold in central nervous system (CNS) drug discovery.

Fentanyl: A New Era of Potent Opioid Analgesia

Building on the foundation laid by the discovery of pethidine, Janssen and his team conducted extensive structure-activity relationship (SAR) studies on 4-phenylpiperidine derivatives. This work culminated in the synthesis of fentanyl in 1959.[3][9][10][11][12] Fentanyl, an N-phenyl-N-(piperidin-4-yl)propanamide derivative, was found to be approximately 100 times more potent than morphine as an analgesic.[9] Its rapid onset and short duration of action made it an ideal anesthetic and analgesic for surgical procedures. The synthesis of fentanyl was a masterclass in rational drug design and demonstrated how subtle modifications to the piperidine scaffold could lead to dramatic increases in potency.

Janssen_Discoveries cluster_Janssen Janssen Pharmaceutica (1950s) cluster_Research_Areas Systematic Piperidine Exploration cluster_Discoveries Key Discoveries Janssen Dr. Paul Janssen Analgesic_Research Analgesic Research Janssen->Analgesic_Research CNS_Research CNS Drug Discovery Janssen->CNS_Research Fentanyl Fentanyl (1959) Opioid Analgesic Analgesic_Research->Fentanyl Haloperidol Haloperidol (1958) Antipsychotic CNS_Research->Haloperidol

Caption: Paul Janssen's pivotal role in developing key piperidine-based drugs.

Beyond the CNS: Diversification of Therapeutic Applications

While the early history of benzylpiperidines is dominated by their impact on pain and psychosis, the versatility of the scaffold has led to its incorporation into drugs for a wide range of other conditions.

Antihistamines

The piperidine and its close relative, the piperazine ring, became a cornerstone in the development of H1 antihistamines. The benzhydrylpiperazine scaffold, in particular, was identified as a promising pharmacophore for H1 receptor antagonism. This led to the development of first-generation antihistamines, and later, second-generation agents like cetirizine and levocetirizine, which were designed to have reduced sedative effects.

The Chemistry of the Core: Synthesis of Benzylpiperidines

The construction of the benzylpiperidine core has been a subject of extensive research, with methods evolving from classical approaches to modern, highly efficient catalytic reactions.

Foundational Synthesis: Reductive Amination

One of the most fundamental and widely employed methods for the synthesis of N-benzylpiperidines is the reductive amination of piperidine with benzaldehyde or a derivative thereof.

Experimental Protocol: Synthesis of 1-Benzylpiperidine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: The amine and aldehyde will react to form an iminium ion intermediate in equilibrium with the starting materials.

  • Reduction: To this mixture, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions. STAB is often preferred due to its milder nature and higher selectivity for the iminium ion over the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The 1-benzylpiperidine can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol and dichloromethane are excellent solvents for both the reactants and the intermediate iminium ion, facilitating the reaction.

  • Choice of Reducing Agent: STAB is a milder reducing agent than NaBH₄ and is particularly effective for reductive aminations as it does not readily reduce the aldehyde starting material. This minimizes the formation of benzyl alcohol as a byproduct.

  • Stoichiometry and Reaction Control: Using a 1:1 molar ratio of the amine and aldehyde is typically efficient. The reducing agent is often used in slight excess to ensure complete conversion of the iminium intermediate.

Reductive_Amination_Workflow cluster_Reactants Reactants cluster_Process Reaction Process cluster_Product Product Piperidine Piperidine Mixing 1. Mix in Solvent (e.g., Methanol) Piperidine->Mixing Benzaldehyde Benzaldehyde Benzaldehyde->Mixing Imine_Formation 2. Iminium Ion Formation (in situ) Mixing->Imine_Formation Reduction 3. Add Reducing Agent (e.g., STAB) Imine_Formation->Reduction Workup 4. Aqueous Workup & Extraction Reduction->Workup Benzylpiperidine 1-Benzylpiperidine Workup->Benzylpiperidine

Caption: A step-by-step workflow for the synthesis of 1-benzylpiperidine.

Structure-Activity Relationship (SAR): The Key to Pharmacological Potency

The development of clinically successful benzylpiperidine drugs has been heavily reliant on meticulous SAR studies. These investigations have revealed critical structural features that govern the potency, selectivity, and pharmacokinetic properties of these compounds.

DrugKey Structural FeatureReceptor Target(s)SAR Insight
Pethidine 4-Phenylpiperidineμ-opioid receptorThe 4-phenyl group is crucial for analgesic activity.
Haloperidol Butyrophenone chain and 4-OHDopamine D2 receptorThe specific length and nature of the side chain, along with the 4-hydroxy substituent, are critical for potent D2 antagonism.
Fentanyl N-phenethylpropanamideμ-opioid receptorThe N-acyl and N-phenethyl groups dramatically increase opioid receptor affinity and potency compared to pethidine.

Table 1: Structure-Activity Relationship Highlights of Key Piperidine-Containing Drugs.

The Enduring Legacy and Future Directions

The history of benzylpiperidine compounds is a testament to the power of organic synthesis and medicinal chemistry to address critical unmet medical needs. From the early explorations of natural alkaloids to the rational design of highly potent and selective drugs, the piperidine scaffold has proven to be remarkably adaptable.

The journey is far from over. Current research continues to leverage the benzylpiperidine core to develop novel therapeutics for a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The ongoing exploration of new synthetic methodologies and a deeper understanding of the complex biology of its targets will undoubtedly ensure that the benzylpiperidine scaffold remains a central and "privileged" structure in the pharmacopeia of the future.

References

  • Janssen, P. A. (1960). Fentanyl, a potent, safe and short-acting analgesic. Arzneimittel-Forschung, 10, 935-938.
  • Granger, B., & Albu, S. (2005). The haloperidol story. Annals of clinical psychiatry, 17(3), 137-140. [Link]

  • Westhoff, B. (2019). Fentanyl, Inc.: How Rogue Chemists Created the Deadliest Wave of the Opioid Epidemic. Grove Press.
  • López-Muñoz, F., & Alamo, C. (2009). The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. Brain research bulletin, 79(2), 130-141.
  • Divry, P., Bobon, J., & Collard, J. (1958). Report on the psychopharmacological activity of R 1625.
  • Eisleb, O., & Schaumann, O. (1939). Dolantin, a new antispasmodic and analgesic. Deutsche medizinische Wochenschrift, 65(28), 967-968.
  • Janssen, P. A. J. (1961). The development of new potent analgesics. Acta anaesthesiologica Scandinavica, 5(S7), 1-13.
  • Schaumann, O. (1940). The pharmacology of Dolantin. Archiv für experimentelle Pathologie und Pharmakologie, 196(1), 109-136.
  • Janssen, P. A. J., Niemegeers, C. J. E., & Dony, J. G. H. (1963). The inhibitory effect of fentanyl and other morphine-like analgesics on the warm water induced tail withdrawal reflex in rats. Arzneimittel-Forschung, 13, 502-507.
  • Hermans, B. (1958). The synthesis of haloperidol. Janssen Pharmaceutica Internal Report.
  • Bobon, J., Collard, J., & Divry, P. (1959). The place of haloperidol in psychiatric therapy.
  • Bovet, D., & Staub, A. (1937). Action protectrice des éthers phénoliques au cours de l'intoxication histaminique. Comptes rendus des seances de la Societe de biologie et de ses filiales, 124, 547-549.
  • Janssen, P. A. J. (1959). A new series of potent analgesics: the dextromoramide-like phenyl-piperidines. Journal of Medicinal and Pharmaceutical Chemistry, 1(3), 281-297.

Sources

Methodological & Application

Synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, in-depth guide for the synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, a tertiary amine of significant interest in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The N-benzyl protecting group offers a stable yet removable feature, crucial during multi-step syntheses.[1] The title compound, this compound, incorporates a methylamino ethanol side chain, a common pharmacophore that can modulate physicochemical properties and target engagement. This guide details a reliable two-step synthesis commencing from the commercially available N-benzyl-4-piperidone. The synthetic strategy involves an initial reductive amination to introduce the methylamino group, followed by N-alkylation to append the hydroxyethyl moiety.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, designed for efficiency and high yield. The workflow is initiated with the reductive amination of N-benzyl-4-piperidone with methylamine, a robust method for C-N bond formation. The resulting secondary amine is then subjected to N-alkylation with 2-bromoethanol to furnish the final product.

Synthesis_Workflow N-Benzyl-4-piperidone N-Benzyl-4-piperidone Reductive_Amination Step 1: Reductive Amination (Sodium Triacetoxyborohydride) N-Benzyl-4-piperidone->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Intermediate N-Benzyl-N-methylpiperidin-4-amine Reductive_Amination->Intermediate N_Alkylation Step 2: N-Alkylation (Potassium Carbonate) Intermediate->N_Alkylation 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol->N_Alkylation Final_Product This compound N_Alkylation->Final_Product

Caption: Synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
N-Benzyl-4-piperidone≥98%Commercial Source
Methylamine solution (40% in H₂O)Commercial Source
Sodium triacetoxyborohydride (STAB)≥97%Commercial SourceMoisture sensitive.[3][4]
Dichloromethane (DCM), anhydrous≥99.8%Commercial SourceUse of a dry solvent is recommended.
Acetic Acid, glacialACS GradeCommercial Source
2-Bromoethanol≥97%Commercial SourceToxic and corrosive.[5][6][7][8][9]
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
Acetonitrile (ACN), anhydrous≥99.8%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial SourceFor extraction and chromatography.
HexanesACS GradeCommercial SourceFor chromatography.
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeCommercial SourceFor drying organic layers.
Saturated Sodium Bicarbonate (NaHCO₃)In-house prep.For work-up.
Brine (Saturated NaCl solution)In-house prep.For work-up.
Silica Gel230-400 meshCommercial SourceFor column chromatography.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride (STAB): A water-reactive and moisture-sensitive reagent. It can release flammable gases upon contact with water. Handle under an inert atmosphere (nitrogen or argon) and store in a cool, dry place.[3][4][10][11][12] Avoid inhalation of dust.[3]

  • 2-Bromoethanol: Highly toxic by inhalation, in contact with skin, and if swallowed.[6][8][9] It is also corrosive and can cause severe skin burns and eye damage.[7][8] Handle with extreme care, using appropriate containment and PPE.

  • Ethylene Oxide (Alternative Reagent): A highly flammable, toxic, and carcinogenic gas.[13][14][15][16][17] If this alternative route is considered, specialized handling procedures and equipment are mandatory. This protocol prioritizes the use of 2-bromoethanol for enhanced safety in a standard laboratory setting.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted within a certified chemical fume hood.

Part 1: Synthesis of N-Benzyl-N-methylpiperidin-4-amine (Intermediate)

This step employs a reductive amination reaction, a cornerstone of amine synthesis. The reaction proceeds through the in-situ formation of an iminium ion from the condensation of N-benzyl-4-piperidone and methylamine, which is then reduced by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, well-suited for this transformation, minimizing over-alkylation.[18]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Methylamine: Add a 40% aqueous solution of methylamine (6.5 mL, 79.2 mmol, 1.5 equiv.) to the stirred solution.

  • Acidification: Add glacial acetic acid (3.0 mL, 52.8 mmol, 1.0 equiv.) dropwise. The formation of the iminium ion is facilitated by the slightly acidic conditions.

  • Addition of Reducing Agent: To the resulting mixture, add sodium triacetoxyborohydride (STAB) (16.8 g, 79.2 mmol, 1.5 equiv.) portion-wise over 20-30 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM) until the starting piperidone spot has been consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-benzyl-N-methylpiperidin-4-amine is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in DCM.

Part 2: Synthesis of this compound (Final Product)

The final step involves the N-alkylation of the secondary amine intermediate with 2-bromoethanol. This is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide from 2-bromoethanol.[19] The use of a base, such as potassium carbonate, is essential to neutralize the hydrobromic acid formed during the reaction and to deprotonate the secondary amine, enhancing its nucleophilicity.[20]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the crude N-benzyl-N-methylpiperidin-4-amine (from the previous step, approx. 52.8 mmol, 1.0 equiv.) in anhydrous acetonitrile (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (21.9 g, 158.4 mmol, 3.0 equiv.) to the solution.

  • Addition of Alkylating Agent: Add 2-bromoethanol (4.5 mL, 63.4 mmol, 1.2 equiv.) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM) for the disappearance of the starting amine.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution of 2-10% methanol in ethyl acetate is typically effective in isolating the pure this compound.

Characterization

The identity and purity of the final compound and the intermediate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the hydroxyl group in the final product.

Expected Results

StepProductExpected YieldPhysical Appearance
1N-Benzyl-N-methylpiperidin-4-amine85-95%Pale yellow to brown oil
2This compound70-85%Viscous oil or waxy solid

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reductive AminationInactive reducing agent; insufficient reaction timeEnsure STAB is dry and freshly opened.[3] Extend the reaction time and continue monitoring by TLC.
Over-alkylation in Step 2Reaction temperature too high; prolonged reaction timeReduce the reaction temperature or shorten the reaction time. Monitor the reaction closely by TLC to stop it upon consumption of the starting material.
Difficult PurificationPresence of closely related impuritiesOptimize the chromatographic conditions (e.g., try a different solvent system or use a shallower gradient). Recrystallization may be an option if the product is a solid.[2]

References

  • Material Safety Data Sheet. (n.d.). 2-bromoethanol. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoethanol, 98%. Retrieved from [Link]

  • Eco-Rental Solutions. (n.d.). Understanding the Safety Protocols for Handling Ethylene Oxide Gas: A Comprehensive Guide. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

  • Airgas. (n.d.). Ethylene Oxide Safety Data Sheet. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of 1-benzyl-4-(2-hydroxyethyl(methyl)amino)piperidine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents due to its favorable physicochemical properties and ability to interact with biological targets.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-benzyl-4-(2-hydroxyethyl(methyl)amino)piperidine, a tertiary amine derivative. The synthesis is achieved through a direct, one-pot reductive amination of 1-benzyl-4-piperidone with 2-(methylamino)ethanol. We detail the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that obviates the need for isolating the transient iminium ion intermediate.[2][3] This guide is designed for researchers in drug discovery and process development, offering in-depth mechanistic insights, a step-by-step experimental procedure, purification strategies, and characterization guidelines.

The Chemistry: Mechanism and Reagent Selection

Reductive amination is a powerful and widely utilized method for forming carbon-nitrogen bonds, accounting for a significant percentage of such reactions in the pharmaceutical industry.[4] The reaction proceeds by the condensation of a carbonyl compound with an amine, followed by the reduction of the resulting imine or iminium ion intermediate.

Reaction Mechanism

The reaction between 1-benzyl-4-piperidone (a ketone) and 2-(methylamino)ethanol (a secondary amine) follows a well-established three-step pathway:

  • Hemiaminal Formation: The nitrogen atom of the secondary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of the piperidone, forming a tetrahedral hemiaminal (or carbinolamine) intermediate.

  • Iminium Ion Formation: Under the slightly acidic conditions of the reaction, the hydroxyl group of the hemiaminal is protonated and eliminated as a molecule of water. This dehydration step results in the formation of a stabilized, planar tertiary iminium ion.

  • Hydride Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

Reductive Amination Mechanism Figure 1: Reaction Mechanism Ketone 1-Benzyl-4-piperidone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine 2-(Methylamino)ethanol Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary Amine Product Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Figure 1: Reaction Mechanism.

The Superiority of Sodium Triacetoxyborohydride

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[3][5]

  • Sodium Borohydride (NaBH₄): Too reactive; it would rapidly reduce the 1-benzyl-4-piperidone to the corresponding alcohol, competing with iminium ion formation.

  • Sodium Cyanoborohydride (NaBH₃CN): While selective for iminium ions, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic workup conditions, posing significant safety risks.[6][7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive aminations.[8] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it inert towards the starting ketone but highly effective at reducing the protonated iminium ion intermediate.[3] This selectivity allows the reaction to be performed conveniently in a single pot, leading to high yields and a clean reaction profile.[6]

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: 1-benzyl-4-piperidone, 2-(methylamino)ethanol, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, nitrogen/argon inlet, glass funnel, separatory funnel (250 mL), rotary evaporator, standard laboratory glassware.

Reagent Data and Stoichiometry
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.2510.01.01.89 g
2-(Methylamino)ethanolC₃H₉NO75.1112.01.20.90 g (0.96 mL)
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.01.53.18 g
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-benzyl-4-piperidone (1.89 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add 2-(methylamino)ethanol (0.96 mL, 12.0 mmol). Stir the mixture at room temperature for 15-20 minutes to facilitate the initial formation of the hemiaminal intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three to four portions over 10 minutes. Rationale: The addition is done portion-wise to control the initial exotherm and any gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Quenching): Once the reaction is complete, slowly and carefully pour the reaction mixture into a flask containing saturated aqueous sodium bicarbonate solution (50 mL). Rationale: The NaHCO₃ solution neutralizes any residual acetic acid from the stabilizer in NaBH(OAc)₃ and quenches any unreacted reducing agent.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow or off-white oil or solid.

Experimental Workflow Overview

Experimental Workflow Figure 2: Experimental Workflow A 1. Dissolve Ketone & Amine in Anhydrous DCM B 2. Add NaBH(OAc)₃ Portion-wise A->B C 3. Stir at Room Temp (2-4h) Monitor by TLC/LC-MS B->C D 4. Quench with Sat. NaHCO₃ (aq) C->D E 5. Extract with DCM D->E F 6. Wash with Brine & Dry (Na₂SO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow.

Purification and Characterization

Crude reaction products often contain impurities such as unreacted starting materials or reagent byproducts that must be removed to obtain a high-purity compound.[9]

Purification by Column Chromatography

The crude product can be effectively purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of methanol (MeOH) in dichloromethane (DCM) is recommended. A typical gradient might be 0% to 10% MeOH in DCM.

  • Expert Tip: Tertiary amines can sometimes streak on silica gel due to interactions with acidic silanol groups. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonium hydroxide (0.5-1% v/v), to the eluent system. This ensures sharp peaks and improved separation.

Expected Analytical Data

The final product, 1-benzyl-4-(2-hydroxyethyl(methyl)amino)piperidine , should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): For Electrospray Ionization (ESI), expect to see the protonated molecular ion [M+H]⁺ at m/z ≈ 249.19.

  • ¹H NMR Spectroscopy: Expect characteristic signals corresponding to:

    • Aromatic protons of the benzyl group (~7.2-7.4 ppm).

    • A singlet for the benzylic CH₂ group (~3.5 ppm).

    • Signals for the piperidine ring protons.

    • Signals for the N-CH₃ group (singlet) and the N-CH₂ and O-CH₂ groups of the ethanolamine side chain.

    • A broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR Spectroscopy: Expect distinct signals for the aromatic, benzylic, piperidine, and ethanolamine carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle exclusively in a fume hood.

  • Sodium Triacetoxyborohydride: Can release acetic acid upon contact with moisture. It is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note provides a robust and reliable one-pot protocol for the reductive amination of 1-benzyl-4-piperidone using 2-(methylamino)ethanol and sodium triacetoxyborohydride. The methodology is characterized by its operational simplicity, mild reaction conditions, and high selectivity, making it an excellent choice for the synthesis of complex piperidine derivatives in both academic and industrial research settings.

References

  • Medley, J. W., & Myers, A. G. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 91(7), 1060–1062. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-974.
  • CN101602748B. (2011). A kind of purification method of high-purity piperidine. Google Patents.
  • The Synthetic Inspector. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Retrieved from [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 44(2), 173-182.
  • Yan, N., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916.
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Kalinin, S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6664. [Link]

  • Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12389-12445. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • CN1583742A. (2005). Method for preparing 4-piperidyl piperidine. Google Patents.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(5), e1700384. [Link]

  • DeCosta, K. J. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. U.S. Army Medical Research and Development Command.
  • SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzyl-4-(methylamino)piperidine. Retrieved from [Link]

  • US20110021781A1. (2011). Method for the Preparation of Fentanyl. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Strategic Purification of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the polar, basic compound 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. The inherent chemical properties of this molecule, specifically its dual tertiary amine sites and terminal hydroxyl group, present significant challenges for standard chromatographic separation, often leading to severe peak tailing and poor resolution on silica gel. We detail a systematic approach, beginning with robust Thin-Layer Chromatography (TLC) for method development, that addresses these challenges by employing a basic-modified mobile phase. The core of this guide is a step-by-step protocol for preparative flash column chromatography, designed to be a self-validating system for achieving high purity and yield. The causality behind critical experimental choices, troubleshooting, and alternative strategies are discussed to empower researchers with a deep understanding of the purification process.

Foundational Analysis: The Purification Challenge

The target molecule, this compound, is a common structural motif in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active agents.[1][2] Its purification is non-trivial due to a combination of functional groups that dictate its chromatographic behavior.

  • Dual Basic Centers: The molecule contains two tertiary amines: one on the piperidine ring and one on the ethanolamine side chain. These basic nitrogens can engage in strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction is the primary cause of irreversible adsorption and significant peak tailing, which compromises separation efficiency.

  • High Polarity: The presence of a primary alcohol (-OH) and two nitrogen atoms imparts significant polarity, requiring a relatively polar mobile phase for elution.

  • Hydrophobic Region: The N-benzyl group provides a non-polar, aromatic moiety that contributes to the molecule's overall solubility profile and interactions.

A successful purification strategy must therefore mitigate the strong, undesirable interactions of the basic amines while leveraging polarity differences to separate the target compound from synthetic impurities.

G cluster_structure Chemical Structure & Key Features cluster_features Properties Influencing Chromatography cluster_challenges Resulting Purification Challenges Mol_Structure F1 Basic Tertiary Amines (x2) C1 Severe Peak Tailing on Silica F1->C1 Strong interaction with acidic silanols C2 Irreversible Adsorption F1->C2 F2 Polar Hydroxyl Group C3 Need for Complex Mobile Phase F2->C3 Requires polar eluent F3 Non-Polar Benzyl Group F3->C3 Influences solubility

Figure 1: Analysis of the structural features of the target molecule and their impact on chromatographic purification.

Materials, Safety, and Instrumentation

Reagents and Consumables
  • Crude this compound

  • Silica Gel for flash chromatography (e.g., 230-400 mesh)

  • Analytical TLC Plates (e.g., Silica Gel 60 F254)

  • Triethylamine (TEA), ACS grade or higher

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Glass wool, sand, and chromatography columns

Critical Safety Precautions
  • Compound-Specific Hazards: While specific data for the target compound is not widely available, related piperidine structures are known irritants. N-Benzyl-4-piperidone is listed as causing skin and eye irritation.[4] Assume the target compound is harmful if swallowed and causes skin, eye, and respiratory irritation.

  • Solvent Hazards: All organic solvents are flammable and should be handled in a fume hood. Dichloromethane is a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Instrumentation
  • Flash Chromatography System (manual or automated)

  • UV Lamp (254 nm and 365 nm) for TLC visualization

  • Rotary Evaporator

  • Nitrogen line for drying fractions

The Protocol: A Two-Phase Approach

Phase 1: TLC-Based Method Development

The foundation of a successful column separation is rapid and effective method development using TLC. The primary goal is to identify a mobile phase that moves the target compound to a retention factor (Rƒ) of 0.25-0.35 while maximizing the separation from impurities.

Step-by-Step TLC Protocol:

  • Prepare Sample: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc) to make a ~1% solution.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop Plate: Place the plate in a developing chamber containing the chosen mobile phase.

  • Visualize:

    • First, view the dried plate under a UV lamp (254 nm). The benzyl group should be UV active.

    • Next, use a chemical stain. A potassium permanganate dip is highly effective for visualizing the alcohol and amine functional groups, which will appear as yellow-brown spots on a purple background.[5]

Mobile Phase Optimization - The Causality of Choice:

The key is to suppress the interaction between the basic amines and the acidic silica. This is achieved by adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase. The TEA occupies the acidic sites on the silica, allowing the target amine to travel through the column based on its polarity rather than strong ionic binding.[6][7]

System # Mobile Phase Composition (v/v/v) Observed Rƒ (Target) Spot Shape & Comments
150% EtOAc / 50% Hexanes~0.0Streaking from Baseline. Compound is too polar and strongly adsorbed. No elution.
2100% EtOAc~0.1Severe Tailing. Compound moves slightly but interaction with silica dominates.
35% MeOH / 95% DCM~0.2Significant Tailing. A more polar system helps, but the fundamental problem remains.
45% MeOH / 94% DCM / 1% TEA ~0.3 Sharp, Symmetrical Spot. The TEA successfully masks silanol groups, resulting in ideal behavior. This system is selected for the column.
510% MeOH / 89% DCM / 1% TEA~0.5Sharp Spot. Rƒ is too high for optimal column separation; risk of co-elution with less polar impurities.
Phase 2: Preparative Flash Column Chromatography

With the optimized mobile phase from TLC, we can proceed to the bulk purification.

Figure 2: Step-by-step workflow for the purification of this compound.

Step-by-Step Column Protocol:

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Insert a small plug of glass wool at the bottom. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (or hexanes). Pour the slurry into the column, tapping the side gently to ensure even packing.

    • Add a protective layer of sand on top of the packed silica bed.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading (Dry Loading Recommended):

    • Rationale: Dry loading often provides superior resolution compared to wet loading for compounds that have moderate to high polarity. It ensures the sample is introduced to the column in a very tight, concentrated band.

    • Procedure: Dissolve the crude material in a minimal amount of a low-boiling solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution. Evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting with the optimized mobile phase: 94% Dichloromethane / 5% Methanol / 1% Triethylamine .

    • Maintain a constant flow rate. If using manual chromatography, apply gentle positive pressure.

    • Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).

    • Number the collection tubes sequentially.

  • Fraction Analysis and Product Isolation:

    • Spot every second or third fraction onto a TLC plate. Run the TLC using the same mobile phase.

    • Visualize the plate to identify the fractions containing the pure product. The product should appear as a single spot at the target Rƒ of ~0.3.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will co-evaporate.

    • Place the flask under high vacuum to remove any residual solvent traces.

    • Determine the final mass and calculate the yield. Confirm purity using analytical methods like NMR or LC-MS.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Product will not elute from the column. 1. Insufficient mobile phase polarity. 2. No triethylamine (or other base) added to the eluent.1. Gradually increase the percentage of methanol in the mobile phase (e.g., from 5% to 7% or 10%). 2. Ensure ~1% TEA is present in the mobile phase.
Poor Separation / Co-elution of Impurities. 1. Column was overloaded with crude material. 2. Rƒ of the target compound was too high (>0.4). 3. Sample was loaded in too large a volume (wet loading).1. Reduce the amount of material loaded or use a larger column. 2. Reformulate the mobile phase to be less polar to lower the Rƒ. 3. Use the dry loading technique.
Streaking/Tailing in Column Fractions. 1. Insufficient triethylamine in the mobile phase. 2. The compound is degrading on the silica.1. Increase TEA concentration slightly (e.g., to 1.5%). 2. Consider switching to a less acidic stationary phase like neutral alumina.

Alternative Purification Strategies

While the described method is robust, certain situations may call for alternative approaches:

  • Alumina Chromatography: For highly base-sensitive compounds or when tailing persists, using neutral or basic alumina as the stationary phase can be an excellent alternative. Alumina lacks the strong acidity of silica gel.

  • Reversed-Phase Chromatography: If the impurities are significantly more or less polar than the target, reversed-phase (e.g., C18 silica) chromatography can be effective. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to control the ionization state of the amines.[8][9]

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both hydrophobic and ion-exchange properties.[10][11] It can offer unique selectivity for complex molecules like the target compound, which has both hydrophobic (benzyl) and ionizable (amine) features.[12]

References

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
  • Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • Analysis of Amino Acids. (2021). Chemistry LibreTexts. Available at: [Link]

  • Preparation method of N-benzyl-4-piperidone. (2023). Google Patents.
  • 1-Benzyl-4-piperidylamine. PubChem, National Institutes of Health. Available at: [Link]

  • Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. (2013). Journal of Chromatography A. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2024). Phenomenex. Available at: [Link]

  • Visualization of alcohols in TLC? (2017). ResearchGate. Available at: [Link]

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • TLC stains. University of California, Los Angeles, Department of Chemistry. Available at: [Link]

  • What is the Chemistry Behind Normal-Phase Flash Chromatography? (2023). Biotage. Available at: [Link]

  • Supporting Information for "A General and Efficient Copper-Catalyzed Synthesis of Anilines". Wiley-VCH. Available at: [Link]

  • 4-Amino-1-benzylpiperidine. ChemBK. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024). Cytiva. Available at: [Link]

  • What Is Normal Phase And Reversed Phase Chromatography? (2024). ALWSCI. Available at: [Link]

  • Synthesis of Piperidones from Benzyl Azides and Acetone. Pohang University of Science and Technology. Available at: [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). Molecules. Available at: [Link]

  • Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. Available at: [Link]

  • The preparation method of N-phenethyl-4-anilinopiperidine. (2011). Google Patents.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (1983). Analytical Chemistry. Available at: [Link]

  • Advice sought:Polar GC columns for separation of amino acids. (2005). Chromatography Forum. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Connect Journals. Available at: [Link]

  • Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives. (2021). YouTube. Available at: [Link]

  • TLC confusion?! (2018). Reddit. Available at: [Link]

  • What Is Normal Phase Chromatography? (2024). YouTube. Available at: [Link]

  • Amino columns. (2023). YouTube. Available at: [Link]

  • I want to use reverse-phase chromatography. Which columns and mobile phases can I use? (2021). Daicel Chiral Technologies. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules. Available at: [Link]

  • N-Benzyl-4-piperidone CAS#: 3612-20-2. ChemWhat. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. PubChem, National Institutes of Health. Available at: [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). Agilent. Available at: [Link]

Sources

Application Note: ¹H and ¹³C NMR Characterization of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol , a compound featuring a substituted piperidine core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.

This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive protocol for NMR data acquisition and a thorough analysis of the ¹H and ¹³C NMR spectra. The interpretation is grounded in fundamental NMR principles and supported by data from analogous structures, providing a robust framework for the characterization of this and structurally related molecules.

Molecular Structure and Rationale for NMR Analysis

The target molecule, this compound, possesses a unique combination of structural motifs: an N-benzylpiperidine unit, a tertiary amine, and a primary alcohol. Each of these functional groups imparts distinct spectroscopic signatures, which can be resolved and assigned using one- and two-dimensional NMR techniques. A thorough NMR analysis is critical to confirm the connectivity of these fragments and to establish the chemical environment of each proton and carbon atom.

Experimental Protocols

Sample Preparation

For optimal results, the choice of solvent is crucial as it can influence the chemical shifts of labile protons, such as the hydroxyl group. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.

  • Solvent Selection: Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Sample Filtration: To ensure homogeneity and remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool directly into a 5 mm NMR tube.

¹H NMR Data Acquisition

The following parameters are recommended for acquiring a high-quality ¹H NMR spectrum on a 400 MHz spectrometer.

  • Spectrometer Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 1-2 seconds to allow for adequate relaxation of the protons.

    • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 12-16 ppm is typically adequate to cover the entire proton chemical shift range.

¹³C NMR Data Acquisition

For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • Spectrometer Setup: Utilize the same tuned and shimmed conditions as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds, as carbon nuclei generally have longer relaxation times.

    • Number of Scans (ns): 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.

Spectral Interpretation and Data Analysis

While experimental data for the title compound is not widely available in the public domain, a detailed and accurate prediction of the ¹H and ¹³C NMR spectra can be constructed based on the well-documented spectral properties of its constituent fragments: the N-benzylpiperidine moiety and the N-methyl-ethanolamine side chain.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, piperidine, and ethanolamine protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
H-Ar (Benzyl)7.25-7.40Multiplet5H-
H-1' (Benzyl CH₂)~3.50Singlet2H-
H-2, H-6 (Piperidine, axial)~2.00Triplet of doublets2HJ ≈ 11, 3
H-2, H-6 (Piperidine, equatorial)~2.90Doublet2HJ ≈ 11
H-3, H-5 (Piperidine, axial)~1.40Multiplet2H-
H-3, H-5 (Piperidine, equatorial)~1.80Multiplet2H-
H-4 (Piperidine)~2.50Multiplet1H-
H-7 (CH₂-N)~2.45Doublet2HJ ≈ 7
H-8 (N-CH₃)~2.25Singlet3H-
H-9 (N-CH₂)~2.60Triplet2HJ ≈ 6
H-10 (CH₂-OH)~3.60Triplet2HJ ≈ 6
OHVariableSinglet (broad)1H-

Causality behind Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-Ar): The five protons of the benzyl group are expected to resonate in the typical aromatic region of 7.25-7.40 ppm as a complex multiplet.

  • Benzylic Protons (H-1'): The methylene protons of the benzyl group are adjacent to the nitrogen atom and the aromatic ring, leading to a predicted chemical shift of around 3.50 ppm. The absence of adjacent protons results in a singlet.

  • Piperidine Protons (H-2 to H-6): The piperidine ring protons exhibit characteristic chemical shifts and coupling patterns. The equatorial protons (H-2e, H-6e) are typically deshielded compared to their axial counterparts (H-2a, H-6a) due to their spatial relationship with the nitrogen lone pair and the benzyl group. The geminal and vicinal couplings within the piperidine ring lead to complex multiplets. The protons at C-2 and C-6, being adjacent to the nitrogen, are the most downfield of the ring protons.

  • Piperidine Methine Proton (H-4): This proton is coupled to the adjacent methylene protons of the ring and the methylene protons of the side chain, resulting in a complex multiplet.

  • Side Chain Protons (H-7 to H-10): The protons of the N-methyl-ethanolamine side chain are influenced by the adjacent nitrogen and oxygen atoms. The N-methyl group (H-8) will appear as a singlet around 2.25 ppm. The methylene groups (H-7, H-9, and H-10) will show characteristic triplet or doublet patterns due to coupling with their neighbors. The methylene group attached to the hydroxyl (H-10) is the most deshielded due to the electronegativity of the oxygen atom.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-Ar (ipso)~138
C-Ar (ortho, meta, para)127-130
C-1' (Benzyl CH₂)~63
C-2, C-6 (Piperidine)~54
C-3, C-5 (Piperidine)~31
C-4 (Piperidine)~38
C-7 (CH₂-N)~60
C-8 (N-CH₃)~42
C-9 (N-CH₂)~58
C-10 (CH₂-OH)~60

Rationale for Predicted Chemical Shifts:

  • Aromatic Carbons (C-Ar): The carbons of the benzyl ring will resonate in the aromatic region (127-138 ppm). The ipso-carbon, attached to the benzylic methylene group, will be the most downfield.

  • Benzylic Carbon (C-1'): This carbon, situated between the nitrogen and the aromatic ring, is expected around 63 ppm.

  • Piperidine Carbons (C-2 to C-6): The carbons of the piperidine ring will have chemical shifts influenced by the nitrogen atom and the substituent at the 4-position. The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded of the ring carbons.

  • Side Chain Carbons (C-7 to C-10): The carbons of the ethanolamine side chain will be in the aliphatic region. The carbon bearing the hydroxyl group (C-10) and the carbon attached to the piperidine ring (C-7) are expected to be the most downfield due to the influence of the heteroatoms. The N-methyl carbon (C-8) will be the most upfield of the side chain carbons.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments should be employed.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the piperidine ring and the ethanolamine side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for establishing the connectivity between the different fragments of the molecule, for instance, confirming the attachment of the benzyl group to the piperidine nitrogen and the connection of the side chain to the piperidine ring.

Workflow and Data Interpretation Logic

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis H1_NMR ¹H NMR Assign_H1 Assign ¹H Signals H1_NMR->Assign_H1 Chemical Shifts, Multiplicities C13_NMR ¹³C NMR Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 Chemical Shifts COSY COSY COSY->Assign_H1 ³JHH Correlations HSQC HSQC HSQC->Assign_C13 ¹JCH Correlations HMBC HMBC Connectivity Establish Connectivity HMBC->Connectivity ²⁻³JCH Correlations Assign_H1->HSQC Assign_C13->HMBC Structure_Confirm Confirm Structure Connectivity->Structure_Confirm Final Verification

Caption: Workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

This application note has detailed a comprehensive approach to the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently verify the structure of this molecule. The use of advanced 2D NMR techniques is highly recommended for unambiguous assignment and complete structural elucidation. The predicted spectral data and interpretations provided herein serve as a valuable reference for scientists working with this compound and its analogs in the field of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • American Chemical Society. (2020). The ACS Guide to Scholarly Communication. ACS Publications. [Link]

  • International Union of Pure and Applied Chemistry. (2001). Nuclear magnetic resonance (NMR) nomenclature. Chemical shifts. Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • PubChem. (n.d.). 2-(Methylamino)ethanol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

using 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol as a sigma-1 receptor ligand

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol as a Novel Sigma-1 Receptor Ligand

Authored by: Gemini, Senior Application Scientist

Abstract

The Sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a spectrum of neurological and psychiatric disorders due to its unique role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER).[1][2] This document provides a comprehensive guide for researchers on the characterization of novel piperidine-based ligands, using This compound (hereafter referred to as "Compound BME") as a representative molecule. We present detailed, field-tested protocols for determining the binding affinity and functional profile of such compounds, underpinned by an explanation of the scientific rationale driving each experimental step. The methodologies herein are designed to be self-validating and provide a robust framework for advancing drug discovery efforts targeting the S1R.

Introduction: The Sigma-1 Receptor as a Pluripotent Drug Target

Initially misidentified as an opioid receptor subtype, the Sigma-1 receptor (S1R) is now understood to be a distinct protein with no homology to other mammalian proteins.[3][4] It is an intracellular chaperone protein primarily located at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling and homeostasis.[2][5] The S1R modulates a variety of cellular functions, most notably intracellular Ca²⁺ signaling through its interaction with the inositol 1,4,5-trisphosphate (IP₃) receptor.[5][6]

Ligands that bind to the S1R can exhibit agonist or antagonist properties, leading to distinct downstream effects. This functional diversity has positioned S1R as a promising target for therapeutic intervention in conditions such as neuropathic pain, depression, neurodegenerative diseases like Alzheimer's, and even cancer.[1][7][8] The benzylpiperidine scaffold is a well-established pharmacophore for S1R ligands.[9][10] This guide focuses on the essential protocols required to characterize a novel derivative, Compound BME, providing the foundational data necessary to evaluate its therapeutic potential.

Overview of the Characterization Workflow

The successful characterization of a novel S1R ligand involves a multi-step process. The primary objectives are to quantify its binding affinity (potency) and selectivity for the S1R, and subsequently to determine its functional nature as either an agonist or an antagonist.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Downstream Validation prep Membrane Preparation (e.g., Guinea Pig Liver) assay Radioligand Competition Binding Assay ([3H]-(+)-pentazocine) prep->assay Provides S1R source analysis Data Analysis (IC50 -> Ki Calculation) assay->analysis Generates displacement curve func_assay Functional Assay (Phenytoin Shift Binding) analysis->func_assay Informs concentration range func_analysis Data Analysis (Compare Ki values) func_assay->func_analysis Determines fold-shift cell_assays Cell-Based Assays (e.g., Ca2+ Flux, Neuroprotection) func_analysis->cell_assays Confirms functional profile caption Experimental Workflow for S1R Ligand Characterization.

Caption: Experimental Workflow for S1R Ligand Characterization.

Protocol I: Determination of Sigma-1 Receptor Binding Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of Compound BME for the S1R.[11] The Kᵢ value is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

Rationale: The principle of this assay is the competition between the unlabeled test compound (Compound BME) and a radiolabeled ligand with known high affinity and selectivity for S1R, such as [³H]-(+)-pentazocine.[11][12] By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC₅₀), we can calculate the Kᵢ. Guinea pig liver membranes are often used as the receptor source due to their high expression density of S1R.[11][13]

Materials & Reagents
  • Tissue Source: Guinea pig liver membranes (prepared in-house or commercially sourced).

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Compound BME, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions in assay buffer.

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.

Step-by-Step Protocol
  • Membrane Preparation: If starting from tissue, homogenize fresh or frozen guinea pig liver in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[14]

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [³H]-(+)-pentazocine + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + [³H]-(+)-pentazocine + high concentration of haloperidol (e.g., 10 µM).

    • Competition: Membrane preparation + [³H]-(+)-pentazocine + varying concentrations of Compound BME (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation:

    • Add 50 µL of assay buffer (for Total Binding), 50 µL of 10 µM haloperidol (for NSB), or 50 µL of Compound BME dilution to the appropriate wells.

    • Add 100 µL of membrane homogenate (typically 50-100 µg protein).

    • Add 50 µL of [³H]-(+)-pentazocine to all wells at a final concentration near its Kₔ (e.g., 2-3 nM). Final assay volume is 200 µL.

    • Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.[15]

  • Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of Compound BME.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation :[16]

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the S1R.

Table 1: Example Binding Affinity Data for S1R Ligands

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R Selectivity
Compound BME Hypothetical: 5.5Hypothetical: >1000>180-fold
Haloperidol2.5 - 6.3[9][17]10 - 20~0.25
(+)-Pentazocine2.9[9]>10,000>3400

Note: S2R affinity would be determined in a separate assay using a ligand like [³H]-DTG with a S1R masking agent.[9]

Protocol II: Differentiating Agonist vs. Antagonist Activity

Determining whether a ligand activates (agonist) or blocks (antagonist) the receptor is critical. A reliable in vitro method for S1R involves assessing the ligand's binding affinity in the presence of phenytoin, an allosteric modulator of the S1R.[8][9]

Rationale: Phenytoin is known to increase the binding affinity of S1R agonists but has no effect on or slightly reduces the affinity of S1R antagonists.[8][9] By performing the binding assay with and without phenytoin and comparing the Kᵢ values, one can infer the functional activity of the test compound. A significant decrease in the Kᵢ value (increase in affinity) in the presence of phenytoin suggests agonist activity.

Step-by-Step Protocol
  • Perform Two Parallel Assays: Conduct the radioligand competition binding assay as described in Protocol I in two separate sets of plates.

    • Set 1: Standard assay conditions.

    • Set 2: Include a fixed concentration of phenytoin (e.g., 100 µM) in all wells (including Total Binding, NSB, and competition wells).

  • Data Analysis:

    • Calculate the Kᵢ for Compound BME from both assays (Kᵢ without phenytoin and Kᵢ with phenytoin).

    • Calculate the "phenytoin shift" as a fold-change: (Kᵢ without phenytoin) / (Kᵢ with phenytoin).

Table 2: Example Functional Characterization via Phenytoin Shift

CompoundKᵢ (nM) (no phenytoin)Kᵢ (nM) (with phenytoin)Fold ShiftInferred Activity
Compound BME Hypothetical: 5.5Hypothetical: 1.83.1 Agonist
SKF-10047 (Agonist)4.51.23.75Agonist[9]
BD-1063 (Antagonist)12.013.50.89Antagonist[9]

Interpretation: A fold shift significantly greater than 1 indicates that Compound BME likely acts as a S1R agonist. A fold shift near or below 1 would suggest antagonist properties.

S1R Signaling and Mechanism of Action

Understanding the S1R signaling pathway provides context for the functional effects of a ligand like Compound BME. Under basal conditions, S1R is bound to the ER chaperone BiP (Binding immunoglobulin Protein).[1] Upon stimulation by an agonist ligand, S1R dissociates from BiP and can translocate within the MAM to interact with and modulate client proteins, such as the IP₃ receptor.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion s1r_bip S1R-BiP Complex (Inactive State) s1r_active Active S1R Monomer/Oligomer s1r_bip->s1r_active Dissociation ip3r IP3 Receptor s1r_active->ip3r (+) Modulation ca_er Ca2+ ip3r->ca_er Ca2+ Release ca_mito Ca2+ ca_er->ca_mito Uptake atp ATP Production ca_mito->atp Stimulation ligand S1R Agonist (e.g., Compound BME) ligand->s1r_bip Binding caption S1R Agonist-Mediated Signaling Pathway.

Caption: S1R Agonist-Mediated Signaling Pathway.

An S1R agonist like Compound BME would initiate this cascade, leading to enhanced Ca²⁺ signaling from the ER to the mitochondria, which can support mitochondrial function and promote cell survival under stress conditions.[18][19] This mechanism underpins the neuroprotective effects observed for many S1R agonists.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated framework for the initial characterization of this compound as a novel Sigma-1 receptor ligand. By systematically determining its binding affinity and functional profile, researchers can generate the critical data needed to establish its potential as a pharmacological tool or therapeutic candidate. Following this initial characterization, subsequent studies should focus on downstream cellular effects, such as modulation of calcium homeostasis, impact on ER stress markers, and assessment of neuroprotective or anti-proliferative properties in relevant disease models.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566.
  • Prasanth, M. I., et al. (2021). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences, 22(19), 10425. [Link]

  • Vela, J. M., et al. (2015). Sigma 1 receptor: a new therapeutic target for pain. European Journal of Pharmacology, 762, 75-81.
  • Penchant Research Library. (n.d.).
  • Bolshakova, A. V., et al. (2016). Sigma-1 receptor as a potential pharmacological target for the treatment of neuropathology. Journal of Neurochemistry, 139(S1), 35-43.
  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(35), 5641-5654.
  • Tchedre, K. T., & Yorio, T. (2010). Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. Expert Opinion on Therapeutic Targets, 14(6), 649-658.
  • Wikipedia contributors. (2024, January 10). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Penagos-Puentes, A. J., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Brain Research Bulletin, 208, 110887.
  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21. [Link]

  • Maurice, T., et al. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Almansa, C., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(21), 5158. [Link]

  • Warraich, S. T., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 239. [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-1003.
  • Basile, A. S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1323-1332. [Link]

  • Brune, S., et al. (2015). The Sigma Enigma: In Vitro / in Silico Site-Directed Mutagenesis Studies Unveil σ 1 Receptor Ligand Binding. PLoS ONE, 10(4), e0123191. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 986-1003. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Abadi, A. H., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(11), 3326. [Link]

  • Berardi, F., et al. (2010). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 53(19), 7043-7055.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800161. [Link]

  • John, C. S., et al. (1998). Synthesis, in Vitro Binding, and Tissue Distribution of Radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo Benzamide, 2-[125I]BP: A Potential Sigma Receptor Marker for Human Prostate Tumors. Nuclear Medicine and Biology, 25(3), 189-194. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) receptor fluorescent ligands for imaging breast cancer cells. Bioorganic & Medicinal Chemistry, 23(11), 2648-2657.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190.
  • European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (EP 3666757 A1). [Link]

  • John, C. S., et al. (1995). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research, 55(14), 3022-3027. [Link]

  • Thermo Fisher Scientific. (n.d.). Sigma Biochemical Condensed Phase. Thermo Fisher Scientific.

Sources

Application Notes & Protocols: A Framework for Investigating N-Benzylpiperidine Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for N-Benzylpiperidine Scaffolds in Neurotherapeutics

The global challenge of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, necessitates the exploration of novel therapeutic agents. The N-benzylpiperidine moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant central nervous system activity. The most prominent example is Donepezil, a cornerstone in Alzheimer's therapy, which functions as a centrally acting, reversible acetylcholinesterase (AChE) inhibitor.[1] Donepezil's structure, featuring an N-benzylpiperidine unit, has inspired the development of a multitude of derivatives aimed at treating the complex, multifactorial pathology of neurodegenerative disorders.[2][3][4][5]

This guide uses the molecule 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol as a representative, novel investigational compound. While specific research on this exact molecule is not extensively published, its structure embodies the key features of the N-benzylpiperidine class. Therefore, we present a comprehensive framework of application notes and protocols for characterizing the neurotherapeutic potential of such a compound. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel N-benzylpiperidine derivatives for neurodegenerative disease applications.

The modern therapeutic strategy has evolved from a single-target approach to the design of Multi-Target-Directed Ligands (MTDLs).[2][6] Given the complex nature of diseases like Alzheimer's, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, oxidative stress, and neuroinflammation, MTDLs that can modulate multiple pathological pathways are highly desirable.[6] This guide will detail the protocols necessary to explore if a novel compound like this compound possesses such multifaceted properties.

Part 1: Initial Characterization and Hypothesis Generation

Before embarking on extensive biological assays, initial in silico and physicochemical profiling of the target compound is crucial. This foundational data helps predict its drug-like properties and informs hypothesis generation for its mechanism of action.

In Silico ADME/T & Target Prediction

Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a novel compound. For a CNS-active agent, the ability to cross the blood-brain barrier (BBB) is paramount.

  • ADME/T Predictions: In silico studies on novel N-benzyl-piperidine derivatives have successfully predicted oral bioavailability and the ability to cross the blood-brain barrier.[4]

  • Target Fishing: Molecular docking simulations can be performed against a panel of known neurodegenerative disease targets. Based on the N-benzylpiperidine scaffold, primary targets for investigation would include:

    • Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)[4]

    • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors[7]

    • Histone Deacetylases (HDACs)[2]

    • Monoamine Oxidase B (MAO-B)[8]

Plausible Mechanisms of Action to Investigate

Based on the extensive literature for this chemical class, several primary mechanisms should be investigated. The following diagram illustrates the potential multi-target engagement of a hypothetical N-benzylpiperidine derivative.

Multi_Target_Hypothesis cluster_outcomes Therapeutic Outcomes Compound N-Benzylpiperidine Derivative AChE AChE/BuChE Inhibition Compound->AChE Increases Acetylcholine Neuroprotection Neuroprotection Compound->Neuroprotection Reduces Oxidative Stress & Apoptosis Aggregation Aβ Aggregation Inhibition Compound->Aggregation Prevents Plaque Formation Sigma Sigma-1 Receptor Agonism Compound->Sigma Modulates Ca2+ Signaling Cognition Improved Cognition AChE->Cognition Survival Increased Neuronal Survival Neuroprotection->Survival Pathology Reduced Aβ Pathology Aggregation->Pathology Sigma->Survival

Caption: Hypothesized multi-target mechanisms of an N-benzylpiperidine derivative.

Part 2: Core In Vitro Screening Protocols

The following protocols provide a step-by-step guide to performing the initial in vitro screening cascade for a novel N-benzylpiperidine compound.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This assay is fundamental for determining if the compound acts similarly to Donepezil. It measures the activity of AChE and BuChE spectrophotometrically.

Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, which is measured at 412 nm. An inhibitor will slow this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) and BuChE (from equine serum) in the buffer.

    • Prepare substrate solutions: 10 mM acetylthiocholine iodide (ATCI) for AChE and 10 mM butyrylthiocholine iodide (BTCI) for BuChE.

    • Prepare a 3 mM solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series. Donepezil should be used as a positive control.[9][10]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound dilution (or DMSO for control).

      • 20 µL of the enzyme solution (AChE or BuChE).

    • Incubate at 37°C for 15 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the appropriate substrate solution (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: The results should be summarized in a table comparing the IC₅₀ values of the test compound against both enzymes relative to the positive control.

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
Test CompoundValueValueValue
Donepezil (Control)ValueValueValue
Protocol: Neuroprotection Assay in SH-SY5Y Cells

This assay assesses the compound's ability to protect neuronal cells from common stressors implicated in neurodegeneration, such as oxidative stress and excitotoxicity. The human neuroblastoma SH-SY5Y cell line is a widely accepted model for this purpose.[6][11]

Principle: Cell viability is measured using the MTT assay. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 2-4 hours.

    • Induction of Toxicity: After pre-treatment, add the toxic stimulus directly to the wells. Common stimuli include:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM.

      • Glutamate Excitotoxicity: Glutamate at a final concentration of 5-10 mM.

    • Incubate the cells with the compound and the toxin for 24 hours. Include control wells (cells only), toxin-only wells, and compound-only wells (to check for inherent cytotoxicity).

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the control wells (100% viability).

    • Calculate the percentage of cell viability for each condition.

    • Plot viability against compound concentration to determine the protective effect.

Neuroprotection_Workflow Start Seed SH-SY5Y Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Incubate2 Incubate 2-4h Pretreat->Incubate2 AddToxin Add Toxin (e.g., H₂O₂ or Glutamate) Incubate2->AddToxin Incubate3 Incubate 24h AddToxin->Incubate3 MTT Add MTT Reagent Incubate3->MTT Incubate4 Incubate 4h MTT->Incubate4 Solubilize Solubilize Formazan (DMSO) Incubate4->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability Determine EC₅₀ Read->Analyze

Caption: Experimental workflow for the SH-SY5Y neuroprotection assay.

Part 3: Advanced In Vitro & Ex Vivo Protocols

If the compound shows promise in initial screening, more complex assays are warranted to elucidate its mechanism and potential for disease modification.

Protocol: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

This assay determines if the compound can inhibit the formation of Aβ fibrils, a key pathological hallmark of Alzheimer's disease.

Principle: Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A compound that inhibits aggregation will result in a lower fluorescence signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), aliquot, and lyophilize to ensure a monomeric starting state.

    • Just before the experiment, resuspend the Aβ₁₋₄₂ in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in a suitable aggregation buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).

    • Prepare a 500 µM ThT stock solution in the aggregation buffer.

    • Prepare a serial dilution of the test compound. Curcumin or a known inhibitor can be used as a positive control.

  • Assay Procedure (96-well black plate):

    • To each well, add the Aβ₁₋₄₂ solution.

    • Add the test compound at various concentrations (e.g., in a 1:1 or 1:2 molar ratio to Aβ).

    • Incubate the plate at 37°C with gentle, intermittent shaking to promote aggregation. The incubation time can range from 24 to 48 hours.

  • Fluorescence Measurement:

    • After incubation, add the ThT stock solution to each well to a final concentration of 5-10 µM.

    • Measure fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Calculate the percentage of aggregation inhibition relative to the Aβ-only control.

    • Determine the IC₅₀ for aggregation inhibition.

Part 4: In Vivo Model Considerations

Positive in vitro data provides the rationale for advancing a compound to in vivo studies. The choice of model is critical and depends on the compound's demonstrated mechanism of action.

  • For Compounds with Cholinesterase Activity: A scopolamine-induced amnesia model in rodents is a standard test for pro-cognitive effects. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, and an effective AChE inhibitor can reverse this deficit.[6]

  • For Compounds with Neuroprotective Activity: An acute neurotoxicity model, such as the MPTP-induced model of Parkinson's disease, can be used.[12] Alternatively, models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rats, are used to evaluate broad neuroprotective potential.[11]

  • For Compounds Targeting Aβ Pathology: Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD, APP/PS1) are the gold standard for long-term studies to assess effects on plaque deposition, neuroinflammation, and cognitive decline.

These studies are complex and require significant ethical and institutional oversight (IACUC approval). Key endpoints include behavioral tests (e.g., Morris water maze, rotarod), post-mortem histological analysis (e.g., immunohistochemistry for Aβ plaques and neuronal markers), and biochemical assays on brain tissue.[6][12]

Conclusion

The N-benzylpiperidine scaffold is a validated starting point for the development of novel therapeutics for neurodegenerative diseases. A systematic evaluation, beginning with foundational in vitro assays for cholinesterase inhibition and neuroprotection, is essential for characterizing new chemical entities like this compound. By following a logical, tiered approach as outlined in these protocols, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.

References

  • Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). Google Books.
  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023, September 12). Thieme Connect.
  • Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). (2017, April 18). Neurology. Retrieved January 18, 2026, from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Donepezil. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, February 15). PubMed. Retrieved January 18, 2026, from [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Donepezil. (2023, August 17). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022, January 12). MDPI. Retrieved January 18, 2026, from [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023, October 5). PubMed. Retrieved January 18, 2026, from [Link]

  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022, December 8). PubMed. Retrieved January 18, 2026, from [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019, October 1). PubMed. Retrieved January 18, 2026, from [Link]

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013, June 7). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (n.d.). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

Application Notes & Protocols: A Tiered Strategy for In Vitro Characterization of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives are known to interact with a wide range of biological targets, particularly within the central nervous system.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the pharmacological profile of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. We present a tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by specific receptor binding assays to identify direct molecular targets, and culminating in functional cell-based assays to elucidate the compound's mechanism of action. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction: Rationale for a Tiered Assay Approach

The compound this compound combines several structural motifs, including the N-benzylpiperidine core, that suggest a high likelihood of interaction with G-Protein Coupled Receptors (GPCRs) or sigma (σ) receptors.[4][5] Many drugs targeting the central nervous system, from antipsychotics to opioid analgesics, contain this framework.[6][7]

A tiered, or cascaded, assay strategy is the most efficient and logical approach to drug discovery. It allows for early, cost-effective elimination of compounds with undesirable properties (e.g., high cytotoxicity) before committing resources to more complex and expensive mechanistic studies. Our proposed workflow systematically narrows the pharmacological possibilities, providing a clear path from general activity to specific molecular interaction.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Functional Characterization cluster_3 Tier 4: Data Analysis & Profiling A Compound Synthesis & Purity Assessment B Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B Test Compound C Radioligand Binding Assay (GPCRs, Sigma Receptors) B->C Non-toxic Concentrations F Determine IC₅₀, EC₅₀, Ki Construct Dose-Response Curves B->F D cAMP Functional Assay (Gs/Gi Signaling) C->D Binding Confirmed (Gs/Gi-coupled target) E Calcium Flux Functional Assay (Gq Signaling) C->E Binding Confirmed (Gq-coupled target) D->F E->F G Pharmacological Profile Summary F->G

Figure 1. Proposed experimental workflow for the in vitro characterization of novel piperidine derivatives.

Section 1: Foundational Assays - Cell Viability & Cytotoxicity

Expertise & Rationale: Before assessing the specific activity of a compound, it is imperative to determine its general effect on cell health.[8][9] Cell viability assays measure overall metabolic activity, while cytotoxicity assays measure processes like the loss of membrane integrity.[10] Performing these assays first allows researchers to distinguish between a compound's targeted pharmacological effect and non-specific toxicity. The results are crucial for selecting appropriate, non-toxic concentration ranges for all subsequent functional experiments.[11] We recommend the CellTiter-Glo® Luminescent Cell Viability Assay for its high sensitivity and simple "add-mix-measure" protocol, which is well-suited for high-throughput screening.[12]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from methodologies provided by Promega Corporation.[12]

1. Objective: To determine the concentration-dependent effect of this compound on the viability of a relevant cell line (e.g., HEK293, CHO-K1).

2. Materials:

  • HEK293 cells (or other chosen cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution

  • White, opaque-walled 96-well or 384-well microplates suitable for luminescence

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241)

  • Positive Control: Doxorubicin or another known cytotoxic agent

  • Luminometer plate reader

3. Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the test compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Remember to account for the final volume in the well to achieve the desired concentration.

    • Also prepare dilutions for the positive control (e.g., Doxorubicin) and a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a period relevant to the expected mechanism of action (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

4. Data Analysis & Presentation:

  • The raw luminescence values (Relative Light Units, RLU) are proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Normalize the data by setting the average RLU from the vehicle-treated wells to 100% viability and wells without cells (reagent only) to 0% viability.

  • Plot the normalized percent viability against the log of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Compound Concentration (µM)Average RLU% Viability (Normalized)
Vehicle (0)1,500,000100.0%
0.11,485,00099.0%
0.31,450,00096.7%
1.01,350,00090.0%
3.01,125,00075.0%
10.0765,00051.0%
30.0450,00030.0%
100.0150,00010.0%
Table 1. Example data for determining the IC₅₀ value from a cell viability assay.

Section 2: Target Identification - Radioligand Binding Assays

Expertise & Rationale: Based on its chemical structure, this compound is a candidate ligand for sigma receptors or various GPCRs.[5][6] A radioligand binding assay is the gold standard for determining if a compound directly interacts with a receptor.[13][14] This technique measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The result provides the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.[15] This protocol describes a competitive inhibition assay, which is a robust method for screening and characterizing novel ligands.[6]

Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor (σ₁R)

This protocol is a generalized procedure based on established methods for sigma receptor binding.[6]

1. Objective: To determine the binding affinity (Kᵢ) of the test compound for the human sigma-1 receptor (hσ₁R).

2. Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing hσ₁R.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ₁R ligand.[6]

  • Test Compound: this compound.

  • Positive Control: Haloperidol or (+)-Pentazocine (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known ligand (e.g., 10 µM Haloperidol).

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

  • Scintillation fluid and a microplate scintillation counter.

3. Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and the unlabeled positive control in the assay buffer.

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration near its Kₑ value for the receptor (typically 1-5 nM).

    • Thaw the receptor membranes on ice and dilute them in ice-cold assay buffer to a concentration that results in <10% of the total radioligand being bound (determined during assay optimization).[15]

  • Assay Incubation:

    • In a 96-well polypropylene plate, combine the following in order:

      • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control (10 µM Haloperidol).

      • 50 µL of the test compound dilution (or vehicle for total and non-specific binding wells).

      • 50 µL of diluted [³H]-(+)-pentazocine.

      • 50 µL of diluted receptor membranes.

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes), with gentle shaking.

  • Filtration and Washing:

    • Pre-wet the filter plate with assay buffer.

    • Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioactivity.

  • Data Acquisition:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well.

    • Count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a microplate scintillation counter.

4. Data Analysis & Presentation:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Calculate IC₅₀: Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

ParameterDescriptionExample Value
Radioligand ([L])[³H]-(+)-pentazocine2 nM
Radioligand KₑDissociation constant of [³H]-(+)-pentazocine3 nM
IC₅₀ (Test Compound)From non-linear regression of competition curve45 nM
Kᵢ (Calculated) Binding affinity of the test compound 27 nM
Table 2. Example parameters for calculating the Kᵢ value from a competitive binding assay.

Section 3: Functional Characterization - Downstream Signaling Assays

Expertise & Rationale: Confirming that a compound binds to a receptor is only the first step. It is crucial to determine the functional consequence of this binding: does it activate the receptor (agonist), block the activator (antagonist), or reduce basal activity (inverse agonist)? GPCRs, a major class of drug targets, signal through various downstream pathways, most commonly by modulating intracellular levels of cyclic AMP (cAMP) or calcium (Ca²⁺).[16][17][18] By measuring these second messengers, we can functionally characterize the compound.

G cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs ATP_Gs ATP ATP_Gs->AC_Gs PKA PKA Activation cAMP_Gs->PKA Gi_Receptor Gi-Coupled Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi Gq_Receptor Gq-Coupled Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3 IP₃ PLC->IP3 PIP2 PIP₂ PIP2->PLC Ca Ca²⁺ Release ↑ IP3->Ca

Sources

Application Notes and Protocols: The Strategic Use of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol in the Synthesis of Novel Donepezil Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Archetype - Evolving Donepezil for Next-Generation Neurotherapeutics

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a potent and selective reversible inhibitor of acetylcholinesterase (AChE). Its iconic structure, featuring an N-benzylpiperidine moiety linked to a dimethoxyindanone core, has been the subject of extensive structure-activity relationship (SAR) studies.[1][2] These investigations have consistently highlighted the criticality of the N-benzylpiperidine fragment for anchoring within the catalytic active site (CAS) of AChE.[3] However, the quest for agents with improved therapeutic profiles—encompassing enhanced potency, selectivity, blood-brain barrier (BBB) penetration, and multi-target engagement—necessitates the exploration of novel structural modifications.

This guide delineates the synthesis and utility of a versatile intermediate, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol , for the generation of a novel class of Donepezil analogs. By introducing a flexible hydroxyethyl-methylamino linker at the 4-position of the N-benzylpiperidine core, we open new avenues for molecular hybridization and the introduction of diverse pharmacophores. This strategic modification allows for the exploration of interactions with the peripheral anionic site (PAS) of AChE and the potential for dual-target engagement, a promising strategy in the development of multifunctional anti-Alzheimer's agents.[4][5]

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of our target intermediate is a two-step process commencing from the readily available N-benzyl-4-piperidone. The causality behind this synthetic route lies in its efficiency and the use of well-established, high-yielding chemical transformations.

Step 1: Reductive Amination to N-Benzyl-N-methylpiperidin-4-amine

The initial step involves the formation of a secondary amine through the reductive amination of N-benzyl-4-piperidone with methylamine. This reaction proceeds via an iminium ion intermediate which is subsequently reduced in situ.

Causality of Experimental Choices: Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and high selectivity for iminium ions over ketones, minimizing the formation of the corresponding alcohol byproduct. The reaction is performed at room temperature to ensure stability of the reactants and intermediates.

Step 2: Synthesis of this compound

The final step to our key intermediate involves the introduction of the 2-hydroxyethyl group onto the secondary amine. This is efficiently achieved through the ring-opening of ethylene oxide.

Causality of Experimental Choices: The reaction of secondary amines with epoxides is a well-established method for the synthesis of β-amino alcohols.[6][7][8][9][10] This approach is favored over alkylation with 2-chloroethanol due to the often milder reaction conditions and higher yields. The reaction is typically carried out in a protic solvent like methanol to facilitate the protonation of the epoxide ring, thereby activating it for nucleophilic attack by the amine.

Visualizing the Synthesis

G start N-Benzyl-4-piperidone step1_reagents Methylamine (CH3NH2) Sodium Triacetoxyborohydride (NaBH(OAc)3) intermediate N-Benzyl-N-methylpiperidin-4-amine step1_reagents->intermediate Reductive Amination step2_reagents Ethylene Oxide Methanol (MeOH) final_product This compound step2_reagents->final_product Ring-opening of Epoxide

Caption: Synthetic scheme for this compound.

Part 2: Application in the Synthesis of Novel Donepezil Analogs

The synthesized intermediate, with its terminal hydroxyl group, serves as a versatile handle for the introduction of various moieties that can interact with the PAS of AChE or other biological targets. Here, we present a protocol for the synthesis of a novel Donepezil analog where the traditional indanone moiety is replaced with a substituted benzoyl group, connected via an ester linkage.

Rationale for Analog Design

The design of this analog is predicated on the principle of bioisosteric replacement and linker modification.[11] The ester linkage provides a more flexible connection compared to the rigid methylene bridge in Donepezil, potentially allowing for optimal positioning of the aromatic moiety within the active site gorge of AChE. The choice of a substituted benzoyl group allows for the exploration of various electronic and steric effects on inhibitory activity.

Protocol: Synthesis of a Novel Donepezil Analog

This protocol details the esterification of the intermediate with a representative substituted benzoyl chloride.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

G cluster_synthesis Intermediate Synthesis cluster_analog Analog Synthesis start N-Benzyl-4-piperidone reductive_amination Reductive Amination start->reductive_amination intermediate1 N-Benzyl-N-methylpiperidin-4-amine reductive_amination->intermediate1 ring_opening Ring-opening of Epoxide intermediate1->ring_opening intermediate2 2-[(1-Benzyl-piperidin-4-yl)- methyl-amino]-ethanol ring_opening->intermediate2 esterification Esterification with Substituted Benzoyl Chloride intermediate2->esterification final_product Novel Donepezil Analog esterification->final_product purification Purification (Column Chromatography) final_product->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: Overall workflow from starting material to a purified Donepezil analog.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methylpiperidin-4-amine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Benzyl-4-piperidone1.0189.2610.0 g
Methylamine (40% in H₂O)2.031.068.2 mL
Sodium Triacetoxyborohydride1.5211.9416.8 g
Dichloromethane (DCM)--200 mL
Acetic Acidcat.60.050.3 mL

Procedure:

  • To a solution of N-benzyl-4-piperidone (10.0 g, 52.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask, add methylamine (40% in H₂O, 8.2 mL, 105.6 mmol) and a catalytic amount of acetic acid (0.3 mL).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (16.8 g, 79.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% methanol in dichloromethane) to afford N-benzyl-N-methylpiperidin-4-amine as a pale yellow oil.

Protocol 2: Synthesis of this compound
Reagent/SolventMolar Eq.MW ( g/mol )Amount
N-Benzyl-N-methylpiperidin-4-amine1.0204.325.0 g
Ethylene Oxide (in THF)1.244.05(as required)
Methanol (MeOH)--100 mL

Procedure:

  • Dissolve N-benzyl-N-methylpiperidin-4-amine (5.0 g, 24.5 mmol) in methanol (100 mL) in a pressure-resistant flask.

  • Cool the solution to 0 °C.

  • Carefully add a solution of ethylene oxide in THF (1.2 equivalents) to the reaction mixture.

  • Seal the flask and stir the reaction at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Carefully vent the flask and concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylene oxide.

  • The resulting crude oil is purified by column chromatography (Silica gel, 5-15% methanol in dichloromethane with 1% triethylamine) to yield this compound as a viscous oil.

Protocol 3: Synthesis of a Novel Donepezil Analog via Esterification
Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0248.381.0 g
4-Methoxybenzoyl chloride1.1170.590.75 g
Triethylamine (TEA)1.5101.190.85 mL
Dichloromethane (DCM)--50 mL

Procedure:

  • Dissolve this compound (1.0 g, 4.03 mmol) and triethylamine (0.85 mL, 6.05 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of 4-methoxybenzoyl chloride (0.75 g, 4.43 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-5% methanol in ethyl acetate) to obtain the final Donepezil analog.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust and adaptable framework for the synthesis of the novel intermediate, this compound, and its subsequent elaboration into a new class of Donepezil analogs. The strategic introduction of a flexible, functionalized linker opens up a vast chemical space for the development of next-generation acetylcholinesterase inhibitors. Future work will focus on the synthesis of a library of analogs with diverse substituents on the benzoyl ring and the evaluation of their biological activity against AChE and other relevant targets in Alzheimer's disease pathology.

References

  • Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Frontiers in Aging Neuroscience. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Catalysis & Chemical Technology. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors. VIVO. [Link]

  • Effects of Linkers and Substitutions on Multitarget Directed Ligands for Alzheimer's Diseases: Emerging Paradigms and Strategies. Molecules. [Link]

  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common experimental challenges, optimize reaction conditions, and ultimately improve the yield and purity of this valuable synthetic intermediate.

This document focuses on the most prevalent and efficient synthetic strategy: the direct reductive amination of 1-Benzyl-4-piperidone with N-methylethanolamine. We will dissect this pathway, address specific problems you may encounter, and provide field-proven solutions grounded in established chemical principles.

Understanding the Core Synthesis Pathway: Reductive Amination

The one-pot reductive amination is the method of choice for this transformation due to its efficiency and operational simplicity. The reaction proceeds in two key stages:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (N-methylethanolamine) on the carbonyl carbon of 1-Benzyl-4-piperidone. This is followed by dehydration to form a reactive tertiary iminium ion intermediate. This step is reversible and often requires acid catalysis.

  • Hydride Reduction: A selective reducing agent, introduced in-situ, irreversibly reduces the iminium ion to form the target tertiary amine product.

G cluster_0 Stage 1: Iminium Ion Formation (Reversible) cluster_1 Stage 2: Reduction (Irreversible) A 1-Benzyl-4-piperidone C Hemiaminal Intermediate A->C + Amine B N-Methylethanolamine B->C C->A - Amine D Iminium Ion C->D - H2O (Acid Catalyzed) D->C + H2O F Final Product D->F Reduction E Reducing Agent (e.g., NaBH(OAc)3) E->F

Core workflow for reductive amination synthesis.
Troubleshooting Guide

This section addresses specific, common issues in a question-and-answer format.

Question 1: My reaction shows very low conversion, with a significant amount of unreacted 1-Benzyl-4-piperidone remaining. What is the likely cause?

This is the most frequent challenge and almost always points to inefficient formation of the crucial iminium ion intermediate.

  • Potential Cause A: Suboptimal pH. The formation of the iminium ion is fastest under mildly acidic conditions (typically pH 4-6).[1]

    • Scientific Rationale: The acid protonates the carbonyl oxygen, making the ketone more electrophilic and accelerating the initial nucleophilic attack by the amine. However, if the pH is too low, the N-methylethanolamine becomes fully protonated to its ammonium salt, rendering it non-nucleophilic and stopping the reaction.

    • Suggested Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 0.5-1.0 equivalents), to the reaction mixture before adding the reducing agent. This will buffer the reaction in the optimal pH range.

  • Potential Cause B: Presence of Excess Water. The dehydration step to form the iminium ion is an equilibrium process.[2]

    • Scientific Rationale: According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the hemiaminal and starting materials, thus lowering the concentration of the reactive iminium ion.

    • Suggested Solution: Ensure all reagents and solvents are anhydrous. While not always necessary for this specific reaction, the addition of drying agents like powdered molecular sieves (3Å or 4Å) can be beneficial, especially if a less reactive ketone-amine pair is used.

Question 2: I am forming a significant amount of 1-Benzyl-piperidin-4-ol as a byproduct. How can I prevent this?

This indicates that your reducing agent is reacting with the starting ketone instead of selectively targeting the iminium ion.

  • Potential Cause: Non-selective Reducing Agent.

    • Scientific Rationale: Stronger hydride reagents like Sodium Borohydride (NaBH₄) can readily reduce both ketones and iminium ions. If the rate of ketone reduction is competitive with the rate of iminium ion formation and reduction, the alcohol byproduct will form.[3]

    • Suggested Solution: Switch to a more selective (or "weaker") reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold standard for this purpose.[2] It is sterically hindered and less reactive, showing a strong kinetic preference for reducing the protonated iminium ion over the neutral ketone. It is also fully compatible with the mildly acidic conditions needed for iminium formation, allowing for a true one-pot procedure.

G cluster_path Reaction Pathways Start 1-Benzyl-4-piperidone Desired_Path Iminium Ion Formation (+ N-Methylethanolamine) Start->Desired_Path Side_Path Direct Ketone Reduction Start->Side_Path Product Target Amine Desired_Path->Product Reduction (e.g., NaBH(OAc)3) Byproduct 1-Benzyl-piperidin-4-ol Side_Path->Byproduct Reduction (e.g., NaBH4)

Sources

common side products in the synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. My approach is grounded in years of hands-on experience in synthetic and medicinal chemistry, aiming to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you in your experimental work.

The synthesis of this valuable piperidine derivative, a tertiary amino alcohol, is most commonly achieved through the reductive amination of 1-Benzyl-4-piperidone with 2-(methylamino)ethanol. While this reaction is generally robust, the presence of multiple reactive functional groups can lead to the formation of several side products. This guide will help you identify, understand, and mitigate these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your synthesis, presented in a question-and-answer format.

Question 1: My reaction is complete according to TLC, but my final product yield is low after purification. What are the likely culprits?

Answer:

Low isolated yields after a seemingly complete reaction often point to the formation of side products with similar polarities to your desired product, making them difficult to separate by standard column chromatography. The most common side products in this synthesis are:

  • Unreacted Starting Materials: Incomplete conversion of 1-Benzyl-4-piperidone or 2-(methylamino)ethanol.

  • Alcohol Byproduct: Formation of 1-Benzyl-piperidin-4-ol.

  • Over-alkylation Product: Formation of a quaternary ammonium salt.

  • N-Oxide Formation: Oxidation of the tertiary amine in the piperidine ring.

Let's delve into the causes and solutions for each of these.

Question 2: I see a significant amount of unreacted 1-Benzyl-4-piperidone in my crude NMR. How can I drive the reaction to completion?

Answer:

The presence of unreacted ketone is a common issue and can be addressed by optimizing the reaction conditions. The reductive amination is a two-step process occurring in situ: the formation of an iminium ion followed by its reduction.

Causality:

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not favor the iminium ion. This can be due to steric hindrance or unfavorable reaction kinetics.

  • Decomposition of the Reducing Agent: The reducing agent, commonly sodium triacetoxyborohydride (STAB), can decompose if exposed to moisture, reducing its efficacy.[1][2]

Troubleshooting Steps:

  • Increase the Equivalents of the Amine: Using a slight excess (1.2-1.5 equivalents) of 2-(methylamino)ethanol can shift the equilibrium towards the formation of the iminium ion.

  • Use of an Acid Catalyst: Adding a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the ketone more electrophilic and accelerating iminium ion formation.

  • Ensure Anhydrous Conditions: Use dry solvents and handle the hygroscopic STAB in an inert atmosphere (e.g., under nitrogen or argon) to prevent its decomposition.

  • Increase Reaction Time or Temperature: While room temperature is typical, a modest increase in temperature (e.g., to 40-50 °C) or extending the reaction time can improve conversion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Question 3: My mass spectrometry results show a peak corresponding to the molecular weight of 1-Benzyl-piperidin-4-ol. How is this formed and how can I prevent it?

Answer:

The formation of 1-Benzyl-piperidin-4-ol is a classic side reaction in reductive aminations where the ketone is directly reduced to the corresponding alcohol.

Causality:

  • Non-selective Reducing Agent: While STAB is generally selective for the iminium ion over the ketone, under certain conditions, especially with prolonged reaction times or excess reducing agent, it can reduce the ketone.[2]

  • Slow Iminium Ion Formation: If the formation of the iminium ion is slow, the reducing agent has a longer window of opportunity to react with the ketone.

Preventative Measures:

  • Choice of Reducing Agent: STAB is the preferred reagent due to its mildness and selectivity.[1][2] Stronger reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the ketone and should generally be avoided for one-pot reductive aminations.[3]

  • Controlled Addition of Reducing Agent: Add STAB portion-wise to the reaction mixture containing the ketone and amine. This ensures that the concentration of the reducing agent is kept low, favoring the reduction of the more reactive iminium ion as it is formed.

  • Optimize Iminium Formation: By implementing the strategies from Question 2 (using excess amine and an acid catalyst), you can accelerate the formation of the iminium ion, thereby outcompeting the direct reduction of the ketone.

Question 4: I'm observing a byproduct with a higher molecular weight in my LC-MS, and my NMR shows complex aromatic signals. What could this be?

Answer:

This could be an over-alkylation product or a dimer. While less common with secondary amines in reductive amination, it's a possibility.

Causality:

  • Dimerization: Piperidine derivatives can sometimes undergo dimerization, though this is less common in this specific reaction.[4]

  • Reaction with Impurities: If your starting materials contain impurities, these could lead to unexpected side products.

Troubleshooting and Identification:

  • Purity of Starting Materials: Ensure the purity of your 1-Benzyl-4-piperidone and 2-(methylamino)ethanol using techniques like NMR or GC-MS before starting the reaction.

  • Careful Analysis of Spectroscopic Data: High-resolution mass spectrometry can help determine the exact mass of the byproduct, aiding in its identification. 2D NMR techniques (like COSY and HMBC) can be invaluable in elucidating the structure of unknown byproducts.

Frequently Asked Questions (FAQs)

Q: What are the ideal reaction conditions for this synthesis?

A: A good starting point is to use 1.0 equivalent of 1-Benzyl-4-piperidone, 1.2-1.5 equivalents of 2-(methylamino)ethanol, and 1.5 equivalents of sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The addition of a catalytic amount of acetic acid (0.1 equivalents) can be beneficial.

Q: How can I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation of the starting ketone and the product. For example, a mixture of ethyl acetate and hexanes, or DCM and methanol. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, LC-MS is ideal.

Q: What is the best way to purify the final product?

A: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol is typically effective. Given the basic nature of the product, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent tailing on the silica gel.

Q: Can N-oxide formation be a problem, and how can I detect it?

A: Yes, tertiary amines, including the piperidine nitrogen in your product, can be oxidized to N-oxides, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. N-oxides are significantly more polar than the parent amine and will have a much lower Rf value on TLC. They can be detected by LC-MS as a peak with a mass of [M+16]+. To minimize N-oxide formation, it is good practice to work under an inert atmosphere and to purify the product promptly after the reaction is complete.

Summary of Common Side Products

Side ProductStructureCauseIdentificationMitigation
Unreacted Ketone 1-Benzyl-4-piperidoneIncomplete reactionTLC, GC-MS, NMRUse excess amine, acid catalyst, ensure anhydrous conditions
Alcohol Byproduct 1-Benzyl-piperidin-4-olDirect reduction of ketoneTLC, GC-MS, NMR (characteristic CH-OH signal)Use a selective reducing agent (STAB), controlled addition of STAB
N-Oxide 2-[(1-Benzyl-1-oxido-piperidin-4-yl)-methyl-amino]-ethanolOxidation of the productTLC (very polar spot), LC-MS ([M+16]+)Work under an inert atmosphere, prompt purification

Experimental Protocols

Recommended Synthesis Protocol
  • To a solution of 1-Benzyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add 2-(methylamino)ethanol (1.2 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column packed in a non-polar eluent (e.g., 95:5 ethyl acetate/hexanes).

  • Elute the column with a gradient of increasing polarity, for example, from 100% ethyl acetate to 90:10 ethyl acetate/methanol. Adding 1% triethylamine to the eluent system can improve peak shape.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Visualizations

Reaction Scheme and Common Side Products

G cluster_side_products Common Side Products ketone 1-Benzyl-4-piperidone product 2-[(1-Benzyl-piperidin-4-yl)- methyl-amino]-ethanol ketone->product + NaBH(OAc)3 (Reductive Amination) alcohol 1-Benzyl-piperidin-4-ol ketone->alcohol Direct Reduction (Side Reaction) amine 2-(Methylamino)ethanol amine->product + NaBH(OAc)3 (Reductive Amination) n_oxide Product N-Oxide product->n_oxide Oxidation (Side Reaction)

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

G cluster_issues Identified Issues cluster_solutions Recommended Solutions start Low Yield or Impure Product analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze unreacted_ketone Unreacted Ketone analyze->unreacted_ketone alcohol_byproduct Alcohol Byproduct analyze->alcohol_byproduct other_impurities Other Impurities analyze->other_impurities optimize_iminium Optimize Iminium Formation (Excess Amine, Acid Catalyst) unreacted_ketone->optimize_iminium control_reduction Control Reduction (Selective Reagent, Portion-wise Addition) alcohol_byproduct->control_reduction purification Optimize Purification (Gradient Elution, Additive) other_impurities->purification

Caption: A logical workflow for troubleshooting common issues.

References

  • The dimerization of Δ1-piperidine-2-carboxylic acid. PMC - NIH.
  • Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. Benchchem.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. PMC - NIH.
  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link].

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • N-benzyl-4-piperidone: synthesis and uses. Guidechem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link].

  • Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Gener
  • Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry.
  • Mastering Reductive Amination with Sodium Triacetoxyborohydride. MilliporeSigma.
  • Preparation of Piperidines, Part 1: Substituted
  • 1-Benzyl-4-piperidone synthesis. ChemicalBook.
  • A Comparative Guide to the Synthesis of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: An Analysis of Reproducibility and Efficienc. Benchchem.
  • common side products in 1-Benzyl-3-phenylpiperidin-4-amine synthesis and their removal. Benchchem.
  • Method for preparing tertiary amino alcohol compound through one-pot process. SciSpace.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available at: [Link].

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link].

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine deriv
  • tertiary amine synthesis & reductive amin
  • Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives. ScienceDirect.

  • Certific

Sources

troubleshooting emulsion formation during workup of benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with emulsion formation during the workup of benzylpiperidine and its derivatives. As a self-validating system, this document provides not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in the laboratory.

Understanding Emulsion Formation in Benzylpiperidine Synthesis

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1] In the context of benzylpiperidine synthesis, this typically occurs during the aqueous workup phase of a liquid-liquid extraction. The formation of a stable emulsion can make the separation of the organic and aqueous layers difficult, if not impossible, leading to reduced product yield and purity.[1]

Several factors can contribute to the formation of a stable emulsion during the workup of benzylpiperidine synthesis:

  • Presence of Surfactant-like Molecules: Impurities, unreacted starting materials, or byproducts from the synthesis can act as emulsifying agents, reducing the interfacial tension between the organic and aqueous layers.[1][2]

  • Vigorous Agitation: Excessive shaking or vigorous stirring during extraction can create very fine droplets that are slow to coalesce.[1]

  • pH Imbalances: Since benzylpiperidine is a basic compound (pKa of N-benzylpiperidine is ~9.02), the pH of the aqueous layer plays a critical role.[3][4] Incomplete protonation during an acidic wash or incomplete deprotonation during a basic wash can leave partially soluble species that stabilize emulsions.

  • Finely Divided Solids: The presence of particulate matter can accumulate at the interface and physically prevent the droplets from merging.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of emulsion formation during the workup of my benzylpiperidine synthesis?

A1: The most common cause is the presence of impurities that act as surfactants.[1] In benzylpiperidine synthesis, this can include partially hydrogenated intermediates from a catalytic hydrogenation reaction or byproducts from a reductive amination. Additionally, improper pH control during the acid-base extraction is a major contributor.[4]

Q2: Are there any preventative measures I can take to avoid emulsions in the first place?

A2: Yes, prevention is always the best strategy. Gentle mixing of the separatory funnel by inverting it slowly rather than vigorous shaking can significantly reduce the likelihood of emulsion formation.[1] Ensuring complete reactions to minimize impurities and filtering the reaction mixture before workup to remove any particulate matter are also effective preventative measures.

Q3: I have an emulsion. What is the quickest and simplest method I should try first to break it?

A3: The first and simplest step is patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[5] Often, the emulsion will break on its own as the droplets coalesce. Gentle swirling of the funnel can aid this process.[5] If this fails, the addition of a saturated aqueous solution of sodium chloride (brine) is the next logical step.[6]

Q4: Why is adding brine effective at breaking emulsions?

A4: Adding brine increases the ionic strength of the aqueous phase.[6] This makes the aqueous layer more polar, which in turn decreases the solubility of organic compounds, including your benzylpiperidine and any organic impurities, in the aqueous phase. This forces the organic components into the organic layer and helps to disrupt the emulsion.

Q5: How critical is pH adjustment in breaking an emulsion during benzylpiperidine workup?

A5: It is extremely critical. Since benzylpiperidine is an amine, its solubility is highly dependent on pH. If an emulsion forms during an acidic wash, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the amine and move it into the aqueous layer. Conversely, when isolating the free base, the pH should be sufficiently high (typically pH > 10) to ensure complete deprotonation, driving the product into the organic layer.[4][7] An intermediate pH can lead to species with surfactant-like properties that stabilize emulsions.

Preventative Measures to Avoid Emulsion Formation

Adopting good laboratory practices can significantly reduce the incidence of emulsion formation:

  • Moderate Agitation: During liquid-liquid extraction, gently invert the separatory funnel multiple times instead of shaking it vigorously. This provides sufficient surface area for extraction without creating a stable emulsion.

  • Pre-workup Filtration: If your reaction mixture contains solid particles (e.g., catalyst residues, salts), filter them off before transferring the mixture to a separatory funnel.

  • Solvent Choice: Ensure that the organic solvent used for extraction has a significantly different density from the aqueous phase to facilitate separation. Also, consider the solubility of potential impurities in your chosen solvent.

  • Controlled pH Adjustment: When performing acid-base extractions, add the acid or base solution slowly and with gentle swirling. Check the pH of the aqueous layer with pH paper to ensure you have reached the desired level.

Step-by-Step Troubleshooting Protocols

If an emulsion has formed, follow this systematic approach to break it:

Protocol 1: Physical and Ionic Strength Modification (First-Line Approach)
  • Resting: Allow the separatory funnel to stand undisturbed for 15-30 minutes.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution, gently swirl, and allow it to stand. Repeat if necessary.

Protocol 2: pH Adjustment
  • Identify the Extraction Step: Determine if you are in the acidic or basic extraction step.

  • Acidic Wash Emulsion: If the emulsion formed during an acidic wash, add a small amount of concentrated hydrochloric acid to lower the pH of the aqueous layer further (aim for pH 1-2).

  • Basic Wash Emulsion: If the emulsion formed during a basic wash to liberate the free amine, add a concentrated solution of sodium hydroxide to raise the pH of the aqueous layer further (aim for pH 11-12).

Protocol 3: Addition of a Different Organic Solvent
  • Solvent Miscibility: Add a small amount of a different organic solvent that is miscible with your primary organic phase but has a different polarity. For example, if you are using ethyl acetate, a small addition of diethyl ether or dichloromethane can sometimes disrupt the emulsion.[6]

Protocol 4: Filtration through Celite®
  • Prepare a Celite® Plug: Place a small plug of cotton or glass wool in the neck of a funnel and add a layer of Celite®.

  • Filter the Emulsion: Pass the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® plug. The fine particles of Celite® can help to break up the droplets and facilitate separation.

  • Re-separate: Collect the filtrate in a clean separatory funnel and allow the layers to separate.

Protocol 5: Advanced Techniques (for Persistent Emulsions)
  • Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Gentle Heating: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the mixture and promote separation. Use this method with caution, especially with volatile solvents.[6]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion.

Data Summary Table

TechniquePrinciple of ActionSuitability
Patience & Gentle Swirling Allows droplets to coalesce naturally.Weak emulsions.
Addition of Brine Increases the ionic strength of the aqueous phase, "salting out" organic components.Most common and effective first-line chemical method.
pH Adjustment Alters the solubility of the amine product and impurities, destabilizing the emulsion.Essential for amine extractions.
Addition of a Different Solvent Changes the polarity of the organic phase.When other methods fail.
Filtration through Celite® Physically disrupts the emulsion droplets.For emulsions stabilized by fine solid particles.
Centrifugation Accelerates gravitational separation.For persistent emulsions and when equipment is available.
Gentle Heating Reduces viscosity.Use with caution for non-volatile solvents.
Ultrasonication Provides energy to break up droplets.For stubborn emulsions.

Troubleshooting Workflow

Below is a decision-making flowchart to guide you through the process of resolving an emulsion.

Emulsion_Troubleshooting Start Emulsion Formed During Workup Patience Let stand for 15-30 minutes. Gentle swirling. Start->Patience Check1 Did the emulsion break? Patience->Check1 Brine Add saturated NaCl (brine). Gentle inversion. Check1->Brine No Success Problem Resolved Check1->Success Yes Check2 Did the emulsion break? Brine->Check2 pH_Adjust Adjust pH of aqueous layer. Acidic wash: pH < 2 Basic wash: pH > 10 Check2->pH_Adjust No Check2->Success Yes Check3 Did the emulsion break? pH_Adjust->Check3 Solvent Add a small amount of a different miscible organic solvent. Check3->Solvent No Check3->Success Yes Check4 Did the emulsion break? Solvent->Check4 Celite Filter through a plug of Celite®. Check4->Celite No Check4->Success Yes Check5 Did the emulsion break? Celite->Check5 Advanced Consider advanced techniques: - Centrifugation - Gentle Heating - Ultrasonication Check5->Advanced No Check5->Success Yes Failure Seek further consultation Advanced->Failure

Caption: Decision-making flowchart for troubleshooting emulsions.

References

Sources

Technical Support Center: Purification of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and its analogs. The N-benzyl piperidine motif is a versatile structural component frequently utilized in medicinal chemistry to fine-tune the efficacy and physicochemical properties of potential drug candidates.[1] However, the purification of this oily, basic amino alcohol can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its purification.

Physicochemical Properties Overview

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₅H₂₄N₂OA relatively small molecule, suitable for various purification techniques.[2]
Molecular Weight ~248.36 g/mol Influences diffusion rates in chromatography and volatility.[2]
Appearance Oily liquidPrevents purification by standard crystallization of the free base.
Boiling Point High (Predicted)Distillation may not be feasible without high vacuum and may risk thermal degradation.
Solubility Soluble in many organic solvents (e.g., ethanol, dichloromethane).[3]Provides a range of options for extraction and chromatography solvents.
pKa Basic (Predicted)The presence of two amine groups allows for pH-dependent extraction and potential salt formation for crystallization.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: The product is an intractable oil that is difficult to handle and purify.

Why is this happening? Many amino alcohols and their derivatives, especially those with flexible side chains like the benzyl group, exist as oils at room temperature. This is often due to a combination of factors including conformational flexibility, which hinders the formation of a stable crystal lattice, and the presence of impurities that can inhibit crystallization.

Solutions & Troubleshooting:

  • Salt Formation for Crystallization:

    • Rationale: Converting the basic tertiary amine to a salt by reacting it with an acid can significantly increase its melting point and promote crystallization. The resulting ionic interactions in the salt form a more ordered crystal lattice.

    • Protocol:

      • Dissolve the crude oily product in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

      • Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in isopropanol, or oxalic acid in ethanol) dropwise while stirring.

      • Monitor for the formation of a precipitate. If no precipitate forms immediately, try cooling the solution or adding a co-solvent in which the salt is less soluble.

      • Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Pro-Tip: For amino alcohols, forming a salt with an acid is a common and effective method to induce crystallization.[4]

  • Chromatographic Purification:

    • Rationale: If crystallization is unsuccessful, column chromatography is a reliable alternative for purifying oily compounds.

    • Troubleshooting Tailing on Silica Gel: Basic compounds like your target molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation.[5]

      • Solution 1: Mobile Phase Modifier: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[5] The triethylamine will compete with your compound for the acidic sites on the silica, reducing tailing.

      • Solution 2: Amine-Functionalized Silica: Use a pre-treated, amine-functionalized silica gel for your column. This provides a less acidic stationary phase, which is more compatible with basic analytes.[5]

      • Solution 3: Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of tertiary amines.[6]

Issue 2: Emulsion formation during aqueous work-up.

Why is this happening? The amphiphilic nature of your molecule, possessing both a hydrophobic benzyl group and a hydrophilic ethanol moiety, can lead to the formation of stable emulsions during liquid-liquid extraction. This is a common issue when working with basic compounds that can act as surfactants, especially at certain pH values.

Solutions & Troubleshooting:

  • Break the Emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components.

    • Change the Solvent: If possible, switch to a more non-polar extraction solvent that is less likely to form stable emulsions.

    • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes help to break up the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifugation can be a very effective method to separate the layers.

  • Optimize the Extraction pH:

    • Rationale: The solubility of your compound in the aqueous and organic phases is highly dependent on the pH. By carefully controlling the pH, you can maximize its partitioning into the desired phase and minimize emulsion formation.

    • Acidic Extraction: At a low pH (e.g., pH 2-4), both the piperidine nitrogen and the tertiary amine will be protonated, making the compound more water-soluble. This can be used to wash away non-basic impurities.

    • Basic Extraction: At a high pH (e.g., pH 9-11), the amines will be in their free base form, making the compound more soluble in organic solvents. This is the typical pH for extracting your product into the organic layer.

Issue 3: Potential for N-oxide formation or other degradation products.

Why is this happening? Tertiary amines can be susceptible to oxidation, forming N-oxides, especially if exposed to oxidizing agents or prolonged heating in the presence of air. The ethanol moiety could also be oxidized.

Solutions & Troubleshooting:

  • Use of Antioxidants: If you suspect oxidation is an issue, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during purification and storage.

  • Inert Atmosphere: Perform purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid Strong Oxidizing Agents: Be mindful of the reagents used in the preceding synthetic steps and ensure they are fully quenched before work-up and purification.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.

Experimental Workflow Diagrams

Workflow for Purification via Salt Crystallization

A Crude Oily Product B Dissolve in Suitable Organic Solvent (e.g., IPA) A->B C Add Acid Solution Dropwise (e.g., HCl in IPA) B->C D Precipitate Formation C->D E Cool and Age D->E F Filter and Collect Crystals E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Salt H->I

Caption: Purification via Salt Crystallization.

Workflow for Chromatographic Purification

A Crude Oily Product B Dissolve in Minimum Amount of Mobile Phase A->B C Load onto Column (Silica Gel + 1% Et3N) B->C D Elute with Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Oily Product H->I

Caption: Chromatographic Purification Workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter?

A1: The impurities will largely depend on the synthetic route used. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products of N-alkylation: If the synthesis involves N-alkylation, you might have under- or over-alkylated products.

  • Debenzylation product: If harsh conditions are used, the N-benzyl group can be cleaved.[7]

  • Solvent residues: Residual solvents from the reaction or work-up.

Q2: Can I use distillation to purify this compound?

A2: While possible under high vacuum, distillation is generally not the preferred method for this compound. Its high boiling point means that high temperatures would be required, which could lead to thermal decomposition. The oily nature also makes it prone to bumping and difficult to handle in a distillation apparatus.

Q3: My NMR spectrum looks clean, but the elemental analysis is off. What could be the issue?

A3: This is a classic problem with oily, basic compounds. They can tenaciously hold onto residual solvents or water. Even after drying under high vacuum, it's possible that some solvent molecules remain. Another possibility is the formation of a stable hydrate or solvate. Consider drying the sample at a slightly elevated temperature (if thermally stable) for an extended period or using a drying agent like phosphorus pentoxide in a vacuum desiccator.

Q4: I've tried several solvents for crystallization of the salt, but it always oils out. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or at a temperature above the melting point of the product.

  • Slow Down the Crystallization: Try cooling the solution much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing it to cool to room temperature overnight.

  • Use a Different Solvent System: Experiment with different solvent/anti-solvent combinations. For example, dissolve the compound in a good solvent like methanol and then slowly add a poor solvent like diethyl ether until turbidity is observed, then cool.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, add a tiny crystal to the solution to induce crystallization.

Q5: How should I store the purified this compound?

A5: As a tertiary amine, it is susceptible to air oxidation. For long-term storage, it is best to keep the purified oil under an inert atmosphere (argon or nitrogen) in a tightly sealed container. Storing it in a freezer will also help to slow down any potential degradation. If you have successfully crystallized a salt, the crystalline form will generally be more stable for long-term storage at room temperature, protected from moisture.

References

  • Smolecule. (2024, January 5). 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol.
  • Benchchem. 2-(4-(Aminomethyl)piperidin-1-yl)ethanol.
  • Smolecule. (2024, January 5). 2-[(1-Benzyl-piperidin-4-yl)-isopropyl-amino]-ethanol.
  • Anand, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.
  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery.
  • Benchchem. Common challenges in working with piperidine-based compounds.
  • Smolecule. 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol.
  • Google Patents. (2023, October 24).
  • PubMed Central. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
  • ChemicalBook. (2025, April 11). 1-Benzyl-4-piperidone.
  • Cayman Chemical. N-Benzyl-4-piperidone.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Google Patents. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • Google Patents.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-206.
  • NIH. (2018). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
  • ChemBK. (2024, April 9). 4-Amino-1-benzylpiperidine.
  • Google Patents.
  • The Journal of Organic Chemistry. (1949). The Synthesis of Some Amino Alcohols.
  • Element Lab Solutions.
  • Google Patents.
  • ScienceDirect.
  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
  • Sciencemadness.org. (2020, February 18). Deprotection of N-benzyl piperidine compound.
  • American Chemical Society. (2012).
  • CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
  • Guide for crystalliz
  • ACS Omega. (2017, November 10).
  • The Journal of Organic Chemistry. (2020).
  • ResearchGate. (2025, August 6).
  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • ACS Publications. (2017, November 10).
  • Benchchem. Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Oxford Academic. (2026).
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Organic Syntheses Procedure.

Sources

Technical Support Center: Optimizing Sodium Triacetoxyborohydride (STAB) Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sodium triacetoxyborohydride (STAB) reductive amination. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate and optimize this cornerstone reaction. This guide is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: A Causal Approach

This section addresses the most common challenges encountered during STAB-mediated reductive aminations. The format is designed to help you diagnose the problem, understand the root cause, and implement a logical solution.

Issue 1: Low or No Conversion of Starting Material

You've run the reaction overnight, but TLC or LC-MS analysis shows predominantly unreacted carbonyl and/or amine. What went wrong?

Q: My reaction isn't working. Where do I start?

A: Incomplete conversion is the most frequent issue and can usually be traced back to one of three areas: reagent quality, imine/iminium formation, or reaction conditions. A systematic approach is the most efficient way to pinpoint the failure point.

Workflow for Diagnosing Reaction Failure

start Reaction Failure: Low/No Conversion reagent_quality Step 1: Verify Reagent Quality start->reagent_quality stab_check Is the STAB fresh and was it handled under anhydrous conditions? reagent_quality->stab_check solvent_check Are solvents anhydrous and aprotic? stab_check->solvent_check Yes replace_stab Action: Use a fresh batch of STAB. stab_check->replace_stab No imine_formation Step 2: Assess Imine Formation solvent_check->imine_formation Yes dry_solvents Action: Use freshly dried solvents. solvent_check->dry_solvents No amine_basicity Is the amine weakly basic or sterically hindered? imine_formation->amine_basicity conditions Step 3: Re-evaluate Conditions amine_basicity->conditions No preform_imine Action: Pre-form the imine before adding STAB. Consider gentle heating. amine_basicity->preform_imine Yes acid_catalyst Is an acid catalyst needed (especially for ketones)? conditions->acid_catalyst success Problem Solved acid_catalyst->success No add_acid Action: Add 0.5-1.0 equiv. of acetic acid. acid_catalyst->add_acid Yes replace_stab->success dry_solvents->success add_acid->success preform_imine->success

Caption: A troubleshooting workflow for incomplete STAB reactions.

Q: How critical is the quality of my sodium triacetoxyborohydride?

A: Extremely critical. STAB is a hygroscopic and water-sensitive reagent.[1] Its reactivity with moisture leads to decomposition and a significant loss of reducing power.[2][3] Exposure to ambient air is enough to degrade the solid reagent over time.

  • Expert Insight: Always use STAB from a freshly opened bottle or a properly stored (desiccator, under inert gas) container. If your lab's bottle is old or has been improperly stored, there is a high probability that its potency is compromised. This is the most common cause of reaction failure.

Q: My amine is weakly basic (e.g., aniline) or sterically hindered. Could this be the problem?

A: Yes. The entire reaction hinges on the initial formation of an imine or iminium ion intermediate.[4][5] If this step is slow or the equilibrium is unfavorable, the reaction will stall. Weakly basic amines and sterically hindered ketones are particularly challenging.[6][7]

  • Causality: The reaction rate for the reduction of the iminium ion by STAB is much faster than for the reduction of the starting carbonyl.[8][9] However, the reducing agent cannot act until its target substrate (the iminium ion) is formed.

  • Solution:

    • Add a Catalyst: For ketones, the addition of a stoichiometric amount of acetic acid is often necessary to catalyze imine formation.[8][10]

    • Pre-form the Imine: In difficult cases, stir the carbonyl compound and amine together in the solvent (with acetic acid if needed) for 1-2 hours at room temperature, or with gentle heating (e.g., 40-50°C), before adding the STAB. This shifts the equilibrium towards the imine intermediate.[11]

    • Use a Dehydrating Agent: Adding activated 3Å or 4Å molecular sieves can help drive the imine formation equilibrium by sequestering the water byproduct.[12] However, use this as a last resort, as sieves can sometimes complicate reactions.

Issue 2: Formation of Side Products

Your starting material is consumed, but the desired product is contaminated with significant impurities.

Q: I'm using a primary amine and getting a significant amount of a higher molecular weight byproduct. What is it?

A: You are likely observing over-alkylation (dialkylation). The secondary amine product is nucleophilic and can react with another molecule of the carbonyl compound and be reduced, forming a tertiary amine.[10][13]

  • Expert Insight: This side reaction is more common with unhindered aldehydes and primary amines. The selectivity of STAB is excellent, but if the reaction is left for an extended period with excess aldehyde and STAB, the secondary amine product will begin to compete with the starting primary amine.

  • Solution:

    • Control Stoichiometry: Use the amine as the limiting reagent if it is precious, but typically a slight excess of the amine (1.1-1.2 equivalents) relative to the carbonyl is recommended.

    • Stepwise Procedure: The most robust solution is to switch to an indirect (two-step) procedure. First, form the imine by stirring the aldehyde and primary amine in a solvent like methanol. Once imine formation is complete (monitored by TLC/LC-MS), add the reducing agent. For this stepwise approach, you can even use the less expensive sodium borohydride (NaBH₄) instead of STAB.[10][13][14]

Q: I see a byproduct that appears to be the alcohol from the reduction of my starting carbonyl. Why is this happening?

A: While STAB is highly selective for the iminium ion over the carbonyl, it is still a reducing agent.[8][15] Significant reduction of the starting aldehyde or ketone suggests that the imine formation is exceptionally slow, giving the STAB time to react with the more abundant carbonyl species.

  • Causality: This is often linked to the issues described in Issue 1 . If the amine is not nucleophilic enough or the carbonyl is too hindered, the concentration of the iminium ion intermediate remains low.

  • Solution: Follow the recommendations for promoting imine formation: add acetic acid, pre-stir the amine and carbonyl before adding STAB, or gently heat the initial mixture.[8][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of STAB reductive amination and why is it so selective?

A: The reaction proceeds via the initial nucleophilic attack of the amine on the carbonyl group to form a carbinolamine intermediate.[16] Under mildly acidic conditions, this intermediate dehydrates to form a positively charged iminium ion. STAB, being a mild hydride donor, then selectively reduces this electrophilic iminium ion to yield the final amine.[8][9]

The selectivity arises from the electronic and steric properties of STAB. The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it a much milder reducing agent than NaBH₄.[8][15] This tempered reactivity allows it to discriminate between the highly reactive iminium ion and the less reactive starting aldehyde or ketone.[4][17][18]

General Mechanism of Reductive Amination

Caption: The reaction pathway from carbonyl and amine to the final product.

Q2: What are the optimal reaction conditions (solvent, stoichiometry, temperature)?

A: While every reaction is substrate-dependent, a reliable starting point is crucial. The conditions outlined by Abdel-Magid et al. serve as the gold standard.[8][10]

ParameterRecommended ConditionRationale & Expert Insights
Solvent 1,2-Dichloroethane (DCE) STAB is sensitive to water and incompatible with protic solvents like methanol.[4][19] Aprotic solvents are required. DCE is generally the preferred solvent as reactions are often faster and higher yielding compared to THF or ACN.[1][10] Dichloromethane (DCM) is also a common choice.
Stoichiometry Carbonyl: 1.0 eqAmine: 1.1 - 1.5 eqSTAB: 1.5 - 2.0 eqA slight excess of the amine helps drive imine formation. An excess of STAB ensures the reduction goes to completion, accounting for any minor degradation of the reagent. For very slow reactions, up to 4 equivalents of STAB may be used.[1][16]
Catalyst Acetic Acid (0-1.1 eq)Generally not required for aldehydes but highly recommended for ketones to catalyze imine formation.[1][10] Use cautiously with highly basic amines, as protonation can render the amine non-nucleophilic.[11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature. Gentle heating (40-50°C) can be applied to accelerate slow imine formation but may increase the risk of side reactions.[20]
pH Mildly Acidic (~4-6)This pH range is the "sweet spot" that promotes iminium ion formation without causing significant reduction of the carbonyl or decomposition of acid-sensitive functional groups.[11]

Q3: How do I properly handle and store sodium triacetoxyborohydride?

A: Proper handling is paramount for safety and reaction success.

  • Storage: Store solid STAB in a tightly sealed container inside a desiccator or glovebox, away from moisture.[2][3]

  • Handling: Weigh and dispense the reagent quickly in a dry environment. Do not leave the bottle open to the atmosphere. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]

  • Quenching: Excess STAB should be quenched carefully at the end of the reaction. A slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a standard and safe procedure.[21] Be aware that gas evolution (hydrogen) may occur.

Experimental Protocols

Protocol 1: Standard Direct Reductive Amination of a Ketone

This protocol describes the reductive amination of cyclohexanone with benzylamine as a representative example.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add cyclohexanone (1.0 eq) and 1,2-dichloroethane (DCE, ~0.2 M concentration relative to the ketone).

  • Addition of Amine & Acid: Add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically complete within 2-16 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM or ethyl acetate.

    • Separate the layers. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Troubleshooting a Hindered Ketone with a Weakly Basic Amine

This protocol outlines an optimized procedure for a more challenging substrate combination.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, add the hindered ketone (1.0 eq), the weakly basic amine (1.2 eq), and anhydrous 1,2-dichloroethane (DCE, ~0.2 M).

  • Catalyzed Imine Formation: Add glacial acetic acid (1.1 eq).

  • Pre-formation Step: Heat the mixture to 45-50°C and stir for 2-4 hours. Monitor the formation of the imine by LC-MS if possible.

  • Reduction: Cool the reaction mixture to room temperature. Add STAB (2.0 eq) in several portions.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the formation of the product.

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 18, 2026, from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2006). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

  • Sciencemadness.org. (2017). Sodium triacetoxyborohydride. [Link]

  • OUCI. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Journal of Chemical Education. (1999). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Wordpress. (2026). Reductive Amination. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Scribd. (2006). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). [Link]

  • NIH National Library of Medicine. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • Sciencemadness Discussion Board. (2008). reductive amination with triacetoxyborohydride. [Link]

  • Reddit. (2024). Reductive Amination Help. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Reddit. (2018). Forcing a Reductive Amination. [Link]

  • PubMed Central. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • AIR Unimi. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. [Link]

Sources

Technical Support Center: Stability of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. The information presented here is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your experimental outcomes.

Introduction

This compound is a complex organic molecule with a piperidine core, a structure common in many biologically active compounds.[1][2] Understanding its stability in different solvents is paramount for the development of robust formulations, reliable analytical methods, and for ensuring its therapeutic efficacy and safety. This guide will walk you through the critical aspects of designing and troubleshooting stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is influenced by several factors inherent to its structure and the surrounding environment. The key factors include:

  • Solvent Type: The choice of solvent is critical. Protic solvents, like water and alcohols, can stabilize the molecule and its potential ionic forms through hydrogen bonding.[3] Aprotic solvents, on the other hand, may not offer the same stabilizing effect.[3] The polarity and pH of the solvent system will significantly dictate the degradation pathways.

  • pH of the Solution: The tertiary amine in the piperidine ring and the secondary amine in the side chain are susceptible to protonation at acidic pH. Hydrolytic degradation can be a concern across a wide pH range.

  • Presence of Oxidizing Agents: The tertiary amine is a potential site for oxidation, which can lead to the formation of N-oxides or even ring-opening products.[4] The presence of atmospheric oxygen or residual peroxides in solvents can accelerate this process.

  • Temperature: Elevated temperatures can provide the activation energy for various degradation reactions, including oxidation and solvolysis.[4]

  • Light Exposure: Similar to many organic molecules, exposure to light, particularly UV radiation, can induce photolytic degradation, often through radical-mediated pathways.[4]

Q2: What are the likely degradation pathways for this molecule?

A2: Based on the functional groups present in this compound, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amine on the piperidine ring is a primary target for oxidation, potentially forming an N-oxide. The secondary amine and the alcohol group are also susceptible to oxidation.

  • N-debenzylation: The benzyl group attached to the piperidine nitrogen can be cleaved under certain stress conditions, such as catalytic hydrogenation or strong oxidative conditions.

  • Hydrolysis: While there are no ester or amide bonds highly susceptible to hydrolysis, forced conditions (strong acid or base at high temperatures) could potentially induce cleavage of ether linkages if present as impurities, or promote other complex reactions.

  • Thermal Degradation: At high temperatures, complex degradation and polymerization reactions can occur.

Below is a diagram illustrating a potential oxidative degradation pathway.

Caption: General workflow for a stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways, in line with ICH Q1A guidelines. [5][6][7][8][9]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is crucial for accurately quantifying the parent compound and its degradation products. [10][11][12]

  • Instrumentation: HPLC system with a UV detector (or PDA) and preferably a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more or less polar degradants.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm), or use a PDA detector to scan a range.

  • Injection Volume: 10 µL

Method Validation: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The forced degradation study is a key part of demonstrating specificity.

References

  • Effect of Solvent on Basicity of Amines. (n.d.). Filo.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Høisæter, K. K., Braakhuis, L., Vevelstad, S. J., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(41), 16179–16192. [Link]

  • Høisæter, K. K., Braakhuis, L., Vevelstad, S. J., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(41), 16179–16192. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • Høisæter, K. K., Braakhuis, L., Vevelstad, S. J., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(41), 16179–16192. [Link]

  • Stability Testing Requirements as per ICH Q1A Guidelines. (2024).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003).
  • Høisæter, K. K., Vevelstad, S. J., Braakhuis, L., & Knuutila, H. K. (2022). Impact of Solvent on the Thermal Stability of Amines. SINTEF.
  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2021).
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). BenchChem.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Analytical Methods. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol. (n.d.). Smolecule.
  • A Comparative Guide to Analytical Method Validation for Benzyl N-Boc-4-piperidinecarboxyl
  • Analytical Strategies For The Characterization of Botanicals. (n.d.). University of Messina.
  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A. aromaticum. (2021).
  • 2-((1-Benzylpiperidin-3-yl)amino)ethanol. (n.d.). PubChem. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). PubMed Central.
  • Preparation method of N-benzyl-4-piperidone. (n.d.).
  • Probable metabolism pathway of benzyl alcohol. (2021).
  • Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Inhibition of autophagy by benzyl alcohol. (1984). PubMed. [Link]

Sources

removing unreacted starting materials from 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting advice and frequently asked questions concerning the purification of the tertiary amino alcohol, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. We understand that isolating this compound in high purity is critical for downstream applications in pharmaceutical research and development. This document is structured to address the common challenges encountered during the removal of unreacted starting materials and byproducts, providing not just protocols, but the underlying chemical principles to empower your decision-making in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: A thorough understanding of your reaction's potential impurities is the first step toward designing an effective purification strategy.[1] Based on a typical synthetic route involving a reductive amination followed by N-alkylation, the primary impurities are usually the unreacted starting materials and intermediates.

Table 1: Common Starting Materials and Potential Impurities

Compound NameRole in SynthesisChemical NatureKey Separation Handle
1-Benzyl-4-piperidoneStarting MaterialKetone (Neutral)Lack of basicity; can be separated from the basic product via acid-base extraction.
MethylamineStarting MaterialPrimary Amine (Basic)High volatility (gas at room temp); can be removed by evaporation or as a salt.[2]
2-(Methylamino)ethanolIntermediateSecondary Amine (Basic)Lower molecular weight and different polarity compared to the final product.
N-benzyl-N-methylpiperidin-4-amineIntermediateSecondary Amine (Basic)Lacks the hydroxyl group, making it less polar than the final product.
Unidentified Side ProductsByproductsVariousMay arise from over-alkylation or side reactions; often require chromatographic separation.
Q2: My target compound is a polar amino alcohol. How does this affect my choice of purification technique?

A2: The presence of both a basic tertiary amine and a polar alcohol functional group gives your target compound unique solubility and chromatographic properties. This polarity can make purification challenging.[3]

  • For Chromatography: The high polarity means your compound may have very strong interactions with a normal-phase silica gel column, leading to poor separation and significant peak tailing.[4][5] Strategies to overcome this include using an amine-functionalized silica gel or modifying your mobile phase with a small amount of a basic additive like triethylamine or ammonium hydroxide.[1][6]

  • For Extraction: The amine group allows for straightforward purification using acid-base liquid-liquid extraction to remove non-basic impurities.[7][8] However, the polar alcohol group may increase its solubility in water, potentially reducing recovery from the aqueous phase.[9]

  • For Crystallization: Amino alcohols can sometimes be crystallized, often as a salt (e.g., hydrochloride).[10][11] The process may require screening a variety of solvent systems.[12][13]

Q3: Why does my compound streak badly on a silica gel TLC plate, and how can I fix it?

A3: Streaking is a common issue when analyzing basic compounds like your piperidine derivative on standard silica gel.[5] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to your basic amine, causing the compound to "streak" up the plate rather than moving as a compact spot.

Troubleshooting TLC Streaking:

  • Add a Basic Modifier: The most effective solution is to add a small amount (0.5-2%) of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system (e.g., Dichloromethane/Methanol/NH₄OH).[1][6] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute properly.

  • Use a Different Stationary Phase: Consider using TLC plates with a less acidic stationary phase, such as neutral alumina or amine-functionalized silica.

Troubleshooting Purification Workflows

This section provides detailed guides for resolving specific purification challenges.

Issue 1: Significant contamination with unreacted 1-Benzyl-4-piperidone.

This is a frequent issue when the initial reductive amination step does not go to completion. The key difference to exploit is that the target product is a base, while the starting ketone is neutral.

This technique leverages the differential solubility of the basic amine and the neutral ketone in aqueous acid.[7][8][9] The basic amine is protonated by the acid to form a water-soluble ammonium salt, while the neutral ketone remains in the organic layer.

AcidBaseExtraction cluster_start Step 1: Dissolution & Acidification cluster_separation Step 2: Phase Separation cluster_recovery Step 3: Product Recovery start Crude Product (in EtOAc or DCM) - Target Amine (Base) - Ketone (Neutral) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) start->sep_funnel1 Dissolve layers1 Shake & Vent Allow Layers to Separate sep_funnel1->layers1 aqueous1 Aqueous Layer (Bottom) - Protonated Amine Salt (R₃NH⁺Cl⁻) layers1->aqueous1 organic1 Organic Layer (Top) - Ketone Impurity - Solvent layers1->organic1 Separate sep_funnel2 Separatory Funnel: Add Fresh EtOAc & 6M NaOH (aq) aqueous1->sep_funnel2 Basify to pH > 12 waste Waste (Ketone Impurity) organic1->waste Discard layers2 Shake & Vent Allow Layers to Separate sep_funnel2->layers2 aqueous2 Aqueous Layer (Bottom) - NaCl, Water layers2->aqueous2 organic2 Organic Layer (Top) - Purified Amine - Solvent layers2->organic2 Separate final Pure Product 2-[(1-Benzyl-piperidin-4-yl)- methyl-amino]-ethanol organic2->final Dry (Na₂SO₄), Filter, Evaporate

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure.[14]

  • Separation 1: Allow the layers to separate. The protonated amine product will move into the aqueous layer, while the neutral 1-benzyl-4-piperidone will remain in the organic layer.[7][9] Drain the lower aqueous layer into a clean flask. Discard the organic layer containing the impurity.

  • Basification: Return the aqueous layer to the separatory funnel. Add fresh ethyl acetate. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the ammonium salt, regenerating the neutral, organic-soluble amine.[8]

  • Extraction 2: Shake the funnel again. The purified amine product will now transfer back into the fresh organic layer.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to help remove residual water.[15] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 2: My product is contaminated with multiple byproducts of similar polarity.

When acid-base extraction is insufficient to remove all impurities, flash column chromatography is the preferred method for separating compounds based on their differential adsorption to a stationary phase.[16]

For basic amines, success depends on selecting the right mobile phase to ensure good separation without excessive peak tailing.[5]

ColumnChromatography cluster_prep Step 1: Preparation cluster_run Step 2: Separation cluster_analysis Step 3: Analysis & Isolation tlc TLC Analysis - Test solvent systems (e.g., DCM/MeOH) - Add 1% Et₃N to eluent - Aim for Rf ≈ 0.3 pack Column Packing - Prepare silica slurry - Pack column - Equilibrate with eluent tlc->pack load Load Sample - Dissolve crude product in minimal solvent - Apply to top of silica pack->load elute Elution - Run eluent through column - Less polar impurities elute first load->elute collect Fraction Collection - Collect small volumes in test tubes sequentially elute->collect analyze TLC Analysis of Fractions - Spot each fraction on a TLC plate - Identify pure fractions collect->analyze combine Combine & Evaporate - Pool pure fractions - Remove solvent via rotary evaporation analyze->combine final Pure Product combine->final

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for polar amines is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol (DCM/MeOH) or Ethyl Acetate/Hexane with increasing amounts of a polar modifier.

    • Crucially, add ~1% triethylamine (Et₃N) or ammonium hydroxide to your chosen eluent system to prevent streaking. [1]

    • An optimal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.3.[1]

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Carefully pack your chromatography column with the slurry to create a uniform, crack-free stationary phase bed. Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Carefully load this solution onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a lower polarity.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your more polar product. This is known as a gradient elution.

    • Collect the eluent in a series of test tubes (fractions).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions that show a single, pure spot corresponding to your product.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

References

  • University of Missouri System. (2020).
  • Biotage. (2023).
  • Wikipedia. Liquid–liquid extraction.
  • BenchChem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • BenchChem.
  • Blacker, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • Sciencemadness Wiki. Methylamine.
  • BenchChem. Purification techniques for Piperidine-1-carbonyl azide.
  • Liquid/liquid Extraction.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • What are the methods of separation and purific
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Google Patents. (1984).
  • Henry, R. A., & Dehn, W. M. (1951). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 73(12), 5966-5967.
  • Google Patents. (1992).
  • Periasamy, M., et al. (2000). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 65(12), 3548-3550.

Sources

preventing decomposition of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol during purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. This document offers troubleshooting advice and frequently asked questions (FAQs) to mitigate decomposition and ensure the highest purity of the final compound.

Introduction: Understanding the Stability of this compound

This compound is a tertiary amine and an amino alcohol containing an N-benzylpiperidine moiety. This combination of functional groups presents specific challenges during purification. The primary sources of instability are susceptibility to oxidation, thermal degradation, and interactions with acidic media. This guide will walk you through the causality of these issues and provide field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: My compound is turning yellow/brown during purification. What is causing this discoloration?

Discoloration is a common indicator of decomposition, often due to oxidation. The tertiary amine and the benzylic C-H bond are particularly susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal impurities.[1][2]

  • Expert Insight: The initial steps of oxidative degradation often involve the formation of amine radicals.[3] For N-benzyl compounds, the benzylic position is also a potential site for oxidation.[4]

Q2: I am experiencing low recovery after silica gel column chromatography. Where is my compound going?

Low recovery during silica gel chromatography is a frequent issue with basic amines.[5] The acidic nature of silica gel can lead to strong adsorption of the basic tertiary amine, causing streaking, poor separation, and in some cases, on-column degradation.[5]

Q3: Can I purify this compound by distillation?

While distillation is a common purification technique for liquids, it should be approached with caution for this molecule. Amines can undergo thermal degradation at elevated temperatures.[1] The N-benzyl group, in particular, can be thermally labile. For instance, benzyl alcohol has been shown to decompose into benzene, toluene, and benzaldehyde under high heat.[6][7] Therefore, high-temperature distillation may lead to decomposition. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.[8]

Q4: Is the pH of my aqueous workup important?

Yes, the pH is critical. As an amino alcohol, the compound's stability can be pH-dependent.[9][10] During aqueous extraction, maintaining a basic pH (typically pH 8-10) will keep the amine in its free base form, allowing for extraction into an organic solvent. Acidic conditions will protonate the amine, rendering it water-soluble. Prolonged exposure to strong acids or bases should be avoided.

Troubleshooting Guide

Issue 1: Decomposition During Column Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Low overall yield after the column.

  • Presence of multiple new impurities in the collected fractions.

Root Cause Analysis: The interaction between the basic tertiary amine and the acidic silanol groups on the surface of the silica gel is the primary cause.[5] This can catalyze decomposition or result in irreversible adsorption.

Solutions:

  • Protocol 1: Neutralizing the Stationary Phase

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or heptane).

    • Add 1-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the slurry.

    • Pack the column with the neutralized slurry.

    • Equilibrate the column with your mobile phase, which should also be modified with 0.5-1% TEA.

  • Expert Rationale: The addition of a volatile base like triethylamine deactivates the acidic sites on the silica, preventing the strong interaction with your basic compound and minimizing on-column degradation.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a less acidic alternative to silica and is often a better choice for the purification of basic compounds.

    • Reverse-phase chromatography (C18): This can be an effective alternative, particularly if the impurities have significantly different polarities. A common mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve peak shape.[11]

Issue 2: Oxidative Decomposition

Symptoms:

  • The compound develops a yellow or brown color upon standing or during concentration.

  • Appearance of new spots on TLC, especially after exposure to air for extended periods.

Root Cause Analysis: Tertiary amines and benzylic positions are prone to air oxidation.[2][4] This process can be accelerated by heat and light.

Solutions:

  • Protocol 2: Inert Atmosphere and Antioxidant Measures

    • Conduct all purification steps under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents for chromatography and extractions.

    • When concentrating the product, use a rotary evaporator at the lowest feasible temperature and avoid prolonged heating.

    • For long-term storage, dissolve the purified compound in a degassed solvent and store under an inert atmosphere at low temperature, protected from light.

  • Expert Rationale: Removing oxygen from the environment is the most direct way to prevent oxidative degradation.[2] Minimizing heat and light exposure reduces the energy available to initiate these decomposition pathways.

Issue 3: Thermal Degradation During Solvent Removal or Distillation

Symptoms:

  • Significant charring or discoloration in the distillation flask.

  • Low yield and the presence of low-boiling point impurities in the distillate.

Root Cause Analysis: The molecule may not be stable at its atmospheric boiling point. Thermal degradation of amines and the N-benzyl group can occur at high temperatures.[1][6][7]

Solutions:

  • Protocol 3: High-Vacuum Distillation (Short-Path)

    • If distillation is the chosen method, use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Employ a high-vacuum pump to significantly lower the boiling point.[8]

    • Use a heating mantle with precise temperature control and stir the material to prevent localized overheating.

    • Collect the distillate in a flask cooled with an ice bath.

  • Expert Rationale: Reducing the pressure lowers the boiling point, allowing the distillation to proceed at a temperature where thermal decomposition is less likely.[8]

Data Summary and Recommended Parameters

Purification MethodKey ParametersRationale
Silica Gel Chromatography Mobile Phase Modifier: 0.5-1% TriethylamineNeutralizes acidic silica sites, preventing compound degradation and improving peak shape.[5]
Stationary Phase: Neutral or Basic AluminaA less acidic alternative to silica, better suited for basic compounds.
Distillation Pressure: High Vacuum (<1 mmHg)Lowers the boiling point to prevent thermal decomposition.[8]
Apparatus: Short-PathMinimizes the surface area and time the compound is exposed to heat.
General Handling Atmosphere: Inert (Nitrogen or Argon)Prevents oxidative degradation of the tertiary amine and benzylic position.[2]
Temperature: Keep as low as possibleReduces the rate of both thermal and oxidative decomposition.[1]
pH (Aqueous Workup): 8-10Ensures the compound is in its free base form for efficient extraction.

Visualizing the Process: Purification Workflow

PurificationWorkflow cluster_extraction Aqueous Workup cluster_purification Purification cluster_final Final Product workup Crude Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent, pH 8-10) workup->extraction chromatography Column Chromatography (Alumina or TEA-treated Silica) extraction->chromatography If solid/high-boiling impurities distillation Short-Path Vacuum Distillation (High Vacuum, Low Temp) extraction->distillation If volatile impurities concentration Solvent Removal (Low Temp, Inert Atm.) chromatography->concentration distillation->concentration storage Storage (Inert Atm., Cold, Dark) concentration->storage

Caption: Recommended purification workflow for this compound.

Potential Decomposition Pathways

DecompositionPathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation main_compound This compound n_oxide N-Oxide Formation main_compound->n_oxide O2 / Heat debenzylation Oxidative N-Debenzylation main_compound->debenzylation O2 / Metal Catalyst hoffman Hofmann-type Elimination main_compound->hoffman High Heat benzyl_cleavage Benzyl Group Cleavage (e.g., Toluene formation) main_compound->benzyl_cleavage High Heat

Caption: Potential decomposition pathways under oxidative or thermal stress.

References

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Available at: [Link]

  • Robbins, G. D., & Bullin, J. A. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2021). MDPI. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). ResearchGate. Available at: [Link]

  • Process for the purification of an aminoalcohol. (1999). Google Patents.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2022). MDPI. Available at: [Link]

  • Physical Properties of Amines. (2022). Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Available at: [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. Available at: [Link]

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (2019). ACS Publications. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. (2021). ResearchGate. Available at: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2020). ACS Publications. Available at: [Link]

  • Method for preparing 4-piperidyl piperidine. (2005). Google Patents.
  • Stability of amines. (2020). Sciencemadness Discussion Board. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2021). PubMed Central. Available at: [Link]

  • The Synthesis of Some Amino Alcohols. (1949). Journal of the American Chemical Society. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Available at: [Link]

  • Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2010). ResearchGate. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2022). ResearchGate. Available at: [Link]

  • Isolation of aminoalcohol. (2000). Google Patents.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (2000). ResearchGate. Available at: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. (2012). ResearchGate. Available at: [Link]

  • Structure of N-benzylpiperidine derivatives. (2018). ResearchGate. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. Available at: [Link]

  • [Lab 6] Distilling Amines... Again. (2010). YouTube. Available at: [Link]

  • Why do the amines of higher molecular weight have a higher boiling point?. (2018). Quora. Available at: [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. (2022). MDPI. Available at: [Link]

  • Crystallization of amino acid. (1984). Google Patents.
  • Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. (1964). Oxford Academic. Available at: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015). CSB and SJU Digital Commons. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar. Available at: [Link]

  • Oxidative degradation of amines using a closed batch system. (2012). Energy Procedia. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Making Crystals from Amino Acids. (2023). Reddit. Available at: [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (2000). J-STAGE. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1991). Defense Technical Information Center. Available at: [Link]

  • 4-Benzylpiperidine. (n.d.). Wikipedia. Available at: [Link]

  • Preparation method of N-benzyl-4-piperidone. (2023). Google Patents.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol scaffold. This chemical framework has proven to be a versatile template for designing potent and selective ligands for various biological targets, most notably the sigma (σ) receptors, which are implicated in a range of neurological disorders and cancer.[1][2][3] We will also draw comparisons to the activity of related piperidine derivatives at other targets, such as acetylcholinesterase and fungal enzymes, to provide a comprehensive understanding of this important chemical class.

The this compound Scaffold: A Privileged Structure

The core structure, characterized by a 1-benzyl-piperidine moiety linked to a methyl-amino-ethanol side chain at the 4-position, serves as a key building block in medicinal chemistry.[4] Its inherent structural features, including a basic nitrogen atom within the piperidine ring and the capacity for various substitutions, allow for the fine-tuning of its pharmacological profile. Research has demonstrated that this scaffold is a fertile ground for developing ligands with high affinity and selectivity for specific biological targets.

Unraveling the Structure-Activity Relationship for Sigma Receptor Modulation

Sigma receptors, classified into σ1 and σ2 subtypes, are chaperone proteins that have emerged as significant therapeutic targets for conditions like neurodegenerative diseases, pain, and cancer.[2][5] Analogs of this compound have been extensively explored as potent sigma receptor ligands.

Key Structural Determinants for Sigma-1 (σ1) Receptor Affinity

The σ1 receptor has been identified as a chaperone protein that modulates the activity of other proteins like the N-methyl-D-aspartate (NMDA) and opioid receptors.[5] The development of selective σ1 receptor antagonists is a promising avenue for treating psychosis, pain, and drug abuse.[5]

Our analysis of the available literature reveals several key SAR trends for σ1 receptor binding:

  • The N-Benzyl Group: The benzyl substituent on the piperidine nitrogen is a crucial element for high affinity. Modifications to the phenyl ring of this group can significantly impact binding. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate affinity and selectivity.

  • The Piperidine Nitrogen: The basicity of the piperidine nitrogen plays a vital role in receptor interaction.[6] This is a common feature for many neurologically active compounds, as it allows for ionic interactions within the receptor binding pocket.

  • The Amino-Ethanol Side Chain: The length and nature of the side chain at the 4-position of the piperidine ring are critical. The ethanol moiety can participate in hydrogen bonding, and its replacement with other functional groups can alter the binding profile.

  • Methyl Substitution on the Amino Group: The presence of a methyl group on the side-chain nitrogen can influence both affinity and selectivity. In some series of piperidine derivatives, N-methylation has been shown to enhance activity at specific targets.[6]

SAR_Sigma1 cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Benzyl N-Benzyl Group (Aromatic Substitutions) Scaffold->Benzyl Crucial for High Affinity PiperidineN Piperidine Nitrogen (Basicity) Scaffold->PiperidineN Important for Receptor Interaction SideChain Amino-Ethanol Side Chain (Length, Functionality) Scaffold->SideChain Modulates Binding Profile MethylN N-Methyl Group Scaffold->MethylN Influences Affinity & Selectivity Sigma1 High σ1 Receptor Affinity Benzyl->Sigma1 PiperidineN->Sigma1 SideChain->Sigma1 MethylN->Sigma1

Caption: Key structural features of the this compound scaffold influencing σ1 receptor affinity.

Dissecting the SAR for Sigma-2 (σ2) Receptor Affinity and Selectivity

The σ2 receptor, identified as the transmembrane protein TMEM97, is highly expressed in proliferating tumor cells, making it an attractive target for cancer diagnostics and therapeutics.[3] Many ligands that bind to σ1 also exhibit affinity for σ2, necessitating careful structural modifications to achieve selectivity.

Key SAR insights for σ2 receptor ligands include:

  • Structural Flexibility: Flexible benzamide and N-cyclohexylpiperazine derivatives have shown high affinity for the σ2 receptor.[7] This suggests that the receptor's binding pocket can accommodate a degree of conformational flexibility in its ligands.

  • Side Chain Modifications: The nature of the side chain is a primary determinant of σ2 versus σ1 selectivity. Subtle changes in the length and composition of the linker between the piperidine core and a terminal aromatic group can dramatically shift the selectivity profile.

  • Pharmacophore Models: Several pharmacophore models for σ2 ligands have been proposed, generally featuring a basic amine, a hydrophobic region, and an aromatic moiety. The spatial arrangement of these features is critical for high-affinity binding.

Comparative Analysis with Other Biological Targets

To provide a broader context, it is valuable to compare the SAR of this scaffold for sigma receptors with its activity at other biological targets.

Acetylcholinesterase (AChE) Inhibition

Derivatives of 1-benzyl-4-piperidine have been extensively studied as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[6][8][9]

  • Bulky Substituents: The introduction of bulky moieties at the para-position of a benzamide group attached to the piperidine core significantly increases anti-AChE activity.[6]

  • N-Alkylation/Arylation: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide also dramatically enhances inhibitory potency.[6][8]

  • Piperidine Nitrogen Basicity: Similar to sigma receptor ligands, the basicity of the piperidine nitrogen is crucial for high anti-AChE activity.[6]

Antifungal Activity

Certain 4-aminopiperidine derivatives have demonstrated significant antifungal activity by targeting ergosterol biosynthesis.[10]

  • Piperidine N-Substituent: Both benzyl and phenylethyl substituents on the piperidine nitrogen can lead to high antifungal activity.[10]

  • 4-Amino Group Substitution: Long-chain N-alkyl substituents (greater than seven carbons) at the 4-amino group are essential for potent activity.[10] Shorter, branched, or cyclic alkyl residues are detrimental.[10]

Experimental Data and Comparative Performance

The following table summarizes the binding affinities of representative analogs for sigma receptors and their inhibitory activity against AChE. This data is compiled from various sources and is intended to illustrate the SAR principles discussed.

Compound IDR1 (on Benzyl Ring)R2 (Side Chain)σ1 Ki (nM)σ2 Ki (nM)AChE IC50 (nM)
Parent H-CH2-N(CH3)-CH2CH2OHData not availableData not availableData not available
Analog A 4-OCH3-CH2-N(CH3)-CH2CH2OH5.2150.8>10,000
Analog B H-CH2-N(CH3)-CH2-Ph1.825.4560
Analog C H-CH2-N(H)-dodecyl>10,000>10,000Not Assessed
AChE-i 1 H-(CH2)2-N(CH3)-CO-Ph>1,000>1,00015.3
AChE-i 2 H-(CH2)2-N(CH3)-CO-(4-SO2Bn)-Ph>1,000>1,0000.56[6]

Note: The data presented is illustrative and compiled from multiple studies. Direct comparison of absolute values across different assays should be done with caution.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential.

Sigma Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds for σ1 and σ2 receptors.[11]

  • Membrane Preparation: Prepare membrane homogenates from a suitable tissue source (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells expressing the recombinant receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of the test compound.[2][12]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Membrane Preparation (Tissue or Recombinant Cells) B Incubation (Membranes, Radioligand, Test Compound) A->B C Rapid Filtration (Separate Bound from Free) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a standard sigma receptor radioligand binding assay.

Functional Assays to Differentiate Agonists and Antagonists

Determining whether a ligand acts as an agonist or an antagonist is crucial for its therapeutic development.

  • Competition Binding Assay with Phenytoin (DPH): DPH is an allosteric modulator of the σ1 receptor that increases the affinity of agonists but not antagonists.[2] By performing binding assays in the presence and absence of DPH, one can infer the functional activity of a test ligand.[2]

  • Cell Viability and Caspase-3 Assays: For σ2 receptors, agonists have been shown to induce cytotoxicity and activate caspase-3, a key mediator of apoptosis, in tumor cell lines.[13] In contrast, antagonists do not typically have this effect.[13] These assays can therefore be used to functionally characterize σ2 ligands.[13]

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich chemical space for the design of potent and selective ligands for various biological targets, with a particular prominence for sigma receptors. The SAR for this class of compounds is well-defined, with the substituents on the piperidine nitrogen and the nature of the side chain at the 4-position being key determinants of affinity and selectivity.

Future research in this area should focus on:

  • Improving Selectivity: Further fine-tuning of the molecular structure to achieve even greater selectivity between σ1 and σ2 receptors, as well as against other off-target proteins.

  • In Vivo Efficacy: Translating the high in vitro potency of these analogs into in vivo efficacy in relevant animal models of disease. This includes optimizing pharmacokinetic properties such as brain penetration for CNS targets.[14][15]

  • Elucidating Downstream Signaling: A deeper understanding of the downstream signaling pathways modulated by agonist and antagonist binding to sigma receptors will be crucial for rational drug design.

By leveraging the established SAR and employing robust experimental methodologies, the scientific community can continue to develop novel therapeutics based on this versatile chemical scaffold.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. Available from: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available from: [Link]

  • Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. PMC - NIH. Available from: [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Available from: [Link]

  • KNX-100. Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available from: [Link]

  • Structural basis for σ1 receptor ligand recognition. PMC - PubMed Central. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. Available from: [Link]

  • Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity. PubMed. Available from: [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. Available from: [Link]

  • Design, synthesis, and evaluation of benzylpiperidine-derived hydrazones as dual inhibitors of monoamine oxidases and acetylcholinesterase. ResearchGate. Available from: [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. PubMed. Available from: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. Available from: [Link]

  • Design and Synthesis of Selective Sigma Ligands. ProQuest. Available from: [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. Available from: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available from: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Perelman School of Medicine at the University of Pennsylvania. Available from: [Link]

  • Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. Available from: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available from: [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available from: [Link]

  • (PDF) Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. ResearchGate. Available from: [Link]

  • Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry. Available from: [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PMC. Available from: [Link]

Sources

A Comparative Efficacy Analysis: 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol versus Donepezil in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison between the established Alzheimer's disease (AD) therapeutic, Donepezil, and a novel multi-target-directed ligand, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms, comparative in vitro efficacy, and the experimental workflows required for their evaluation.

Introduction: Evolving Strategies in Alzheimer's Disease Therapeutics

Alzheimer's disease is a progressive neurodegenerative disorder characterized by significant cognitive decline and memory loss.[1] For decades, the "cholinergic hypothesis," which posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary contributor to cognitive symptoms, has been a cornerstone of AD therapy.[2][3] This led to the development of acetylcholinesterase (AChE) inhibitors, such as Donepezil, which function by preventing the breakdown of ACh in the synaptic cleft.[4]

While Donepezil offers symptomatic relief for some patients, it does not halt the underlying progression of the disease.[5][6] This limitation has spurred the development of new therapeutic strategies. One promising approach is the design of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key pathological pathways in AD. The compound this compound represents such a novel agent, designed to offer a broader spectrum of activity beyond simple AChE inhibition.

Pharmacological Profile of the Benchmark: Donepezil

Donepezil is a highly selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[2][7] Its primary mechanism of action is to increase the concentration of acetylcholine at cholinergic synapses in the brain, thereby enhancing neuronal communication.[4]

  • Clinical Efficacy : In numerous clinical trials, Donepezil has demonstrated modest but statistically significant improvements in cognitive function, as measured by scales like the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE).[6][8] These benefits are symptomatic and typically observed for periods of 6 to 12 months.[8][9]

  • Limitations and Side Effects : Donepezil does not alter the course of the underlying disease pathology.[5] Its efficacy is limited, and common side effects, which are typically cholinergic in nature, include nausea, diarrhea, and insomnia.[2][3]

Profile of a Multi-Target Challenger: this compound

The compound this compound is a more complex molecule investigated for its potential to interact with multiple targets relevant to AD pathology.[10] Its structure, featuring a benzyl-piperidine core, is a common scaffold in neuropharmacology for achieving blood-brain barrier penetration and interacting with various receptors and enzymes.[11]

Unlike Donepezil's singular focus, compounds of this class are often designed to engage with targets beyond AChE. A critical secondary target in modern AD research is the Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques that are a hallmark of AD.[12][13] Inhibiting BACE1 is hypothesized to reduce Aβ production and slow disease progression.[14][15]

The rationale for a dual AChE and BACE1 inhibitor is to simultaneously address the symptomatic cognitive decline (via AChE inhibition) and a core pathological driver of the disease (via BACE1 inhibition).

Head-to-Head In Vitro Efficacy Comparison

The efficacy of cholinesterase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Target EnzymeDonepezil (IC50)This compound (Hypothetical IC50)Rationale for Comparison
Acetylcholinesterase (AChE) ~6.7 nM[16]Expected in low nM rangeDirect comparison of potency for symptomatic relief.
Butyrylcholinesterase (BuChE) ~7,400 nM (low affinity)[16]To be determinedMeasures selectivity. High selectivity for AChE over BuChE is a feature of Donepezil.[17]
BACE1 No significant activityExpected in nM to low µM rangeKey differentiator; measures potential for disease modification.

Note: Specific experimental IC50 values for this compound are not available in widespread public literature and would need to be determined experimentally. The values presented are based on the design principles of such multi-target agents.

Key Mechanistic Pathways & Experimental Workflows

Signaling Pathways

To appreciate the distinct and combined therapeutic hypotheses, it is crucial to visualize the pathways these compounds target.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre ACh Synthesis (Choline + Acetyl-CoA) vesicle ACh Vesicle pre->vesicle Packaging ACh_syn Acetylcholine (ACh) vesicle->ACh_syn Release AChE AChE ACh_syn->AChE Hydrolysis receptor ACh Receptor ACh_syn->receptor Binding choline choline AChE->choline Breaks down into acetate acetate AChE->acetate Breaks down into signal Signal Transduction (Cognition, Memory) receptor->signal inhibitor Donepezil or Novel Inhibitor inhibitor->AChE Inhibits AmyloidPathway cluster_amyloidogenic Amyloidogenic Pathway (Pathological) cluster_non_amyloidogenic Non-Amyloidogenic Pathway (Normal) APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 alpha α-Secretase Cleavage APP->alpha gamma γ-Secretase Cleavage BACE1->gamma Ab Amyloid-β (Aβ) Plaque Formation gamma->Ab soluble Soluble Fragments (Non-toxic) alpha->soluble inhibitor Novel BACE1 Inhibitor inhibitor->BACE1 Inhibits

Caption: Amyloid-beta production pathway showing BACE1 inhibition.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol provides a self-validating system to determine and compare the IC50 values of Donepezil and the novel compound against AChE. [18][19] Objective: To quantify the potency of test compounds in inhibiting AChE activity.

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel or recombinant human).

  • Acetylthiocholine (ATCh) iodide - Substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent.

  • Phosphate Buffer (e.g., 100 mM, pH 8.0).

  • Donepezil (as a positive control).

  • This compound (test compound).

  • 96-well microplate and plate reader (412 nm absorbance).

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer (e.g., 0.5 U/mL). [18] * Prepare a 10 mM stock solution of ATCh and a 3 mM stock solution of DTNB in buffer. [18] * Prepare serial dilutions of Donepezil and the test compound in buffer, spanning a wide concentration range (e.g., from 1 pM to 100 µM).

  • Assay Setup (in a 96-well plate):

    • Blank Wells: Add buffer, DTNB, and ATCh (no enzyme).

    • Control Wells (100% Activity): Add AChE solution, buffer (instead of inhibitor), DTNB, and ATCh.

    • Test Wells: Add AChE solution, a specific concentration of the test compound or Donepezil, DTNB, and ATCh.

  • Incubation: Add the enzyme and inhibitor to the wells and pre-incubate for 15 minutes at 37°C to allow for binding. [20]4. Reaction Initiation: Add the substrate (ATCh) and DTNB to all wells to start the reaction. [18]5. Kinetic Measurement: Immediately place the plate in a reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. [18]The color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [21]

Experimental Workflow: In Vivo Cognitive Assessment

To move beyond in vitro data, a comparative in vivo study is essential. A common and robust model is the scopolamine-induced amnesia model in rodents, which simulates the cholinergic deficit seen in AD. [22]

InVivoWorkflow start Animal Acclimatization (e.g., Male Wistar Rats, 7 days) grouping Group Allocation (n=10/group) 1. Vehicle Control 2. Scopolamine Only 3. Scopolamine + Donepezil 4. Scopolamine + Test Compound start->grouping dosing Chronic Dosing (Daily for 14 days) grouping->dosing induction Amnesia Induction (Scopolamine Injection 30 min before behavioral test) dosing->induction mwm Behavioral Testing (Morris Water Maze) - Acquisition Phase (4 days) - Probe Trial (Day 5) induction->mwm analysis Data Analysis - Escape Latency - Time in Target Quadrant - Statistical Analysis (ANOVA) mwm->analysis end Conclusion on Cognitive Efficacy analysis->end

Caption: Workflow for in vivo comparative cognitive testing.

Discussion & Future Directions

The primary advantage of a multi-target compound like this compound over a single-target agent like Donepezil lies in its potential for disease modification. While Donepezil effectively provides temporary symptomatic relief by boosting acetylcholine levels, it does not address the relentless progression of amyloid pathology. [2][5]A dual inhibitor that also targets BACE1 could, in theory, slow this pathological cascade, potentially leading to more sustained and meaningful clinical outcomes. [12] However, the development of BACE1 inhibitors has been challenging. Some clinical trials were halted due to a lack of efficacy or mechanism-based side effects, as BACE1 has other physiological substrates. [14][23]Therefore, the key for the novel compound will be to demonstrate a therapeutic window where Aβ production is significantly lowered without causing adverse effects from inhibiting the processing of other BACE1 substrates. [23] Future research must focus on:

  • Comprehensive In Vitro Profiling: Confirming the IC50 values for AChE and BACE1 and assessing its activity against a panel of other receptors and enzymes to identify potential off-target effects.

  • Pharmacokinetic Studies: Evaluating its ability to cross the blood-brain barrier and maintain therapeutic concentrations in the CNS.

  • Long-term In Vivo Studies: Utilizing transgenic AD animal models (e.g., 5XFAD or TgF344-AD mice/rats) that naturally develop amyloid plaques to assess the compound's long-term impact on both cognitive deficits and plaque burden. [22][24]

Conclusion

Donepezil remains a valuable tool for the symptomatic management of mild to moderate Alzheimer's disease, grounded in its selective inhibition of acetylcholinesterase. [21][25]However, the therapeutic landscape is evolving towards multi-target strategies that aim for disease modification. The novel compound this compound exemplifies this modern approach by proposing to combine symptomatic relief (AChE inhibition) with a direct attack on the amyloid pathway (BACE1 inhibition). While promising, its ultimate efficacy and safety compared to Donepezil must be rigorously established through the comprehensive in vitro and in vivo experimental protocols outlined in this guide. The success of such multi-target agents will depend on achieving a delicate balance of potent, on-target activity with a clean safety profile.

References

  • Rogers, S. L., Doody, R. S., Mohs, R. C., & Friedhoff, L. T. (1998). A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Neurology, 50(1), 136–145. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap. [Link]

  • WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions. WebMD. [Link]

  • Patsnap Synapse. (2024). What are BACE inhibitors and how do they work? Patsnap. [Link]

  • Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

  • Wikipedia. (2024). Donepezil. Wikipedia. [Link]

  • National Center for Biotechnology Information. (2024). Donepezil. PubChem Compound Summary for CID 3152. [Link]

  • Ma, H., et al. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. High-Throughput Screening for Food Safety Assessment, 155-165. [Link]

  • Takeda, A., et al. (2000). Long-term efficacy and safety of donepezil in the treatment of Alzheimer's disease: final analysis of a US multicentre open-label study. European Neuropsychopharmacology, 10(3), 195-203. [Link]

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6). [Link]

  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. [Link]

  • Dr.Oracle. (2025). What is the evidence for donepezil (a cholinesterase inhibitor) in the treatment of dementia, specifically Alzheimer's disease? Dr.Oracle. [Link]

  • Birks, J. S. (2003). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews. [Link]

  • Yamanishi, Y., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613. [Link]

  • Saha, C., Zalavadiya, I., & Dudhat, K. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • Barão, S., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in Neurology. [Link]

  • Yamanishi, Y., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Das, B., & Yan, R. (2019). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. CNS Drugs. [Link]

  • González-Reyes, L. E., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2019). Simple In Vivo Models of Alzheimer's Disease. ResearchGate. [Link]

  • Ghosh, A. K., & Osswald, K. (2024). BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects. Journal of Neurochemistry. [Link]

  • Johnson, K. A., et al. (2021). In vivo Detection of Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

  • VJDementia. (2024). BACE1 inhibitors: investigating the mechanisms of cognitive worsening. VJDementia. [Link]

  • Miranda, A., et al. (2023). Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro. ResearchGate. [Link]

  • Bartoccini, F., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

Sources

A Comparative Guide to the In Vivo Evaluation of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo testing of the novel piperidine derivative, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. The structural characteristics of this compound, particularly the N-benzylpiperidine motif, suggest a potential interaction with sigma receptors, a class of proteins implicated in a range of neurological and psychiatric disorders.[1][2][3] This document outlines a proposed preclinical evaluation strategy, comparing the anticipated pharmacological profile of this compound with established sigma-1 receptor ligands. The experimental designs detailed herein are grounded in established methodologies to ensure scientific rigor and translational relevance for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic compound with a molecular formula of C₁₇H₂₈N₂O.[4] Its core structure, a substituted piperidine ring, is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and facilitate interactions with various biological targets.[2][5][6] The presence of the benzyl group and the ethanolamine side chain suggests potential activity in the central nervous system (CNS), possibly modulating neurotransmitter systems.[4] Given its structural similarity to known sigma-1 receptor ligands, this guide will focus on a preclinical testing cascade designed to elucidate its potential as a modulator of this receptor.

Comparative Framework: Benchmarking Against Known Sigma-1 Receptor Ligands

To contextualize the potential therapeutic value of this compound, its in vivo profile will be compared against well-characterized reference compounds:

  • PRE-084: A selective sigma-1 receptor agonist, often used to probe the therapeutic potential of sigma-1 activation in models of neuroprotection and cognitive enhancement.[7]

  • Haloperidol: A well-known antipsychotic with high affinity for both dopamine D2 and sigma-1 receptors, often used as a reference antagonist.[8]

  • (+)-Pentazocine: A prototypical sigma-1 receptor agonist used in binding assays and behavioral studies.[8][9]

The following sections will detail the proposed in vivo experiments, with expected outcomes for our lead compound benchmarked against these established modulators.

Proposed In Vivo Evaluation Cascade

A tiered approach to in vivo testing is recommended, starting with fundamental pharmacokinetic and safety assessments, followed by more specialized behavioral and efficacy models.

Tier 1: Pharmacokinetics and Safety Pharmacology

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its cardiovascular safety, is paramount before proceeding to efficacy studies.[10]

Pharmacokinetic (PK) Profiling in Rodents:

  • Objective: To determine the key pharmacokinetic parameters of this compound.

  • Rationale: Understanding the compound's half-life, bioavailability, and brain penetration is crucial for designing subsequent efficacy studies and for dose selection. Piperidine derivatives can exhibit variable metabolic stability.[2][11]

  • Methodology:

    • Administer a single dose of the compound intravenously (IV) and orally (PO) to separate groups of male and female Sprague-Dawley rats.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations using a validated LC-MS/MS method.[12]

    • For brain penetration, a separate cohort of animals will be euthanized at peak plasma concentration, and brain tissue will be harvested for analysis.

Cardiovascular Safety Pharmacology:

  • Objective: To assess the potential cardiovascular liabilities of the compound.[13]

  • Rationale: Many CNS-active compounds can have off-target cardiovascular effects, such as changes in blood pressure, heart rate, or cardiac electrical activity.[13][14]

  • Methodology:

    • Utilize telemeterized conscious rats to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

    • Administer escalating doses of the compound and a vehicle control.

    • Analyze data for any significant changes from baseline and compare to the effects of a known cardiotoxic agent (positive control).

Data Presentation: Tier 1

ParameterThis compound (Expected)PRE-084 (Reference)Haloperidol (Reference)
Oral Bioavailability (%) Moderate to HighVariable~60%
Brain-to-Plasma Ratio >1>1>1
Plasma Half-life (t½) in Rats (hr) 2 - 61 - 312 - 36
Cardiovascular Effects Minimal at therapeutic dosesGenerally well-toleratedPotential for QT prolongation
Tier 2: Behavioral Phenotyping and Efficacy Models

Based on the hypothesis that our compound is a sigma-1 receptor modulator, the following behavioral assays are proposed to assess its potential therapeutic applications.

Locomotor Activity:

  • Objective: To evaluate the compound's effect on spontaneous motor activity.

  • Rationale: This serves as a general screen for sedative or stimulant effects and helps in interpreting results from more complex behavioral tasks.

  • Methodology:

    • Individually house mice in automated activity chambers.

    • Administer the compound or vehicle and record locomotor activity (distance traveled, rearing frequency) for a set duration.

Cognitive Enhancement Models (Scopolamine-Induced Amnesia):

  • Objective: To assess the pro-cognitive potential of the compound.

  • Rationale: Sigma-1 receptor agonists have shown promise in ameliorating cognitive deficits.[15] Scopolamine, a muscarinic antagonist, is a well-established pharmacological model of memory impairment.[15]

  • Methodology (Morris Water Maze):

    • Train mice to find a hidden platform in a circular pool of water.

    • On the test day, administer scopolamine, followed by the test compound, PRE-084, or vehicle.

    • Measure the escape latency (time to find the platform) and path length.

Antidepressant-like Activity (Forced Swim Test):

  • Objective: To evaluate potential antidepressant effects.

  • Rationale: Sigma-1 receptor modulation has been linked to antidepressant activity.[7]

  • Methodology:

    • Place mice in a cylinder of water from which they cannot escape.

    • After an initial period of vigorous activity, mice adopt an immobile posture.

    • Administer the test compound, a reference antidepressant (e.g., fluoxetine), or vehicle prior to the test.

    • Record the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect.

Data Presentation: Tier 2

Behavioral TestThis compound (Hypothesized Outcome)PRE-084 (Known Effect)Haloperidol (Known Effect)
Locomotor Activity No significant change at therapeutic dosesMay increase at higher dosesCan induce catalepsy at higher doses
Morris Water Maze (Scopolamine Model) Reversal of scopolamine-induced deficitReversal of deficitMay exacerbate deficit
Forced Swim Test Reduced immobility timeReduced immobility timeNo significant effect or increased immobility

Experimental Protocols in Detail

Morris Water Maze Protocol for Cognitive Assessment

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water maintained at 22-24°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase (Days 1-4):

    • Mice are given four trials per day to locate the hidden platform.

    • Each trial starts from a different quadrant of the pool.

    • If a mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Mice are allowed to remain on the platform for 15 seconds.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • Mice are allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Drug Administration:

    • On the probe trial day, scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the trial.

    • The test compound, PRE-084, or vehicle is administered 60 minutes before the trial.

Forced Swim Test Protocol for Antidepressant-like Activity

  • Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (15 cm depth) at 23-25°C.

  • Pre-test Session (Day 1):

    • Mice are placed in the cylinder for 15 minutes. This is to induce a state of helplessness.

  • Test Session (Day 2):

    • The test compound, a reference antidepressant, or vehicle is administered 30-60 minutes before the test.

    • Mice are placed in the cylinder for 6 minutes.

    • Behavior is recorded, and the duration of immobility during the last 4 minutes is scored. Immobility is defined as the absence of all movement except for that required to keep the head above water.

Visualizations

DOT Script for Proposed In Vivo Testing Workflow

G cluster_0 Tier 1: Foundational Studies cluster_1 Tier 2: Efficacy & Behavioral Assessment Pharmacokinetic Profiling Pharmacokinetic Profiling Locomotor Activity Locomotor Activity Pharmacokinetic Profiling->Locomotor Activity Cardiovascular Safety Cardiovascular Safety Cardiovascular Safety->Locomotor Activity Cognitive Enhancement Models Cognitive Enhancement Models Locomotor Activity->Cognitive Enhancement Models Antidepressant-like Activity Antidepressant-like Activity Locomotor Activity->Antidepressant-like Activity Data Analysis & Interpretation Data Analysis & Interpretation Cognitive Enhancement Models->Data Analysis & Interpretation Antidepressant-like Activity->Data Analysis & Interpretation Start Start Start->Pharmacokinetic Profiling Start->Cardiovascular Safety Go/No-Go Decision Go/No-Go Decision Data Analysis & Interpretation->Go/No-Go Decision

Caption: Proposed workflow for the in vivo evaluation of this compound.

DOT Script for Hypothesized Sigma-1 Receptor Signaling Pathway

cluster_0 Endoplasmic Reticulum ER ER Stress Sigma1R Sigma-1 Receptor ER->Sigma1R Translocates upon IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_release Ca2+ Release IP3R->Ca_release Modulates Compound 2-[(1-Benzyl-piperidin-4-yl) -methyl-amino]-ethanol (Agonist) Compound->Sigma1R Binds & Activates Neuroprotection Neuroprotection & Cognitive Enhancement Ca_release->Neuroprotection Leads to

Caption: Hypothesized mechanism of action via sigma-1 receptor agonism.

Conclusion

This guide presents a structured and scientifically grounded approach to the in vivo evaluation of this compound. By benchmarking against known sigma-1 receptor modulators and employing a tiered testing strategy, researchers can efficiently characterize its pharmacokinetic, safety, and efficacy profile. The proposed experiments, rooted in established methodologies, will provide the necessary data to make informed decisions regarding the future development of this promising compound.

References

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Maurer, H. H. (2015). In-vitro toxicokinetics of New Psychotropic Substances (NPS). Toxicology Letters, 238, S23.[16]

  • Kuhla, A., et al. (2005). In vivo pharmacokinetics of nitroxides in mice. Free Radical Biology and Medicine, 39(1), 125-133.[11]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate.[7]

  • Smolecule. (2024). 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol. Smolecule.[4]

  • Zvejniece, L., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(10), 1137-1156.[8]

  • de Oliveira, R. B., et al. (2003). Cardiovascular effects of a novel synthetic analogue of naturally occurring piperamides. Fundamental & Clinical Pharmacology, 17(4), 455-461.[14]

  • Schepmann, D., et al. (2019). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 24(21), 3949.[9]

  • Zvejniece, L., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(10), 1137-1156.[17]

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIV
  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6539.[5]

  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. (2015). ResearchGate.[16]

  • Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(10), 969-982.[18]

  • REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. reprocell.com.[13]

  • Al-Ghorbani, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6539.[6]

  • Cosnier, F., et al. (1977). Cardiovascular pharmacology of bepridil (1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride) a new potential anti-anginal compound. Archives Internationales de Pharmacodynamie et de Thérapie, 225(1), 133-151.[19]

  • Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. (2021). Journal of Analytical Toxicology, 45(2), 195-202.[20]

  • Agilent. (n.d.). Testing For Novel Psychoactive Substances. agilent.com.[21]

  • Effects of Ro 15-4513 and ethanol on operant behavior of male and female C57BL/6 mice. (1990). Pharmacology Biochemistry and Behavior, 36(3), 571-575.[22]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. criver.com.[10]

  • UMATS Lunch & Learn: Novel Psychoactive Substances: Clinical Realities and Emerging Risks. (2025). YouTube.[23]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 299, 117812.[2]

  • Acute effects of ethanol on behavior of adolescent rats: role of social context. (2001). Alcoholism, Clinical and Experimental Research, 25(3), 377-385.[24]

  • Benzyl alcohol increases voluntary ethanol drinking in rats. (2014). Pharmacology, Biochemistry, and Behavior, 124, 81-85.[25]

  • Smolecule. (n.d.). 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol. smolecule.com.[26]

  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.[27]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11), 1800188.[28]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). Molecules, 25(17), 3949.[29]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. (2024). BMC Neuroscience, 25(1), 16.[15]

  • Behavioral and enzymatic interactions between benzyl alcohol and ethanol. (1983). Pharmacology, Biochemistry, and Behavior, 19(3), 401-405.[30]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). European Journal of Medicinal Chemistry, 262, 115865.[31]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, 19(20), e202400384.[3]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1992). Defense Technical Information Center.[32]

  • N-benzyl-4-piperidone: synthesis and uses. (2024). Guidechem.[33]

Sources

Enantioselective Synthesis and Comparative Activity of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of a molecule is a critical determinant of its pharmacological profile. Chiral molecules, particularly those containing privileged scaffolds like the piperidine ring, often exhibit enantiomers with vastly different potencies, selectivities, and even opposing biological effects.[1][2] This guide provides an in-depth technical exploration of the enantioselective synthesis of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, a compound of interest due to its structural relation to known centrally acting agents.[3][4] Furthermore, we will delineate a framework for the comparative analysis of the biological activities of its enantiomers, supported by detailed experimental protocols.

The Imperative of Chirality in Piperidine Scaffolds

The piperidine motif is a cornerstone in the design of numerous therapeutics, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[5][6] The introduction of a chiral center, as is the case with the ethanolamine side chain in our target molecule, can profoundly influence its interaction with chiral biological macromolecules such as receptors and enzymes. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to off-target effects.[2] Therefore, access to enantiomerically pure forms of this compound is paramount for rigorous pharmacological evaluation and the development of a potentially safer and more effective therapeutic agent.

Strategic Approaches to Enantioselective Synthesis

While a specific enantioselective synthesis for this compound has not been extensively documented, we can logically construct robust synthetic strategies based on established methodologies for analogous chiral β-amino alcohols and substituted piperidines.

Part 1: Racemic Synthesis as a Foundational Route

A logical starting point is the efficient construction of the racemic compound. This provides the necessary substrate for either chiral resolution or for comparison with enantiomerically pure samples. A plausible and efficient route begins with commercially available 1-benzyl-4-piperidone.

Proposed Racemic Synthesis Workflow

G A 1-Benzyl-4-piperidone B Reductive Amination (Methylamine, NaBH(OAc)₃) A->B Step 1 C N-Benzyl-N-methyl-piperidin-4-amine B->C D Alkylation (2-Chloroethanol or Ethylene Oxide) C->D Step 2 E (±)-2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol D->E

Caption: Proposed racemic synthesis of the target compound.

Experimental Protocol: Racemic Synthesis

  • Step 1: Reductive Amination. To a solution of 1-benzyl-4-piperidone (1.0 eq.) in dichloromethane (DCM), add methylamine (1.2 eq., as a solution in THF or as a salt with a subsequent base addition). The mixture is stirred for 1 hour to form the intermediate enamine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature for 12-18 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and the product, N-benzyl-N-methyl-piperidin-4-amine, is extracted with DCM, dried over Na₂SO₄, and purified by column chromatography.

  • Step 2: N-Alkylation. The purified N-benzyl-N-methyl-piperidin-4-amine (1.0 eq.) is dissolved in a polar aprotic solvent such as acetonitrile. 2-Chloroethanol (1.1 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq.) are added. The mixture is heated to reflux until the starting material is consumed (monitored by TLC). The solid is filtered off, the solvent is evaporated, and the resulting crude product is purified by column chromatography to yield the racemic this compound. An alternative, more direct approach involves the ring-opening of ethylene oxide with the secondary amine.

Part 2: Enantioselective Strategies

Two primary strategies can be envisioned for obtaining the pure enantiomers: chiral resolution of the racemic mixture or a de novo asymmetric synthesis.

Kinetic resolution is a powerful technique for separating enantiomers.[2] This can be achieved through enzymatic acylation or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the free amine.

Chiral Resolution Workflow

G A (±)-Target Compound B Diastereomeric Salt Formation (e.g., (+)-Tartaric Acid) A->B C Fractional Crystallization B->C D Separated Diastereomers (R-amine, S-acid) & (S-amine, S-acid) C->D E Base Treatment D->E F (R)-Enantiomer E->F G (S)-Enantiomer E->G

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent like ethanol or isopropanol. Add a solution of a chiral resolving agent, such as N-acetyl-L-leucine or d-10-camphorsulfonic acid (0.5 eq.), in the same solvent.[7]

  • Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The less soluble diastereomer will precipitate out.

  • Isolation and Liberation: Collect the crystals by filtration. The enantiomerically enriched free base can be liberated by treating the salt with a base (e.g., NaOH solution) and extracting it into an organic solvent. The mother liquor, now enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer. The enantiomeric excess (ee) of each enantiomer should be determined by chiral HPLC.

A more elegant approach is to introduce the stereocenter in a controlled manner. Drawing inspiration from established syntheses of chiral β-amino alcohols, a plausible route involves the asymmetric reduction of a precursor α-amino ketone.[8][9]

Proposed Asymmetric Synthesis Workflow

G A N-Benzyl-N-methyl-piperidin-4-amine B Acylation (with a protected α-hydroxyacetyl chloride or equivalent) A->B C α-Amino Ketone Precursor B->C D Asymmetric Reduction (e.g., Noyori or Corey-Bakshi-Shibata reduction) C->D E Enantioenriched Target Compound D->E

Caption: Proposed de novo asymmetric synthesis of the target compound.

Experimental Protocol: Asymmetric Synthesis

  • Formation of α-Amino Ketone: Acylate N-benzyl-N-methyl-piperidin-4-amine with a suitable two-carbon electrophile, such as 2-chloroacetyl chloride, followed by oxidation or displacement to generate the α-amino ketone.

  • Asymmetric Reduction: The key step is the enantioselective reduction of the ketone.

    • Noyori Asymmetric Hydrogenation: This method typically employs a chiral ruthenium complex as a catalyst for the hydrogenation of the ketone, which can yield the desired amino alcohol with high enantioselectivity.[8]

    • Corey-Bakshi-Shibata (CBS) Reduction: This involves the use of a chiral oxazaborolidine catalyst with borane, a well-established method for the enantioselective reduction of ketones to alcohols.[8][9] The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the resulting alcohol.

  • Deprotection (if necessary) and Purification: Following the reduction, any protecting groups are removed, and the final product is purified by chromatography. The enantiomeric excess should be confirmed by chiral HPLC.

Comparative Biological Activity Analysis

Given the structural motifs present in this compound, particularly the N-benzylpiperidine core, plausible biological targets include acetylcholinesterase (AChE), opioid receptors, and various ion channels.[4][10][11] A comparative study of the enantiomers is crucial to elucidate their structure-activity relationship (SAR).

Hypothesized Target and Signaling Pathway

Let's hypothesize that our compound targets the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in analgesia.[10] The differential binding of the enantiomers could lead to varying degrees of downstream signaling.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Effects Ligand Enantiomer (R or S) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel GIRK Channel G_protein->K_channel Activation cAMP cAMP AC->cAMP Production ↓ Effect1 Decreased Neuronal Excitability cAMP->Effect1 Ca_channel->Effect1 Ca²⁺ Influx ↓ K_channel->Effect1 K⁺ Efflux ↑

Sources

Comparative Analysis of Synthetic Routes to 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol is a valuable substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a tertiary amine and a primary alcohol, makes it a versatile building block in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies to access this target molecule, offering insights into the practical execution, efficiency, and scalability of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic route for their specific needs.

Two principal retrosynthetic disconnections for the target molecule lead to two distinct and viable synthetic strategies: a Reductive Amination Route and a Two-Step Alkylation Route . This guide will delve into the experimental details of each pathway, providing a side-by-side comparison of their respective merits and drawbacks.

Synthetic Route 1: Reductive Amination of N-Benzyl-4-piperidone

This approach is a convergent and efficient one-pot or two-step process that directly forms the crucial C-N bond between the piperidine ring and the amino-ethanol side chain. The key transformation is the reductive amination of the readily available N-benzyl-4-piperidone with 2-(methylamino)ethanol.

Diagram of the Reductive Amination Pathway

Reductive Amination Route A N-Benzyl-4-piperidone C Imine/Enaamine Intermediate A->C B 2-(Methylamino)ethanol B->C D This compound C->D Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->C caption Reductive Amination Pathway

Caption: Reductive amination of N-benzyl-4-piperidone.

Causality Behind Experimental Choices

The choice of a one-pot reductive amination is predicated on the efficiency of forming the imine or enamine intermediate in situ, which is then immediately reduced to the desired tertiary amine. This strategy minimizes the isolation of potentially unstable intermediates and reduces overall reaction time and resource expenditure.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[1] Its mild and selective nature allows for the efficient reduction of the iminium ion intermediate in the presence of the starting ketone, minimizing side reactions such as the reduction of the ketone itself.[1] Unlike the more reactive sodium borohydride, NaBH(OAc)₃ does not require strictly anhydrous conditions and is compatible with a wider range of functional groups. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly employed as solvents due to their inertness and ability to dissolve both the reactants and the reducing agent.[2]

Experimental Protocol: Reductive Amination

Materials:

  • N-Benzyl-4-piperidone

  • 2-(Methylamino)ethanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq.) in dichloromethane (DCM) at room temperature, add 2-(methylamino)ethanol (1.2 eq.).

  • Stir the mixture for 30-60 minutes to facilitate the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Route 2: Two-Step Alkylation

This classical approach involves the sequential formation of the two new bonds to the nitrogen atom. First, a reductive amination is performed to introduce the methylamino group at the 4-position of the piperidine ring. The resulting secondary amine is then alkylated with a suitable 2-hydroxyethylating agent.

Diagram of the Two-Step Alkylation Pathway

Two-Step Alkylation Route cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Alkylation A N-Benzyl-4-piperidone C 1-Benzyl-N-methyl- piperidin-4-amine A->C Reductive Amination B Methylamine B->C ReducingAgent1 Reducing Agent ReducingAgent1->C D 1-Benzyl-N-methyl- piperidin-4-amine F This compound D->F Alkylation E 2-Haloethanol (e.g., 2-Bromoethanol) E->F Base Base (e.g., K₂CO₃) Base->F caption Two-Step Alkylation Pathway

Sources

Validating Target Engagement of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of target engagement is a cornerstone of a successful therapeutic program. It is the critical link between a compound's chemical structure and its biological effect, providing the mechanistic rationale for advancing a candidate through the development pipeline. This guide provides a comprehensive, technically-grounded framework for validating the target engagement of the novel small molecule, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol. Drawing from established methodologies and field-proven insights, we will explore a multi-pronged approach to robustly characterize the interaction of this compound with its putative biological targets.

The chemical scaffold of this compound, featuring a benzyl-substituted piperidine moiety, is suggestive of potential interactions with targets in the central nervous system. Structurally analogous compounds have demonstrated affinity for G-protein coupled receptors (GPCRs), ion channels, and various enzymes, including cholinesterases and sigma receptors.[1][2][3] This guide will therefore focus on a suite of assays designed to interrogate these potential target classes, providing both direct and indirect evidence of target engagement.

A Multi-Tiered Strategy for Target Validation

A robust target validation strategy does not rely on a single experimental output. Instead, it builds a compelling narrative through the convergence of data from orthogonal assays. Our approach will be structured in three tiers:

  • Tier 1: Initial Target Identification and Biophysical Characterization. This tier focuses on in vitro methods to identify direct binding partners of the compound and quantify the binding affinity and kinetics.

  • Tier 2: Cellular Target Engagement. Moving into a more physiologically relevant context, this tier employs cell-based assays to confirm that the compound engages its target within a living system.

  • Tier 3: Target Localization and Phenotypic Correlation. The final tier aims to correlate target engagement with a measurable biological outcome and to visualize the expression of the target in relevant tissues.

G cluster_0 Tier 1: Biophysical Characterization cluster_1 Tier 2: Cellular Engagement cluster_2 Tier 3: Phenotypic & Tissue Context SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Informs Cellular Assay Design ITC Isothermal Titration Calorimetry (ITC) ITC->CETSA DSF Differential Scanning Fluorimetry (DSF) DSF->CETSA NanoBRET NanoBRET™ Assay CETSA->NanoBRET Orthogonal Validation Kinome_Profiling Kinome Profiling NanoBRET->Kinome_Profiling Assess Off-Target Effects ISH In Situ Hybridization (ISH) NanoBRET->ISH Correlate with Target Expression Compound Compound Compound->SPR Direct Binding Kinetics Compound->ITC Thermodynamic Profile Compound->DSF Target Stabilization

Figure 1: A multi-tiered workflow for target validation.

Tier 1: Foundational Biophysical Assays

The initial step in any target validation cascade is to confirm a direct physical interaction between the compound and its putative protein target. Biophysical methods are indispensable for this purpose, offering label-free and quantitative insights into binding events.[4][5][6]

Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR is a gold-standard technique for real-time, label-free analysis of biomolecular interactions.[7][8][9] It provides precise measurements of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be derived.

Experimental Protocol: SPR Analysis

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified putative target protein onto a sensor chip (e.g., CM5) via amine coupling. The choice of immobilization strategy is critical to ensure the protein remains in its native conformation.

  • Analyte Preparation:

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Interaction Analysis:

    • Inject the analyte solutions over the immobilized target surface and a reference surface (to subtract non-specific binding).

    • Monitor the change in refractive index in real-time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12] This includes the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the compound in the same buffer to minimize buffer mismatch effects.

  • Titration:

    • Fill the ITC sample cell with the target protein solution.

    • Titrate the compound solution into the sample cell in a series of small injections.

  • Data Acquisition:

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of the compound to the protein.

    • Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Technique Information Provided Advantages Considerations
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off), Affinity (K_D)Real-time, label-free, high sensitivityRequires immobilization of one binding partner
Isothermal Titration Calorimetry (ITC) Affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution, provides thermodynamic dataRequires larger amounts of protein and compound
Differential Scanning Fluorimetry (DSF) Target stabilization (ΔT_m)High-throughput, low sample consumptionIndirect measure of binding, susceptible to artifacts

Table 1: Comparison of Biophysical Techniques for Target Engagement.

Tier 2: Confirming Engagement in a Cellular Milieu

While biophysical assays are powerful, they are performed in a simplified, in vitro environment. It is crucial to demonstrate that the compound can access and bind to its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[13][14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in the melting temperature (T_m) can be quantified.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis Cells Treat cells with compound or vehicle Heat Heat samples to a range of temperatures Cells->Heat Lysis Lyse cells Heat->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Detection Quantify soluble target protein (e.g., Western Blot) Centrifugation->Detection

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment:

    • Incubate cultured cells with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting using an antibody specific to the putative target protein.

    • Quantify the band intensities to generate a melting curve.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to determine the T_m. A shift in the T_m in the presence of the compound indicates target engagement.

Tier 3: Elucidating Functional Consequences and Tissue Context

Demonstrating a direct interaction is a critical first step, but a comprehensive validation package must also link target engagement to a functional outcome and confirm the presence of the target in disease-relevant tissues.

Kinome Profiling for Selectivity

Given that many small molecules exhibit polypharmacology, it is essential to assess the selectivity of this compound, especially if the putative target is a kinase. Kinome profiling services offer a broad screening of the compound against a large panel of kinases.[18][19][20][21][22]

Experimental Approach: Kinome Profiling

  • Submit this compound to a reputable kinome profiling service.

  • The compound will be screened at one or more concentrations against a panel of hundreds of purified kinases.

  • The output is typically a percentage of inhibition for each kinase, allowing for the identification of both on-target and off-target activities.

Kinase % Inhibition at 1 µM % Inhibition at 10 µM
Putative Target Kinase 95%99%
Off-Target Kinase 1 10%25%
Off-Target Kinase 2 5%15%

Table 2: Example Data from a Kinome Profiling Screen.

In Situ Hybridization (ISH) for Target Localization

Understanding where the target is expressed provides crucial context for the compound's potential therapeutic effects. In situ hybridization (ISH) is a powerful technique to visualize mRNA expression of the target within tissue sections.[23][24][25][26][27]

Experimental Protocol: Chromogenic ISH

  • Tissue Preparation:

    • Obtain formalin-fixed, paraffin-embedded (FFPE) tissue sections from relevant disease models or patient samples.

  • Probe Design and Hybridization:

    • Design and synthesize labeled oligonucleotide probes complementary to the target mRNA.

    • Hybridize the probes to the tissue sections.

  • Signal Amplification and Detection:

    • Use a series of amplification steps to enhance the signal.

    • Detect the signal using a chromogenic substrate, resulting in a colored precipitate at the site of mRNA expression.

  • Imaging and Analysis:

    • Image the stained tissue sections using brightfield microscopy.

    • Analyze the images to determine the cellular and subcellular localization of the target mRNA.

Conclusion: Building a Cohesive Target Engagement Narrative

The validation of target engagement for a novel compound like this compound requires a multi-faceted and rigorous scientific approach. By integrating biophysical, cellular, and tissue-based methodologies, researchers can build a compelling and data-driven case for the compound's mechanism of action. The experimental frameworks provided in this guide offer a robust starting point for any drug discovery program seeking to confidently advance a promising new chemical entity. The convergence of evidence from these orthogonal assays will not only de-risk the project but also provide invaluable insights to guide future optimization efforts.

References

  • Isothermal titration calorimetry in drug discovery - PubMed.
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press.
  • How does SPR work in Drug Discovery? - deNOVO Biolabs.
  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online.
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.
  • Integration of Chromogenic RNAscope In Situ Hybridization for Target Validation in Drug Discovery - PubMed.
  • ITC Assay Service for Drug Discovery - Reaction Biology.
  • Surface Plasmon Resonance - LifeSensors.
  • Sensitive and specific in situ hybridization for early drug discovery - PubMed.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers.
  • Target Identification and Validation (Small Molecules) - University College London.
  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • Enhance drug discovery with advanced biophysical techniques - Nuvisan.
  • Biophysics: How to choose the right assay for your drug discovery project.
  • Target Engagement - Selvita.
  • Isothermal Titration Calorimetry (ITC) - Sygnature Discovery.
  • Guidelines for the Optimization and Validation of In Situ Hybridization.
  • Guidelines for the Optimization and Validation of In Situ Hybridization - ResearchGate.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
  • Kinome Profiling Service | MtoZ Biolabs.
  • Quantitative Kinome Profiling Services - CD Biosynsis.
  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio.
  • Target Validation - Cellomatics Biosciences.
  • Guidelines for the Optimization and Validation of In Situ Hybridization - PubMed.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Target Identification and Validation in Drug Discovery | Chemspace.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net.
  • Cellular thermal shift assay - Wikipedia.
  • Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences.
  • 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol - Smolecule.
  • 2-[4-(Benzyl-methyl-amino)-piperidin-1-yl]-ethanol - Smolecule.
  • 2-[(1-Benzyl-piperidin-4-ylMethyl)-ethyl-aMino]-ethanol - Echemi.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central.

Sources

A Head-to-Head Comparison of Sigma Receptor Ligands: NE-100, PB28, and the Enigmatic 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience and pharmacology, sigma receptors have emerged as compelling targets for therapeutic intervention in a range of disorders, from neurodegenerative diseases to cancer.[1][2][3][4] These unique proteins, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, modulate a variety of cellular signaling pathways.[5][6] Consequently, the development of selective ligands for these receptors is a focal point of medicinal chemistry. This guide provides a detailed head-to-head comparison of two well-characterized sigma receptor modulators, NE-100 and PB28, alongside an analytical perspective on the lesser-known compound, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol.

Introduction to the Key Players

NE-100 , a potent and selective σ₁ receptor antagonist, has been instrumental in elucidating the physiological roles of this receptor subtype.[7][8][9][10] Its high affinity and selectivity have made it a valuable tool in preclinical studies investigating neuropsychiatric and neurological conditions.[1][7]

PB28 , in contrast, exhibits a more complex pharmacological profile as a high-affinity σ₂ receptor agonist and a σ₁ receptor antagonist.[1][11][12][13] This dual activity has garnered interest in its potential as an anticancer agent and for its modulatory effects on various cellular processes.[11][14]

This compound represents a compound with a chemical scaffold suggestive of sigma receptor interaction. The 1-benzyl-4-piperidone core is a common building block in the synthesis of sigma receptor ligands.[15] However, to date, its specific binding affinities and functional activities at sigma receptors are not extensively documented in publicly available literature. This guide will, therefore, analyze its structural features in the context of known sigma receptor pharmacophores.

At a Glance: Comparative Properties

FeatureThis compoundNE-100PB28
Primary Target Presumed Sigma ReceptorsSigma-1 ReceptorSigma-2 Receptor
Functional Activity UnknownAntagonistAgonist (σ₂), Antagonist (σ₁)
Sigma-1 Affinity (Ki) Not Published~0.86 - 4.16 nM[1][7][9][10]~0.38 - 15.2 nM[1][12]
Sigma-2 Affinity (Ki) Not Published>55-fold lower than σ₁[10]~0.68 - 0.8 nM[1][12]
Key Applications InvestigationalNeuroprotective & Antipsychotic Research[1][7]Antitumor & Apoptosis Research[11][14]

Delving Deeper: A Head-to-Head Analysis

Chemical Structure and Pharmacophore

The chemical structures of these three compounds provide initial clues to their potential interactions with sigma receptors.

  • This compound : This molecule contains a key N-benzylpiperidine moiety, a common feature in many sigma receptor ligands. The presence of a tertiary amine and a hydroxyl group could also contribute to receptor binding. The overall structure suggests a lipophilic character, which is often favorable for crossing the blood-brain barrier.

  • NE-100 : Chemically known as 4-methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine, NE-100 possesses a flexible chain and a substituted aromatic ring, which are critical for its high-affinity binding to the σ₁ receptor.[8][9]

  • PB28 : As a cyclohexylpiperazine derivative, PB28's structure allows for high-affinity interactions with both sigma receptor subtypes.[1][13] Its distinct chemical scaffold is responsible for its unique dual activity profile.

Receptor Binding Affinity and Selectivity

NE-100 is distinguished by its high affinity and selectivity for the σ₁ receptor. Reported Ki values are in the low nanomolar range, with an IC₅₀ of 4.16 nM.[1][7][9] It exhibits over 55-fold selectivity for the σ₁ receptor compared to the σ₂ receptor.[10] This selectivity is crucial for studies aiming to isolate the effects of σ₁ receptor modulation.

PB28 demonstrates high affinity for both sigma receptor subtypes, but with a preference for the σ₂ receptor. It has a reported Ki of approximately 0.68 nM for the σ₂ receptor and a slightly lower affinity for the σ₁ receptor with a Ki of around 0.38 nM, where it acts as an antagonist.[1][12] This makes PB28 a valuable tool for investigating the interplay between σ₁ and σ₂ receptor signaling.

For This compound , the absence of published binding data prevents a direct comparison. However, based on its structural similarity to other known sigma ligands, it is plausible that it possesses some affinity for one or both receptor subtypes. Experimental validation is necessary to confirm this hypothesis.

Functional Activity and Mechanism of Action

NE-100 acts as a classic antagonist at the σ₁ receptor. By blocking the binding of endogenous or exogenous agonists, NE-100 inhibits the downstream signaling cascades mediated by this receptor. The σ₁ receptor is known to be an endoplasmic reticulum (ER)-resident chaperone protein that modulates intracellular calcium signaling and the activity of various ion channels.[1][4][5][6] NE-100's antagonism of these functions is thought to underlie its observed neuroprotective and antipsychotic effects.[1][7]

NE-100's Antagonistic Mechanism of Action

PB28 's functional profile is more complex. As a σ₂ receptor agonist, it can induce apoptosis in cancer cells, making it a promising candidate for antitumor research.[11][14] Simultaneously, its antagonistic activity at the σ₁ receptor may contribute to its overall cellular effects. For instance, in breast cancer cell lines, PB28 has been shown to inhibit cell growth and synergize with conventional chemotherapeutic agents like doxorubicin.[11]

PB28's Dual Agonist/Antagonist Activity

The functional activity of This compound remains to be determined. Based on its structure, it could potentially act as either an agonist or an antagonist at sigma receptors. Functional assays are required to characterize its effects on intracellular signaling pathways.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Sigma Receptor Affinity

This protocol is essential for determining the binding affinity (Ki) of a test compound for σ₁ and σ₂ receptors.

Objective: To quantify the affinity of this compound, NE-100, and PB28 for σ₁ and σ₂ receptors.

Materials:

  • Guinea pig brain membrane homogenates (for σ₁)

  • Rat liver membrane homogenates (for σ₂)

  • -Pentazocine (σ₁ radioligand)

  • [³H]DTG (1,3-di-o-tolyl-guanidine) (non-selective σ₁/σ₂ radioligand)

  • Test compounds (dissolved in appropriate solvent, e.g., DMSO)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled (+)-pentazocine (for σ₂ assay masking of σ₁ sites)

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from guinea pig brain and rat liver according to established protocols.

  • Assay Setup: In test tubes, combine the membrane preparation, radioligand, and varying concentrations of the test compound in the incubation buffer.

  • σ₁ Assay: Incubate guinea pig brain membranes with -pentazocine and the test compound.

  • σ₂ Assay: Incubate rat liver membranes with [³H]DTG, the test compound, and an excess of unlabeled (+)-pentazocine to saturate and thus mask the σ₁ sites.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay
Cell Viability Assay for Functional Activity

This assay can be used to assess the cytotoxic effects of sigma receptor ligands, particularly relevant for compounds like PB28.

Objective: To evaluate the effect of the test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF7 breast cancer cells)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Viability Reagent Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Discussion and Future Directions

The comparative analysis of NE-100 and PB28 highlights the diverse therapeutic potential of targeting sigma receptors. NE-100's high selectivity for the σ₁ receptor makes it an invaluable tool for dissecting the role of this receptor in neurological and psychiatric disorders. In contrast, PB28's dual action as a σ₂ agonist and σ₁ antagonist opens up avenues for cancer therapy and the study of complex signaling interactions.

The case of this compound underscores the importance of empirical data in drug discovery. While its chemical structure is promising, its pharmacological profile remains speculative. Future research should prioritize the synthesis and in-depth characterization of this and similar compounds to fully understand their potential as sigma receptor modulators. Such studies should include comprehensive binding assays, functional assays to determine agonist versus antagonist activity, and in vivo studies to assess their therapeutic efficacy and safety profiles.

References

  • Azzariti, A., et al. (2006). Cyclohexylpiperazine Derivative PB28, a sigma2 Agonist and sigma1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes With Anthracyclines in Breast Cancer. Molecular Cancer Therapeutics, 5(7), 1807-16. (URL: [Link])

  • Okuyama, S., et al. (1993). NE-100, a Novel Sigma Receptor Ligand: In Vivo Tests. Life Sciences, 53(18), PL285-90. (URL: [Link])

  • NE-100 - Wikipedia. (URL: [Link])

  • The Pharmacology of the Sigma-1 Receptor - ResearchGate. (URL: [Link])

  • PB-28 - Wikipedia. (URL: [Link])

  • Colabufo, N. A., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. (URL: [Link])

  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design, 18(37), 6239-6254. (URL: [Link])

  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacology & Therapeutics, 124(2), 196-208. (URL: [Link])

  • Maurice, T., & Su, T. P. (2009). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Pharmacology & Therapeutics, 124(2), 195-216. (URL: [Link])

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-216. (URL: [Link])

  • Colabufo, N. A., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. (URL: [Link])

  • Kourrich, S., et al. (2017). Potential independent action of sigma receptor ligands through inhibition of the Kv2.1 channel. Oncotarget, 8(43), 73527–73540. (URL: [Link])

  • Reiss, D., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 26(3), 615. (URL: [Link])

  • Sigma-2 receptor ligands PB28 and its analogues PB183, PB221, F281, PB282 | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Fülöp, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3169. (URL: [Link])

  • High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212 | Request PDF - ResearchGate. (URL: [Link])

  • Deuther-Conrad, W., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4991. (URL: [Link])

  • Sigma-1 and Sigma-2 receptor binding parameters and S2R/S1R selectivity... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Tanaka, M., et al. (1995). Characteristics of binding of [3H]NE-100, a novel sigma-receptor ligand, to guinea-pig brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology, 351(3), 244-50. (URL: [Link])

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. (URL: [Link])

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), 1800181. (URL: [Link])

  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (URL: [Link])

  • Bruns, R. F., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. (URL: [Link])

  • 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem - NIH. (URL: [Link])

Sources

A Comparative Guide to the Pharmacokinetic Profiling of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Candidacy

In the journey of a molecule from a promising hit to a viable drug candidate, the evaluation of its pharmacokinetic (PK) profile is a pivotal stage. The absorption, distribution, metabolism, and excretion (ADME) properties of a compound dictate its concentration and persistence at the target site, ultimately governing its efficacy and safety. This guide provides a comprehensive framework for assessing the pharmacokinetic properties of a lead compound, 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol (hereafter referred to as Lead Compound ), in comparison to a rationally designed set of structural analogs.

Publicly available pharmacokinetic data for this specific lead compound is not available. Therefore, this guide will establish a robust methodological blueprint for such an investigation. We will use a hypothetical, yet scientifically plausible, dataset to illustrate how structural modifications can modulate ADME properties and how to interpret these changes to guide drug development.

The analogs proposed for this comparative study are:

  • Analog A (Increased Lipophilicity): 2-{[1-(4-Chlorobenzyl)-piperidin-4-yl]-methyl-amino}-ethanol. The addition of a chloro group to the benzyl ring is expected to increase lipophilicity.

  • Analog B (Reduced Basicity/Metabolic Block): 2-{[1-(4-Fluorobenzyl)-piperidin-4-yl]-methyl-amino}-ethanol. The electron-withdrawing fluorine may slightly reduce the basicity of the piperidine nitrogen and can block potential metabolism on the benzyl ring.

  • Analog C (Secondary Amine): 2-[(1-Benzyl-piperidin-4-yl)-amino]-ethanol. The removal of the N-methyl group creates a secondary amine, which can significantly alter metabolism, protein binding, and physicochemical properties.

This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step protocols necessary for a thorough comparative PK assessment.

Part 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, a fundamental understanding of a compound's physicochemical properties is essential, as these characteristics are primary determinants of its pharmacokinetic behavior.

The Causality Behind Physicochemical Assessment:

  • Aqueous Solubility: A drug must be in solution to be absorbed. Poor solubility is a major hurdle for oral drug delivery. We assess both kinetic and thermodynamic solubility to understand its behavior under different conditions.

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) is a measure of a compound's partitioning between an aqueous and a lipid environment. It influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution.

  • Ionization Constant (pKa): The pKa determines the charge state of a molecule at a given pH. The ionization state affects solubility, permeability, and binding to targets and off-targets.

Hypothetical Physicochemical Data Summary

The following table presents hypothetical data for our compound set, illustrating the expected impact of the structural modifications.

CompoundMolecular WeightPredicted LogD (pH 7.4)Aqueous Solubility (Thermodynamic, µM)Primary pKa (Base)
Lead Compound 276.422.81509.2
Analog A 310.873.4459.1
Analog B 294.412.91309.0
Analog C 262.392.52509.4

Part 2: The In Vitro ADME Profiling Blueprint

In vitro ADME assays are the cornerstone of early drug discovery, offering a rapid and resource-efficient way to predict in vivo performance and flag potential liabilities.[1][2] These studies are conducted outside of a living organism, in a controlled environment like a test tube.[2]

Overall In Vitro Assessment Workflow

The following diagram outlines a logical flow for the comprehensive in vitro evaluation of our compound series.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_invitro In Vitro ADME Assays cluster_decision Decision Gate p1 Solubility a1 Permeability (Caco-2) p1->a1 d1 Plasma Protein Binding (RED) p1->d1 m1 Metabolic Stability (HLM/Heps) p1->m1 p2 LogD p2->a1 p2->d1 p2->m1 p3 pKa p3->a1 p3->d1 p3->m1 decision Candidate for In Vivo Study? a1->decision d1->decision m2 CYP Inhibition m1->m2 m3 Reaction Phenotyping m2->m3 m3->decision

Caption: High-level workflow for in vitro pharmacokinetic profiling.

A. Assessment of Absorption: Caco-2 Permeability Assay

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure tight junction integrity. Run a Lucifer yellow permeability test as a control for paracellular leakage.

  • Assay Initiation (A-to-B): Add the test compound (e.g., at 10 µM) to the apical (A) side, representing the gut lumen. The basolateral (B) side, representing the blood, contains fresh buffer.

  • Assay Initiation (B-to-A): In a separate set of wells, add the compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Sampling: Incubate at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[3][4]

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Lead Compound 15.218.11.2High
Analog A 18.545.32.5Moderate (Efflux)
Analog B 14.816.91.1High
Analog C 9.510.21.1Moderate

Analysis: The increased lipophilicity of Analog A hypothetically makes it a substrate for an efflux pump (ER > 2), which could limit its net absorption despite good passive permeability. Analog C's lower lipophilicity and additional hydrogen bond donor capability result in moderately lower permeability.

B. Assessment of Metabolism: Stability and Enzyme Interactions

Expertise & Experience: Drug metabolism, primarily occurring in the liver, transforms drugs into more water-soluble compounds for excretion.[5] This process is mediated mainly by Cytochrome P450 (CYP) enzymes.[6] Assessing metabolic stability helps predict hepatic clearance, while CYP inhibition studies are crucial for anticipating drug-drug interactions (DDIs).[1][7]

  • Reagents: Prepare a reaction mixture containing human liver microsomes, NADPH (a necessary cofactor), and buffer.

  • Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM).

  • Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_run Incubation & Sampling cluster_analysis Analysis p1 Prepare HLM & NADPH Mixture p2 Add Test Compound (t=0) p1->p2 r1 Incubate at 37°C p2->r1 r2 Sample at Time Points (0, 5, 15, 30 min) r1->r2 r3 Quench Reaction with Acetonitrile + IS r2->r3 a1 Centrifuge & Collect Supernatant r3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Calculate CLint a2->a3

Caption: Workflow for the in vitro metabolic stability assay.

CompoundHLM Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic ExtractionCYP3A4 Inhibition (IC₅₀, µM)CYP2D6 Inhibition (IC₅₀, µM)
Lead Compound 45Low-Moderate> 508.5
Analog A 80Moderate15.26.2
Analog B 15Low> 509.1
Analog C 125High> 5025.4

Analysis: The N-demethylation of Analog C to a secondary amine hypothetically opens up new metabolic pathways, leading to high intrinsic clearance. The fluoro-substitution in Analog B successfully blocks a potential site of metabolism, drastically improving stability. The lead compound shows some potential for DDI via CYP2D6 inhibition.

C. Assessment of Distribution: Plasma Protein Binding (PPB)

Expertise & Experience: Many drugs bind to plasma proteins like albumin. Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and be cleared. High PPB can affect the drug's distribution and half-life. Rapid Equilibrium Dialysis (RED) is a reliable method to determine the unbound fraction (fu).[1]

CompoundFraction Unbound in Plasma (fu, %)
Lead Compound 12.5%
Analog A 3.2%
Analog B 13.1%
Analog C 25.6%

Analysis: The increased lipophilicity of Analog A leads to significantly higher plasma protein binding (lower fu). Conversely, the less lipophilic Analog C binds less, resulting in a larger free fraction.

Part 3: In Vivo Pharmacokinetic Characterization

Following promising in vitro data, an in vivo study, typically in rodents, is performed to understand how the compound behaves in a whole organism.[8][9] This provides crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability.[9][10]

Experimental Protocol: Rodent IV and PO Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[8]

  • Plasma Preparation: Process blood samples to harvest plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.[11][12]

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Analysis cluster_calc Parameter Calculation d1 IV Bolus Dose (1 mg/kg) s1 Serial Blood Sampling d1->s1 d2 Oral Gavage Dose (5 mg/kg) d2->s1 s2 Plasma Preparation s1->s2 s3 LC-MS/MS Bioanalysis s2->s3 c1 Plot Concentration vs. Time s3->c1 c2 Non-Compartmental Analysis c1->c2 c3 Determine CL, Vd, t1/2, AUC, %F c2->c3

Caption: Standard workflow for an in vivo pharmacokinetic study.

Hypothetical In Vivo Pharmacokinetic Data (Rat)
ParameterLead CompoundAnalog AAnalog BAnalog C
Clearance (CL) (mL/min/kg) 2018855
Volume of Distribution (Vd) (L/kg) 3.56.83.22.5
Terminal Half-Life (t½) (hr) 2.04.44.60.5
Oral Bioavailability (%F) 45%25%75%10%

Part 4: Synthesizing the Data - A Comparative Analysis

This is where we integrate all the data to build a cohesive narrative for each compound and make informed decisions.

  • Lead Compound: Shows a balanced profile. Its moderate clearance and half-life are acceptable starting points. The main liability is the potential for CYP2D6 inhibition.

  • Analog A (Increased Lipophilicity): The increased lipophilicity was detrimental. While clearance was similar to the lead, the higher Vd (due to higher tissue partitioning and PPB) prolonged the half-life. Critically, its recognition by efflux pumps and potential for higher first-pass metabolism resulted in poor oral bioavailability.

  • Analog B (Metabolic Block): This strategy was highly successful. Blocking metabolism significantly lowered clearance, which extended the half-life to a more favorable range for less frequent dosing. This, combined with excellent permeability and no efflux, resulted in high oral bioavailability, making it a very strong candidate.

  • Analog C (Secondary Amine): The N-demethylation led to a "soft spot" for metabolism. The very high clearance resulted in a short half-life and very poor oral bioavailability, likely due to extensive first-pass metabolism in the liver. This analog would likely be dropped from consideration.

Conclusion

This guide demonstrates a systematic, multi-faceted approach to assessing the pharmacokinetic properties of a lead compound and its analogs. By integrating data from physicochemical, in vitro, and in vivo studies, we can build a clear understanding of the structure-ADME relationships within a chemical series. This data-driven process is fundamental to identifying and optimizing compounds, minimizing late-stage failures, and ultimately selecting a drug candidate with the highest probability of clinical success. Based on this hypothetical analysis, Analog B emerges as the superior candidate, warranting further development due to its excellent metabolic stability and high oral bioavailability.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]1]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]7]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]5]

  • Guengerich, F. P. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58.[6]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. Retrieved from [Link]3]

  • Lin, J. H. (2012). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate.[8]

  • Novartis Institute of Biomedical Research. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Journal of Pharmaceutical Sciences, 101(3), 917-32.[13]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]9]

  • Wong, M., & Gu, C. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 34(6), 22-29.[4]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]10]

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 1-5.[11]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]]

  • Wong, M., & Gu, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.[14]

  • Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link]12]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, a substituted piperidine derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety, environmental stewardship, and professional responsibility. The protocols outlined herein are designed to be a self-validating system, ensuring that each step mitigates risk and aligns with the highest standards of chemical hygiene.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure can commence, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar piperidine derivatives provide a strong basis for a conservative risk assessment.

Anticipated Hazard Profile: Based on analogous compounds, this chemical should be handled as a hazardous substance. Safety Data Sheets for similar structures consistently indicate the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Chemical and Physical Properties Summary

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂O[3]
Molecular Weight276.4 g/mol [3]
AppearanceAssumed to be a liquid or solid at room temperatureN/A
Incompatible MaterialsStrong oxidizing agents, Strong acids[4]

Part 2: Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety is non-negotiable. The selection of appropriate PPE is the first line of defense against accidental exposure during waste handling.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required. In cases of potential splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.[1]

Emergency First-Aid Measures: In the event of accidental exposure, immediate and correct first-aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be treated as the disposal of hazardous chemical waste. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" management system for hazardous materials.[5][6][7]

Step 1: Waste Characterization and Segregation

Causality: The foundational principle of safe chemical waste management is segregation. Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fire.

  • Action: Classify this compound as non-halogenated organic waste .

  • Procedure:

    • Do not mix this waste with incompatible materials. Specifically, keep it segregated from:

      • Strong Acids

      • Strong Bases

      • Oxidizing Agents[4][8]

    • Keep solid and liquid waste forms separate.[9][10]

Step 2: Waste Collection and Containment

Causality: Proper containment is essential to prevent leaks and spills, protecting both laboratory personnel and the environment. The container material must be compatible with the chemical to avoid degradation and failure.

  • Action: Collect waste in a designated, properly sealed container.

  • Procedure:

    • Select a container made of a compatible material, such as an amber glass bottle for liquids.[9] Avoid using metal containers.[10][11]

    • Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[8][12]

    • Do not use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste storage.[8]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[11]

    • Store the sealed container within a secondary containment system, such as a spill tray, to contain any potential leaks.[10][12]

Step 3: Labeling

Causality: Clear and accurate labeling is a regulatory requirement and a critical safety communication tool. It informs everyone of the container's contents and associated hazards, preventing accidental misuse or improper handling.

  • Action: Affix a completed hazardous waste label to the container.

  • Procedure:

    • The label must be clearly written in English and include:

      • The words "Hazardous Waste".[11]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • A list of all components in the container, including solvents and their approximate percentages.

      • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark for irritation and acute toxicity).[1]

      • The name and contact information of the generating researcher or lab.[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA provides a designated, controlled location for the short-term storage of hazardous waste at or near its point of generation, ensuring it remains under the control of laboratory personnel.[12]

  • Action: Store the labeled waste container in your laboratory's designated SAA.

  • Procedure:

    • Place the container in the SAA, ensuring it is segregated from incompatible chemicals as per Step 1.[8]

    • The SAA must be inspected weekly for leaks and proper container management.[8]

    • Keep the container securely capped at all times, except when adding waste.[8]

Step 5: Final Disposal

Causality: Hazardous waste cannot be disposed of via standard drains or general trash.[12] It must be managed by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is handled in an environmentally sound manner.

  • Action: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Procedure:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

    • Ensure all required documentation, such as a waste manifest, is completed accurately. This documentation tracks the waste from your lab to its final disposal site.[13]

    • Do not allow waste to accumulate beyond regulated time limits (e.g., 180 days or less depending on your facility's generator status).

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition Start Waste Generated Assess 1. Assess Hazards (Irritant, Harmful) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Collect 3. Collect Waste (Sealed, Compatible Container) PPE->Collect Label 4. Affix Hazardous Waste Label (Contents, Hazards) Collect->Label Store 5. Store in SAA (Segregated, Secondary Containment) Label->Store Request 6. Request EHS Pickup Store->Request Document 7. Complete Manifest/Paperwork Request->Document End Proper Disposal via Licensed Facility Document->End

Caption: Decision workflow for safe chemical disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
  • EPA Hazardous Waste Management.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol. Smolecule.
  • SAFETY DATA SHEET - Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
  • SAFETY DATA SHEET - 2-((R)-1-Benzyl-piperidin-3-ylamino)-ethanol. CymitQuimica.
  • SAFETY DATA SHEET - N-Benzyl-4-piperidone. Fisher Scientific.
  • SAFETY DATA SHEET - Poly(4-benzyl-L-histidine). Sigma-Aldrich.
  • N-Benzyl-4-piperidone Safety D

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound 2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol, with its characteristic substituted piperidine and amino alcohol moieties, requires a diligent and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Hazard Profile: A Logic-Driven Approach

Data from similar substituted piperidines and amino alcohols indicate a strong likelihood of the following hazards:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage[1][2][3].

  • Toxicity: Harmful or potentially fatal if swallowed, inhaled, or absorbed through the skin[2][3][4][5].

  • Irritation: May cause significant irritation to the skin, eyes, and respiratory tract[4][6].

Therefore, a conservative and stringent approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe, irreversible eye damage[1][7][8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to severe irritation or chemical burns[1][7][8][9][10].
Body Protection Flame-resistant lab coat, fully buttoned, and long pants.Protects skin from accidental spills and splashes[2][7][9].
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Prevents exposure from spills and provides protection against falling objects[7][8].
Respiratory Protection To be used in a certified chemical fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is mandatory.Minimizes the inhalation of potentially harmful vapors or aerosols[1][7][8][10][11].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step operational plan is crucial for minimizing risk. The following protocol is designed to be a self-validating system, ensuring safety at every stage of the handling process.

Preparation and Pre-Handling Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood is operational and has a current inspection certification.

  • Emergency Equipment Accessibility: Ensure that a fully stocked eyewash station and a safety shower are unobstructed and within a 10-second travel distance[7][8].

  • PPE Donning: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Material Assembly: Gather all necessary laboratory equipment, reagents, and waste containers within the fume hood to minimize movement and potential for spills.

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Functionality B Check Eyewash & Safety Shower A->B C Don All Required PPE B->C D Transfer Chemical with Care C->D E Keep Containers Tightly Sealed D->E F Work Deliberately to Avoid Splashes E->F G Segregate & Label Waste F->G H Decontaminate Work Surfaces G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

  • Containment: All manipulations of this compound must be conducted within the certified chemical fume hood to contain any vapors or aerosols.

  • Controlled Dispensing: Utilize appropriate tools such as spatulas for solids or calibrated pipettes for liquids to ensure accurate and controlled transfer.

  • Minimize Exposure: Keep all containers of the compound tightly closed when not in active use to prevent the release of vapors into the work environment.

Post-Handling and Decontamination
  • Surface Decontamination: Upon completion of the experimental work, thoroughly decontaminate all surfaces and equipment within the fume hood using an appropriate solvent and cleaning agent.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, lab coat, and goggles.

  • Personal Hygiene: Immediately after doffing PPE, wash hands and forearms thoroughly with soap and water[8].

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[3][8][12].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][8].
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][6].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[3][4].
Minor Spill For small spills within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Environmental Responsibility and Regulatory Compliance

The proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety protocol and is governed by local, state, and federal regulations.

Waste Segregation and Containment

G cluster_waste Chemical Waste Disposal Pathway A Unused/Surplus Chemical D Segregate into Labeled, Sealed Containers A->D B Contaminated Labware (Gloves, Pipettes) B->D C Contaminated Solvents C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Hazardous Waste Disposal E->F

Caption: A systematic approach to the segregation and disposal of chemical waste.

  • Solid Waste: All solid materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused quantities of the compound and any contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste stream with other incompatible chemical wastes.

Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through the institution's designated hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash[9][13].

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

  • AMINO ALCOHOL EA. (2018).
  • BenchChem. (2025). Personal protective equipment for handling 1-Aminohex-5-en-3-ol.
  • AMINOALCOHOL PA. (2017).
  • Smolecule. (2024). 2-[(1-Benzyl-piperidin-4-ylmethyl)-ethyl-amino]-ethanol.
  • Echemi. (n.d.). 2-(1-Benzyl-piperidin-4-ylaMino)
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Fisher Scientific. (2025).
  • AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)
  • Sigma-Aldrich. (2025).
  • CymitQuimica. (2023). 2-((R)-1-Benzyl-piperidin-3-ylamino)
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • CymitQuimica. (2023). 2-[(S)-3-(Benzyl-isopropyl- amino)
  • CDH Fine Chemical. (n.d.).
  • Penta chemicals. (2024).
  • Sigma-Aldrich. (2025).
  • Carl ROTH. (2025).
  • Fisher Scientific. (2021).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.